5,6-Dihydroxy-1,3-benzodioxole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,3-benzodioxole-5,6-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-2,8-9H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKNJUCIWLBSDLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50449980 | |
| Record name | 2H-1,3-Benzodioxole-5,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21505-20-4 | |
| Record name | 2H-1,3-Benzodioxole-5,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5,6-Dihydroxy-1,3-benzodioxole: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,6-Dihydroxy-1,3-benzodioxole, also known as 1,3-benzodioxole-5,6-diol, is a heterocyclic organic compound with significant potential in medicinal chemistry and drug development. As a derivative of the versatile 1,3-benzodioxole scaffold, which is present in numerous natural and synthetic bioactive molecules, this dihydroxy variant offers unique chemical properties and biological activities. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and known biological activities of this compound, supported by detailed experimental protocols and data presented for clarity and comparison.
Introduction
The 1,3-benzodioxole moiety is a key structural feature in a wide array of pharmacologically active compounds, including anti-tumor, anti-hyperlipidemia, and antioxidant agents.[1] The addition of hydroxyl groups to the benzodioxole ring, as in this compound (Figure 1), is expected to modulate its electronic properties and biological interactions, making it a compound of interest for further investigation and development. This guide aims to consolidate the current knowledge on this specific molecule to facilitate future research endeavors.
Figure 1: Chemical Structure of this compound
Caption: Chemical structure of this compound.
Synthesis of this compound
For the synthesis of this compound, a potential starting material would be pyrogallol (1,2,3-trihydroxybenzene). The reaction would proceed by the selective protection of two adjacent hydroxyl groups with a methylenating agent.
General Synthetic Pathway
A plausible synthetic route starting from a protected pyrogallol derivative is outlined below. This pathway is a hypothetical representation based on common organic synthesis reactions for creating similar structures.
Caption: Plausible synthetic pathway for this compound.
Hypothetical Experimental Protocol
Step 1: Protection of Pyrogallol
-
Dissolve pyrogallol in a suitable solvent (e.g., acetone or DMF).
-
Add a base (e.g., potassium carbonate) to the solution.
-
Add a protecting group agent (e.g., benzyl bromide) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Work up the reaction by adding water and extracting the product with an organic solvent.
-
Purify the protected pyrogallol by column chromatography.
Step 2: Methylenation
-
Dissolve the protected pyrogallol in a polar aprotic solvent (e.g., DMF or DMSO).
-
Add a strong base (e.g., sodium hydride or potassium carbonate).
-
Add dibromomethane or dichloromethane dropwise to the reaction mixture.
-
Heat the reaction mixture to facilitate the formation of the methylenedioxy bridge.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the methylenated intermediate by column chromatography.
Step 3: Deprotection
-
Dissolve the methylenated intermediate in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Add a catalyst for deprotection (e.g., palladium on carbon for hydrogenolysis of benzyl ethers).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).
-
Stir vigorously until the deprotection is complete (monitored by TLC).
-
Filter off the catalyst and concentrate the solvent to obtain the crude product.
-
Purify the final product, this compound, by recrystallization or column chromatography.
Physicochemical Properties
Limited specific data for this compound is available. The following table summarizes the known properties.[2] For comparison, data for the parent compound, 1,3-benzodioxole, is also included.[3]
| Property | This compound | 1,3-Benzodioxole (for comparison) |
| CAS Number | 21505-20-4[1] | 274-09-9 |
| Molecular Formula | C₇H₆O₄[1] | C₇H₆O₂ |
| Molecular Weight | 154.12 g/mol [4] | 122.12 g/mol |
| Boiling Point | 359.8 °C at 760 mmHg[2] | 172-173 °C |
| Flash Point | 171.4 °C[2] | 61 °C |
| Solubility | Sparingly soluble in water, soluble in organic solvents (expected) | Sparingly soluble in water, soluble in organic solvents[3] |
Spectral Data
-
¹H NMR: Signals corresponding to the two aromatic protons, the two hydroxyl protons, and the methylene protons of the dioxole ring. The chemical shifts of the aromatic and hydroxyl protons would be influenced by the electron-donating nature of the substituents.
-
¹³C NMR: Signals for the six aromatic carbons (four of which would be quaternary and two tertiary), and the methylene carbon of the dioxole ring.
-
IR Spectroscopy: Characteristic absorption bands for O-H stretching of the hydroxyl groups (broad, around 3200-3600 cm⁻¹), C-H stretching of the aromatic ring and the methylene group, C=C stretching of the aromatic ring, and C-O stretching of the ether linkages in the dioxole ring.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of 154.12 g/mol .
Biological Activities
While specific studies on the biological activities of this compound are limited, the broader class of 1,3-benzodioxole derivatives has been extensively investigated and shown to possess a range of pharmacological properties.
General Biological Activities of 1,3-Benzodioxole Derivatives
Derivatives of 1,3-benzodioxole have demonstrated a variety of biological effects, including:
-
Anti-tumor activity: Some derivatives have been shown to inhibit tumor growth by inducing apoptosis and inhibiting enzymes crucial for cancer cell proliferation.[1]
-
Anti-hyperlipidemia effects: Certain compounds have been found to reduce plasma lipid levels.[1]
-
Antioxidant properties: The 1,3-benzodioxole scaffold is a component of several natural antioxidants.[1]
-
Anti-inflammatory, antimicrobial, and antifungal activities. [3]
Potential Signaling Pathways
The biological activities of 1,3-benzodioxole derivatives are often attributed to their interaction with various cellular signaling pathways. For instance, their anti-tumor effects can be mediated through the inhibition of enzymes like topoisomerase or by modulating pathways involved in apoptosis.
Caption: Potential mechanism of anti-tumor activity of 1,3-benzodioxole derivatives.
Conclusion
This compound is a promising scaffold for the development of new therapeutic agents. While detailed information on its synthesis and specific biological activities is still emerging, the known properties of the broader 1,3-benzodioxole class suggest significant potential. This technical guide provides a foundational understanding for researchers and professionals in drug development, highlighting the need for further investigation into the synthesis, characterization, and pharmacological evaluation of this intriguing molecule. The presented hypothetical synthetic pathway and expected properties can serve as a starting point for future experimental work in this area.
References
The Natural Occurrence of 1,3-Benzodioxoles: A Technical Guide to Safrole and Sesamol
Disclaimer: Research indicates that the specific compound 5,6-Dihydroxy-1,3-benzodioxole (CAS 21505-20-4) is a commercially available synthetic chemical for research purposes. Extensive searches of scientific literature and databases have yielded no evidence of its natural occurrence in plants, fungi, or animals. This guide will, therefore, focus on the natural occurrence, analysis, and biosynthesis of two prominent and structurally related 1,3-benzodioxole derivatives: safrole and sesamol .
Introduction
The 1,3-benzodioxole (or methylenedioxyphenyl) moiety is a key structural feature in a variety of naturally occurring bioactive compounds. These molecules are primarily found in the plant kingdom and contribute to the distinct aromas and physiological effects of many spices and medicinal herbs. This technical guide provides an in-depth overview of the natural occurrence, quantitative analysis, experimental isolation protocols, and biosynthetic pathways of two significant 1,3-benzodioxole-containing natural products: safrole and sesamol. This information is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Safrole: A Prominent Phenylpropanoid
Safrole is a colorless or slightly yellow oily liquid and a member of the phenylpropanoid family of natural products. It is recognized for its characteristic "sweet-shop" aroma and is a key precursor in the synthesis of various chemical compounds.[1]
Natural Occurrence and Quantitative Data
Safrole is predominantly found in the essential oils of several plant species. The primary natural sources are trees from the Lauraceae family, particularly Sassafras albidum (sassafras) and Ocotea pretiosa.[1][2] It is also found in a range of other plants, including various species of the Piper (pepper) genus.[3][4] The concentration of safrole can vary significantly depending on the plant species, the part of the plant, and the geographical origin.
| Plant Species | Plant Part | Extraction Method | Safrole Concentration | Reference |
| Sassafras albidum | Root Bark | Steam Distillation | 80-90% of essential oil | [5] |
| Sassafras albidum | Oil | Not Specified | 92.4% | [6][7] |
| Ocotea pretiosa | Wood | Steam Distillation | ~90% of essential oil | [1] |
| Ocotea odorifera | Leaves | Hydrodistillation | 77.9% of essential oil | [8] |
| Piper divaricatum | Leaves | GC-MS | 98% of essential oil | [3][4] |
| Piper divaricatum | Fruits | GC-MS | 87% of essential oil | [3][4] |
| Piper divaricatum | Stems | GC-MS | 83% of essential oil | [3][4] |
| Cinnamomum micranthum | Wood | Distillation | up to 642.98 mg/g | [9] |
| Various Camphor Woods | Commercial Essential Oils | GC Analysis | 37.65-355.07 mg/g | [9] |
Experimental Protocols
This protocol describes a common method for the extraction of sassafras oil, which is rich in safrole.[10]
Materials and Equipment:
-
Ground Sassafras albidum root bark
-
Steam distillation apparatus
-
Separatory funnel
-
Anhydrous calcium chloride or sodium sulfate
-
Vacuum distillation apparatus (optional, for purification)
-
Heating mantle
-
Condenser
-
Receiving flask
Procedure:
-
The ground sassafras root bark is placed in the distillation flask of the steam distillation apparatus.
-
Steam is passed through the plant material, vaporizing the volatile oils.
-
The steam and oil vapor mixture is then cooled in a condenser, and the condensate (a mixture of water and sassafras oil) is collected in a receiving flask.
-
The collected mixture is transferred to a separatory funnel. As sassafras oil is denser than water, it will form the lower layer.
-
The lower oil layer is carefully drained from the separatory funnel.
-
The collected oil is dried using a suitable drying agent, such as anhydrous calcium chloride or sodium sulfate.
-
For higher purity, the dried oil can be further purified by vacuum distillation, collecting the fraction that boils at approximately 100-101°C at 10-11 mmHg.
This method is suitable for the quantitative analysis of safrole in essential oils.[9][11][12]
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Nonpolar capillary column (e.g., DB-17)[12]
-
Autosampler
Sample Preparation:
-
Essential oil samples are diluted with a suitable solvent (e.g., n-hexane).
-
An internal standard (e.g., n-decyl alcohol) is added for accurate quantification.[9]
GC-MS Conditions (Example):
-
Column: DB-17 (30 m × 0.25 mm × 0.25 μm)[12]
-
Carrier Gas: Helium
-
Injection Mode: Split
-
Injector Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 60°C, ramped to 280°C.
-
MS Detector: Operated in selected ion monitoring (SIM) mode for high sensitivity and specificity.
Quantification: A calibration curve is generated using certified safrole standards of known concentrations. The concentration of safrole in the samples is determined by comparing the peak area of safrole to that of the internal standard and interpolating from the calibration curve.
Biosynthetic Pathway of Safrole
Safrole is synthesized in plants via the phenylpropanoid pathway, a major route for the biosynthesis of a wide variety of natural products derived from the amino acid phenylalanine.
Caption: Simplified biosynthetic pathway of safrole from phenylalanine.
Sesamol: A Phenolic Antioxidant
Sesamol is a natural phenolic compound and a derivative of phenol. It is a white crystalline solid and a significant component of sesame seeds and sesame oil, contributing to their oxidative stability.[13]
Natural Occurrence and Quantitative Data
Sesamol is found in sesame seeds (Sesamum indicum) and the oil extracted from them. Its concentration can be influenced by the variety of the sesame seed, geographical location, and processing methods such as roasting.[14]
| Source | Condition | Sesamol Concentration | Reference |
| Sesame Seeds (Iranian) | Unroasted | Lower than roasted | [14] |
| Sesame Seeds (Iranian) | Roasted | 2.393 ± 0.002 mg/g | [14] |
| Sesame Seeds (Iranian) | 7 Brands (average) | 4.67 ± 0.92 mg/g | [15] |
| Sesame Seeds (Korean) | Average | 6.8 ± 17.2 mg/kg | [16] |
| Sesame Oil (Korean) | Average | 61.6 ± 19.8 mg/kg | [16] |
| Sesame Seeds (Chinese) | Free Fraction | 7.04 ± 0.12 to 24.96 ± 0.78 mg/100 g | [17] |
| Sesame Seeds (Chinese) | Bound Fraction | 0.16 ± 0.02 to 3.10 ± 0.01 mg/100 g | [17] |
| Sesame Oil | Microwave-Assisted Extraction | 374.81 mg/kg | [18] |
Experimental Protocols
This protocol describes a method for the selective extraction of sesamol from sesame oil for subsequent analysis.[19][20]
Materials and Equipment:
-
Sesame oil
-
Anion exchange solid-phase extraction (SPE) column (e.g., Cleanert PAX, 500 mg/6 mL)[19]
-
Sample loading solvent (e.g., n-hexane)
-
Washing solution (e.g., a mixture of n-hexane and ethyl acetate)
-
Eluent (e.g., methanol containing a small percentage of formic acid)
-
Vacuum manifold for SPE
Procedure:
-
The sesame oil is dissolved in the sample loading solvent.
-
The SPE column is conditioned according to the manufacturer's instructions.
-
The sample solution is loaded onto the conditioned SPE column.
-
The column is washed with the washing solution to remove interfering non-polar compounds.
-
Sesamol is eluted from the column using the eluent.
-
The collected eluate is then ready for analysis, for example, by HPLC.
HPLC is a widely used technique for the quantification of sesamol in sesame seeds and oil.[14][19][21]
Instrumentation:
-
High-performance liquid chromatograph (HPLC) with a UV or photodiode array (PDA) detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).[14]
Sample Preparation:
-
For Sesame Seeds: Ground sesame seeds are extracted with a suitable solvent, such as methanol. The extract is then filtered before injection.[14]
-
For Sesame Oil: The oil is diluted with a solvent like n-hexane and can be directly injected or subjected to a clean-up procedure like SPE as described above.
HPLC Conditions (Example):
-
Mobile Phase: Isocratic or gradient elution with a mixture of water and methanol.[14]
-
Flow Rate: 0.6 mL/min.[14]
-
Detection Wavelength: 290 nm.[14]
-
Column Temperature: Ambient or controlled (e.g., 30°C).
Quantification: A calibration curve is constructed using sesamol standards of known concentrations. The concentration of sesamol in the samples is determined by comparing its peak area to the calibration curve.
Biosynthetic Pathway of Sesamol
Sesamol is biosynthetically derived from other lignans present in sesame seeds, such as sesamin and sesamolin. The formation of the methylenedioxy bridge is a key step in the biosynthesis of these precursors, which originates from the phenylpropanoid pathway. The conversion of sesamin to sesamol involves enzymatic reactions.[22]
Caption: Proposed biosynthetic pathway of sesamol from phenylpropanoid precursors.
Conclusion
While this compound does not appear to be a naturally occurring compound, the 1,3-benzodioxole structural motif is prevalent in a number of important natural products. Safrole and sesamol serve as prime examples, with significant roles in the chemical and food industries, as well as potential applications in medicine. The information provided in this guide on their natural sources, quantitative analysis, isolation, and biosynthesis offers a valuable resource for researchers and professionals working with these and related compounds. The detailed methodologies and pathway diagrams are intended to facilitate further research and development in this area.
References
- 1. Safrole - Wikipedia [en.wikipedia.org]
- 2. Safrole [chemeurope.com]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Liquid chromatographic determination of safrole in sassafras-derived herbal products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Liquid chromatographic determination of safrole in sassafras-derived herbal products. | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. Rapid Method for The Gas Chromatographic Quantitative Analysis to Determinate Safrole in Commercial Essential Oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. SFE with GC and MS determination of safrole and related allylbenzenes in sassafras teas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic Study of Safrole and Methyl Eugenol after Oral Administration of the Essential Oil Extracts of Asarum in Rats by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sesamol - Wikipedia [en.wikipedia.org]
- 14. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 15. researchgate.net [researchgate.net]
- 16. Determination and Daily Intake Estimation of Lignans in Sesame Seeds and Sesame Oil Products in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phenolic content, antioxidant and antiproliferative activities of six varieties of white sesame seeds ( Sesamum indicum L.) - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26596K [pubs.rsc.org]
- 18. thepharmajournal.com [thepharmajournal.com]
- 19. Determination of sesamol in sesame oil by anion exchange solid phase extraction coupled with HPLC - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 20. Determination of sesamol in sesame oil by anion exchange solid phase extraction coupled with HPLC | Semantic Scholar [semanticscholar.org]
- 21. Determination of Sesamolin, Sesamin and Sesamol in Sesame Oil by High Performance Liquid Chromatography [jstage.jst.go.jp]
- 22. researchgate.net [researchgate.net]
Spectroscopic Profile of 5,6-Dihydroxy-1,3-benzodioxole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Dihydroxy-1,3-benzodioxole, a derivative of the 1,3-benzodioxole scaffold, holds interest within medicinal chemistry and drug development due to the prevalence of the benzodioxole moiety in numerous biologically active compounds.[1] The substitution pattern, particularly the catechol-like dihydroxy groups, suggests potential for antioxidant activity and interaction with biological targets. Accurate spectroscopic characterization is fundamental for the unambiguous identification, purity assessment, and quality control of this compound in research and development settings. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, alongside detailed experimental protocols for its characterization.
Molecular Structure and Properties
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 1,3-Benzodioxole-5,6-diol |
| CAS Number | 21505-20-4[2][3] |
| Molecular Formula | C₇H₆O₄[2][3] |
| Molecular Weight | 154.12 g/mol [2] |
Spectroscopic Data Summary
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to be simple, reflecting the symmetry of the molecule. The chemical shifts are influenced by the electron-donating effects of the dioxole and hydroxyl groups.
Table 1: Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic CH (2H) | 6.3 - 6.6 | Singlet |
| Methylene O-CH₂-O (2H) | 5.8 - 6.0 | Singlet |
| Hydroxyl OH (2H) | 8.5 - 9.5 (broad) | Singlet |
Note: The chemical shift of the hydroxyl protons is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange with residual water.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will show distinct signals for the carbon atoms in different chemical environments.
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic C-OH (C5, C6) | 140 - 145 |
| Aromatic C-O (C4a, C7a) | 135 - 140 |
| Aromatic CH (C4, C7) | 100 - 105 |
| Methylene O-CH₂-O (C2) | 101 - 103 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
The IR spectrum will be characterized by the vibrational modes of the hydroxyl, aromatic, and ether functional groups.
Table 3: Expected FT-IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (phenolic) | 3200 - 3500 | Strong, Broad |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C=C Stretch (aromatic) | 1580 - 1620, 1450 - 1500 | Medium to Strong |
| C-O-C Stretch (dioxole) | 1200 - 1260, 1030 - 1050 | Strong |
| C-O Stretch (phenolic) | 1150 - 1250 | Strong |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.
Table 4: Expected Mass Spectrometry Data (EI)
| m/z | Assignment | Relative Intensity |
| 154 | [M]⁺ (Molecular Ion) | High |
| 124 | [M - CH₂O]⁺ | Medium |
| 96 | [M - CO - CO]⁺ | Medium |
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum in a suitable solvent like methanol or ethanol is expected to show absorptions characteristic of a substituted benzene ring.
Table 5: Expected UV-Vis Absorption Maxima
| Wavelength (λmax, nm) | Electronic Transition |
| ~210 - 220 | π → π |
| ~280 - 295 | π → π |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.
Synthesis and Purification Workflow
A potential synthetic route to this compound could involve the hydroxylation of a suitable benzodioxole precursor. The general workflow for its synthesis and characterization is outlined below.
Caption: General workflow for the synthesis and spectroscopic characterization of this compound.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).
-
Instrumentation : Use a 400 MHz or higher field strength NMR spectrometer.
-
¹H NMR Acquisition :
-
Acquire the spectrum at a constant temperature (e.g., 298 K).
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Process the data with appropriate window functions and perform a Fourier transform.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected range (e.g., 0-180 ppm).
-
A longer acquisition time and a higher number of scans will be necessary due to the low natural abundance of ¹³C.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
For a solid sample, one of the following methods can be used:
-
KBr Pellet Method :
-
Grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.
-
Compress the mixture under high pressure in a die to form a transparent pellet.
-
Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.
-
-
Attenuated Total Reflectance (ATR) Method :
-
Place a small amount of the solid sample directly on the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
Acquire the spectrum. This method requires minimal sample preparation.
-
Mass Spectrometry
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically dissolved in a volatile solvent (e.g., methanol, acetonitrile) for techniques like Electrospray Ionization (ESI), or directly for Electron Ionization (EI) if the compound is sufficiently volatile.
-
Ionization : Utilize an appropriate ionization technique. ESI is a soft ionization method suitable for obtaining the molecular ion, while EI can provide valuable fragmentation information.
-
Mass Analysis : Scan a suitable mass-to-charge (m/z) range to detect the molecular ion and expected fragments.
-
Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation : Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0.
-
Blank Measurement : Record a baseline spectrum of the pure solvent in a matched cuvette.
-
Sample Measurement : Record the absorption spectrum of the sample solution over a wavelength range of approximately 200-400 nm.
-
Data Analysis : Identify the wavelengths of maximum absorbance (λmax).
Biological Activity Context
Derivatives of 1,3-benzodioxole have been reported to exhibit a wide range of biological activities, including anti-tumor, anti-hyperlipidemia, and antioxidant properties.[1] The catechol moiety present in this compound is a well-known structural feature in many antioxidants and enzyme inhibitors. The potential for this compound to engage in relevant biological pathways is depicted in the logical diagram below.
Caption: Logical diagram of the potential biological activities of this compound.
Conclusion
This technical guide provides a foundational spectroscopic profile and standardized characterization protocols for this compound. The presented data, based on established spectroscopic principles and analysis of related structures, serves as a valuable resource for researchers in the fields of synthetic chemistry, pharmacology, and drug development. Adherence to the outlined experimental methodologies will ensure the generation of reliable and reproducible data, facilitating further investigation into the chemical and biological properties of this compound.
References
"physical and chemical properties of 1,3-benzodioxole-5,6-diol"
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document compiles the currently available information on 1,3-benzodioxole-5,6-diol. It is important to note that a significant portion of the data presented herein is based on computational predictions and has not been experimentally validated. Researchers should exercise caution and verify these findings through laboratory experimentation.
Introduction
1,3-Benzodioxole-5,6-diol, also known as 5,6-dihydroxy-1,3-benzodioxole, is a poly-substituted aromatic organic compound. It belongs to the benzodioxole family, a class of compounds that are constituents of numerous natural products and have garnered significant interest in medicinal chemistry due to their diverse biological activities. The core structure features a benzene ring fused to a methylenedioxy group, with two hydroxyl substituents at the 5 and 6 positions. These functional groups are expected to impart specific chemical reactivity and biological properties to the molecule.
While the broader class of 1,3-benzodioxoles has been extensively studied for applications ranging from pharmaceuticals to agrochemicals, specific data on the 5,6-diol derivative is scarce in publicly accessible literature. This guide aims to provide a comprehensive overview of the known and predicted properties of 1,3-benzodioxole-5,6-diol, alongside generalized experimental approaches derived from related compounds.
Physical and Chemical Properties
| Property | Predicted Value | Notes |
| Molecular Formula | C₇H₆O₄ | Confirmed |
| Molecular Weight | 154.12 g/mol | Confirmed |
| Melting Point | 158-160 °C | Predicted |
| Boiling Point | 359.8 °C at 760 mmHg | Predicted |
| Density | 1.581 g/cm³ | Predicted |
| Refractive Index | 1.665 | Predicted |
| Flash Point | 171.4 °C | Predicted |
| pKa | 9.63 ± 0.20 | Predicted |
| LogP (Octanol/Water Partition Coefficient) | 0.82650 | Predicted |
| Solubility | No quantitative data available. Expected to have some solubility in polar organic solvents. | Inferred |
Spectroscopic Data (Predicted)
Predicted spectroscopic data can aid in the identification and characterization of 1,3-benzodioxole-5,6-diol in experimental settings.
¹H NMR Spectrum (Predicted)
A predicted ¹H NMR spectrum would likely show signals corresponding to the aromatic protons and the methylene protons of the dioxole ring. The chemical shifts would be influenced by the electron-donating effects of the hydroxyl and methylenedioxy groups.
¹³C NMR Spectrum (Predicted)
The predicted ¹³C NMR spectrum would display distinct signals for the carbon atoms of the benzene ring, the methylene carbon of the dioxole ring, and the carbons bearing the hydroxyl groups.
It is highly recommended to perform experimental NMR analysis for structural confirmation.
Mass Spectrometry (Predicted)
The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (154.12 g/mol ). Fragmentation patterns would likely involve the loss of hydroxyl groups and cleavage of the dioxole ring.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is predicted to exhibit characteristic absorption bands for:
-
O-H stretching of the hydroxyl groups (broad band around 3300-3500 cm⁻¹)
-
C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹)
-
C=C stretching of the aromatic ring (around 1500-1600 cm⁻¹)
-
C-O stretching of the ethers and phenols (in the region of 1000-1300 cm⁻¹)
Experimental Protocols (Proposed)
Due to the absence of specific literature on the synthesis of 1,3-benzodioxole-5,6-diol, a generalized synthetic workflow is proposed based on established methods for preparing related benzodioxole derivatives. This protocol should be considered a starting point for experimental design and optimization.
Proposed Synthesis of 1,3-Benzodioxole-5,6-diol
The synthesis could potentially be achieved through a multi-step process starting from a readily available precursor, such as catechol (1,2-dihydroxybenzene).
Workflow Diagram:
Caption: Proposed synthetic workflow for 1,3-benzodioxole-5,6-diol.
Methodology:
-
Methylenation of Catechol: Catechol can be reacted with a methylene dihalide (e.g., dibromomethane or dichloromethane) in the presence of a base (e.g., sodium hydroxide or potassium carbonate) and a phase-transfer catalyst to form the 1,3-benzodioxole ring.
-
Nitration: The resulting 1,3-benzodioxole can undergo electrophilic aromatic substitution, specifically nitration, to introduce nitro groups onto the benzene ring. The directing effects of the methylenedioxy group would need to be carefully considered to achieve the desired 5,6-disubstitution. A mixture of nitric acid and sulfuric acid is typically used for this transformation.
-
Reduction of Nitro Groups: The dinitro-1,3-benzodioxole can then be reduced to the corresponding diamine. Common reducing agents for this purpose include tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
-
Diazotization and Hydrolysis: The resulting 5,6-diamino-1,3-benzodioxole can be converted to the diol via a Sandmeyer-type reaction. This involves diazotization of the amino groups using sodium nitrite in an acidic medium, followed by hydrolysis of the diazonium salts in the presence of a copper catalyst or by heating in an aqueous acidic solution.
Purification and Characterization:
The final product would require purification, likely through column chromatography or recrystallization. Characterization should be performed using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm the structure and purity.
Potential Biological Activities and Signaling Pathways (Inferred)
There is no specific information available on the biological activities or the signaling pathways modulated by 1,3-benzodioxole-5,6-diol. However, the broader class of 1,3-benzodioxole derivatives has been reported to exhibit a wide range of biological effects, which may provide some indication of the potential activities of the 5,6-diol derivative.
General Activities of 1,3-Benzodioxole Derivatives:
-
Enzyme Inhibition: Many 1,3-benzodioxole compounds are known to be inhibitors of cytochrome P450 enzymes. This can have significant implications for drug metabolism and can be exploited to enhance the efficacy of other therapeutic agents.
-
Anticancer Activity: Some derivatives have shown cytotoxic effects against various cancer cell lines, potentially through mechanisms such as apoptosis induction.
-
Antimicrobial and Antifungal Activity: The benzodioxole scaffold is present in compounds with demonstrated activity against various bacteria and fungi.
-
Anti-inflammatory Effects: Certain derivatives have been investigated for their anti-inflammatory properties.
-
Antioxidant Activity: The presence of hydroxyl groups on the aromatic ring suggests that 1,3-benzodioxole-5,6-diol could possess antioxidant properties by acting as a free radical scavenger.
Logical Relationship Diagram for Investigating Biological Activity:
Caption: Logical workflow for the initial biological evaluation of 1,3-benzodioxole-5,6-diol.
Given the presence of the catechol-like dihydroxy moiety, it would be pertinent to investigate its potential as an antioxidant and its role in redox-sensitive signaling pathways.
Conclusion
1,3-Benzodioxole-5,6-diol is a compound of interest within the versatile benzodioxole family. While specific experimental data is currently lacking, computational predictions and knowledge of related compounds provide a foundation for future research. The proposed synthetic route offers a starting point for its chemical synthesis, which would be the first step in enabling a thorough investigation of its physical, chemical, and biological properties. Further studies are warranted to explore its potential as a bioactive molecule, particularly in the areas of enzyme inhibition, anticancer, and antioxidant activities.
A Technical Guide to the Antioxidant Potential of 5,6-Dihydroxy-1,3-benzodioxole
Abstract
This technical guide provides a comprehensive analysis of the antioxidant potential of 5,6-Dihydroxy-1,3-benzodioxole (CAS 21505-20-4). While direct experimental data on this specific molecule is limited in current literature, this paper extrapolates its potential based on established structure-activity relationships of the catechol moiety and the well-documented antioxidant properties of related benzodioxole analogues, such as sesamol. We present the theoretical mechanisms of action, including radical scavenging pathways, and provide detailed experimental protocols for the DPPH and ABTS assays, which are standard methods for evaluating antioxidant capacity. Furthermore, this guide discusses the potential applications of this compound in drug development, particularly in the context of neuroprotection and as an inhibitor of ferroptosis. This document is intended for researchers, scientists, and drug development professionals interested in novel antioxidant compounds.
Introduction
The 1,3-benzodioxole scaffold is a key structural motif found in numerous natural products and synthetic compounds with a wide range of biological activities, including antitumor, antibacterial, and antioxidant effects.[1][2] Notable examples include sesamol, found in sesame oil, and dillapiole, found in dill seed and fennel root.[1] These compounds are of significant interest in the pharmaceutical and nutraceutical industries due to their potential to mitigate oxidative stress.
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease. Antioxidants can neutralize these harmful free radicals, preventing cellular damage.[3][4]
This compound is a derivative of the 1,3-benzodioxole core, distinguished by the presence of two hydroxyl groups at the 5 and 6 positions. This arrangement forms a catechol moiety, a structural feature renowned for its potent antioxidant and radical scavenging capabilities. This guide will explore the predicted antioxidant power of this molecule, outline methods for its empirical validation, and consider its therapeutic potential.
Predicted Antioxidant Potential and Mechanism of Action
Structure-Activity Relationship (SAR)
The antioxidant activity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to a free radical, thereby stabilizing the radical. The efficacy of this process is influenced by the number and position of hydroxyl groups.
-
Comparison with Sesamol (5-Hydroxy-1,3-benzodioxole): Sesamol is a known antioxidant.[5] However, this compound possesses a catechol (ortho-dihydroxy) structure. Catechols are typically more potent antioxidants than simple phenols for two main reasons:
-
Lower Bond Dissociation Enthalpy (BDE): The BDE of the O-H bond is lower, making hydrogen atom donation more favorable.
-
Stabilization of the Resulting Radical: The resulting semiquinone radical is stabilized through resonance and intramolecular hydrogen bonding, making the parent molecule a better radical scavenger.
-
Studies on related 5,6-dihydroxyindoles have demonstrated their ability to act as powerful antioxidants by efficiently interacting with hydroxyl radicals to form stable semiquinone species.[6] It is therefore highly probable that this compound exhibits significantly greater antioxidant activity than its monohydroxy analogue, sesamol.
Mechanism of Radical Scavenging
Phenolic antioxidants primarily operate through two mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).
-
Hydrogen Atom Transfer (HAT): The antioxidant (ArOH) donates a hydrogen atom to a free radical (R•), neutralizing it and forming a stable antioxidant radical (ArO•).
-
ArOH + R• → ArO• + RH
-
-
Single Electron Transfer - Proton Transfer (SET-PT): The antioxidant donates an electron to the radical, forming a radical cation (ArOH•+) and an anion (R:-). This is typically followed by the transfer of a proton.
-
ArOH + R• → ArOH•+ + R:-
-
ArOH•+ → ArO• + H+
-
The catechol structure of this compound is well-suited for both mechanisms, allowing it to effectively quench various reactive oxygen species.
Caption: General mechanism of free radical scavenging by this compound.
Quantitative Data for Benzodioxole Analogues
| Compound | Class | Substrate | Antioxidant Activity (Relative) | Source |
| This compound | Catechol | - | Predicted High (Data Not Available) | - |
| Sesamol (5-Hydroxy-1,3-benzodioxole) | Phenol | Lard | Good | [5] |
| 2,2-Dicycloalkyl-5-hydroxy-1,3-benzodioxoles | Phenol | Lard | Very Good (Higher than Sesamol) | [5] |
| Butylated Hydroxyanisole (BHA) | Synthetic Phenol | Lard | Very Good (Comparable to derivatives) | [5] |
| Propyl Gallate (PG) | Synthetic Phenol | Lard | Very Good (Comparable to derivatives) | [5] |
Recommended Experimental Protocols for Evaluation
To empirically determine the antioxidant potential of this compound, the following standard in vitro assays are recommended.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Free Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[7][8]
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol.[7] The solution should be freshly prepared and kept in the dark to prevent degradation.
-
Prepare a series of dilutions of the test compound (this compound) and a positive control (e.g., Ascorbic Acid, Trolox) in the same solvent.[7]
-
-
Reaction Setup:
-
In a 96-well microplate or cuvettes, add a defined volume of the test sample or standard dilutions (e.g., 20 µL).
-
Add the DPPH working solution to each well (e.g., 200 µL) and mix thoroughly.
-
Prepare a blank containing only the solvent and the DPPH solution.
-
-
Incubation:
-
Incubate the plate/cuvettes in the dark at room temperature for a specified period (e.g., 30 minutes).[7]
-
-
Measurement:
-
Measure the absorbance at the characteristic wavelength of DPPH (typically 517 nm) using a spectrophotometer or microplate reader.[7]
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the inhibition percentage against the sample concentrations.[9]
-
Caption: Standard experimental workflow for the DPPH antioxidant assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is applicable to both hydrophilic and lipophilic antioxidants. It involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore, which is then reduced by the antioxidant, causing a loss of color.[10]
Protocol:
-
Reagent Preparation:
-
Working Solution Preparation:
-
Reaction Setup:
-
Prepare serial dilutions of the test compound and a positive control (e.g., Trolox).
-
Add a small volume of the sample or standard to a much larger volume of the ABTS•+ working solution (e.g., 10 µL sample + 200 µL ABTS•+ solution).
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for a defined time (e.g., 30 minutes).[12]
-
-
Measurement:
-
Measure the absorbance at 734 nm.[12]
-
-
Calculation:
-
Calculate the percentage of inhibition similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Caption: Workflow for the ABTS radical cation decolorization assay.
Potential Applications in Drug Development
The potent antioxidant activity predicted for this compound suggests several promising avenues for therapeutic application.
-
Neuroprotection: Oxidative stress is a key factor in the progression of neurodegenerative diseases like Parkinson's and Alzheimer's. The catechol structure is a feature of potent neuroprotective agents. For instance, 5,6-dihydroxyindole has shown neuroprotective effects by reducing oxidative stress and inhibiting neuroinflammation.[13] Polyphenolic compounds with similar structures have been shown to reduce infarct volume, cerebral edema, and apoptosis in models of cerebral ischemia.[14][15] Therefore, this compound is a strong candidate for investigation as a neuroprotective agent.
-
Inhibition of Ferroptosis: Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. A recent study identified a benzodioxol anilide as a ferroptosis inhibitor, and subsequent analysis of derivatives highlighted the importance of the benzodioxole core in acting as a radical-trapping antioxidant to prevent this cell death pathway.[16] The superior radical-trapping ability predicted for a catechol-containing benzodioxole suggests it could be a highly effective ferroptosis inhibitor.
-
Antidiabetic Agents: Some benzodioxole derivatives have been investigated as potential antidiabetic agents through the inhibition of enzymes like α-amylase.[17] While this action is not directly related to antioxidant activity, it highlights the versatility of the benzodioxole scaffold in drug design.
Synthesis Overview
The synthesis of specific benzodioxole derivatives can be achieved through various established chemical routes. For researchers seeking to obtain this compound for testing, common strategies may involve:
-
Starting from Piperonal or Safrole: These are common, naturally derived 1,3-benzodioxole compounds.
-
Nitration followed by Reduction and Diazotization: A common route to introduce hydroxyl groups onto an aromatic ring involves nitration of the benzodioxole core, followed by reduction to an amine, diazotization, and subsequent hydrolysis to the phenol.[18]
-
Suzuki-Miyaura Coupling: This reaction is a powerful tool for creating C-C bonds and has been used to synthesize complex benzodioxole derivatives from bromo-benzodioxole precursors.[2][19]
Protecting the hydroxyl groups during synthesis, for instance as benzyl or acetyl ethers, is a critical consideration due to their high reactivity and susceptibility to oxidation.
Conclusion
This compound is a molecule with significant, albeit largely unexplored, therapeutic potential. Based on well-established principles of structure-activity relationships, its catechol moiety strongly indicates that it is a highly potent antioxidant, likely far exceeding the activity of its well-known analogue, sesamol. Its predicted ability to efficiently scavenge free radicals makes it a compelling candidate for applications in conditions mediated by oxidative stress, particularly in neuroprotection and as an inhibitor of ferroptosis. This guide provides the foundational knowledge and detailed experimental protocols necessary for researchers to empirically validate this potential and explore its development as a novel therapeutic agent. Further investigation into this promising compound is highly warranted.
References
- 1. New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. worldresearchersassociations.com [worldresearchersassociations.com]
- 3. Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 5,6-Dihydroxyindoles in the fenton reaction: a model study of the role of melanin precursors in oxidative stress and hyperpigmentary processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
- 8. DPPH Radical Scavenging Assay [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. faithful-chemical.com [faithful-chemical.com]
- 14. Neuroprotective effect of 5,7,3',4',5'-pentahydroxy dihydroflavanol-3-O-(2''-O-galloyl)-beta-D-glucopyranoside, a polyphenolic compound in focal cerebral ischemia in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. prepchem.com [prepchem.com]
- 19. researchgate.net [researchgate.net]
The Neuroprotective Potential of 5,6-Dihydroxy-1,3-benzodioxole: A Review of Current Evidence
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
5,6-Dihydroxy-1,3-benzodioxole, a member of the benzodioxole family of organic compounds, has garnered interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current scientific understanding of the neuroprotective effects of this compound. Due to a scarcity of research directly investigating the neuroprotective properties of this specific compound, this paper will focus on the broader context of the antioxidant and potential neuroprotective activities of the benzodioxole chemical class, drawing parallels from structurally related compounds where applicable. This guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge required to explore the therapeutic promise of this compound and its derivatives in the context of neurodegenerative diseases.
Introduction to this compound
This compound is a chemical compound with the molecular formula C₇H₆O₄.[1] It belongs to the benzodioxole class, which is characterized by a methylenedioxy functional group attached to a benzene ring. This core structure is found in numerous naturally occurring and synthetic compounds, some of which exhibit significant biological activities. While the direct neuroprotective effects of this compound are not extensively documented in publicly available research, its structural features, particularly the dihydroxy substitution on the benzene ring, suggest a potential for antioxidant activity, a key mechanism in neuroprotection.
The Benzodioxole Moiety in Neuroactive Compounds
The 1,3-benzodioxole structure is a key component in various biologically active molecules. For instance, some benzodioxole derivatives have been investigated for their anxiolytic and antidepressant-like effects, which are mediated through interactions with serotonin receptors.[2] Furthermore, the antioxidant properties of certain benzodioxole-containing compounds have been noted, suggesting a potential mechanism for cellular protection.[3] The presence of hydroxyl groups on the benzene ring, as seen in this compound, is a common feature in many phenolic antioxidants and is known to contribute to their radical-scavenging abilities.[4]
Antioxidant Potential: A Putative Mechanism for Neuroprotection
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a major contributor to neuronal damage in a variety of neurodegenerative diseases.[5][6] Compounds with antioxidant properties can mitigate this damage by neutralizing free radicals. The dihydroxy substitution in this compound suggests that it may act as a potent antioxidant. Phenolic compounds, particularly those with ortho-dihydroxy groups (catechols), are well-known for their ability to scavenge free radicals. This structural motif is present in this compound.
While direct experimental data on the antioxidant capacity of this compound is limited, a study on a different antioxidative 1,3-benzodioxole isolated from Melissa officinalis demonstrated potent radical scavenging activity.[3] This supports the hypothesis that the benzodioxole scaffold, particularly when functionalized with hydroxyl groups, can confer significant antioxidant properties.
Potential Signaling Pathways and Experimental Workflows
Given the absence of specific studies on the neuroprotective mechanisms of this compound, we can hypothesize potential pathways and experimental approaches based on the known actions of other neuroprotective antioxidants.
Hypothesized Signaling Pathway for Antioxidant-Mediated Neuroprotection
A plausible mechanism of action for a potent antioxidant like this compound would involve the direct scavenging of ROS and the modulation of intracellular antioxidant defense pathways. A simplified representation of this hypothesized pathway is provided below.
Caption: Hypothesized antioxidant mechanism of this compound.
Proposed Experimental Workflow for In Vitro Neuroprotection Assessment
To validate the neuroprotective effects of this compound, a standardized in vitro experimental workflow is essential. This would involve neuronal cell culture, induction of neurotoxicity, and assessment of cell viability and oxidative stress markers.
Caption: Proposed workflow for in vitro neuroprotection studies.
Future Directions and Conclusion
The current body of scientific literature lacks direct evidence for the neuroprotective effects of this compound. However, its chemical structure, particularly the presence of a catechol moiety within the benzodioxole framework, strongly suggests a potential for significant antioxidant activity. Future research should focus on empirically testing this hypothesis through a series of in vitro and in vivo studies.
Key research questions to address include:
-
What is the antioxidant capacity of this compound compared to established antioxidants?
-
Does this compound protect neuronal cells from oxidative stress-induced cell death in vitro?
-
What are the underlying molecular mechanisms of its potential neuroprotective effects? Does it modulate key signaling pathways such as Nrf2?
-
Can this compound cross the blood-brain barrier and exert neuroprotective effects in animal models of neurodegenerative diseases?
References
- 1. scbt.com [scbt.com]
- 2. Novel benzodioxan derivative, 5-[3-[((2S)-1,4-benzodioxan-2-ylmethyl) amino]propoxy]-1,3-benzodioxole HCl (MKC-242), with anxiolytic-like and antidepressant-like effects in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 4. Structure-antiradical activity relationships of 25 natural antioxidant phenolic compounds from different classes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Antiradical and Antioxidant Activity of Compounds Containing 1,3-Dicarbonyl Moiety: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN1332736A - Process for synthesis of 5-(-hydroxyalkyl) benzo [1,3] dioxols - Google Patents [patents.google.com]
- 8. prepchem.com [prepchem.com]
- 9. researchgate.net [researchgate.net]
The Synthesis, Biological Activities, and Therapeutic Potential of 5,6-Dihydroxy-1,3-benzodioxole Derivatives and Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3-benzodioxole scaffold is a prominent heterocyclic motif found in numerous naturally occurring and synthetic compounds exhibiting a wide array of biological activities. Among these, derivatives featuring a 5,6-dihydroxy substitution pattern have garnered significant interest in the scientific community. This catechol-like functionality imparts unique electronic and chemical properties, rendering these molecules potent modulators of various physiological processes. This technical guide provides an in-depth overview of the synthesis, quantitative biological data, and mechanisms of action of 5,6-dihydroxy-1,3-benzodioxole derivatives and their analogues, with a focus on their potential applications in drug discovery and development, particularly in the fields of oncology and neuroprotection.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives often involves a multi-step approach, beginning with the protection of the hydroxyl groups of a suitable catechol precursor, followed by the introduction of the dioxole ring and subsequent functionalization and deprotection. A common strategy involves the use of benzyl protecting groups, which can be efficiently removed under mild conditions.
Experimental Protocol: Synthesis of 5,6-Dihydroxyindole, a Close Analogue
The synthesis of 5,6-dihydroxyindole provides a relevant and illustrative protocol that can be adapted for the synthesis of various this compound derivatives. The key steps involve the protection of the hydroxyl groups of 3,4-dihydroxybenzaldehyde, followed by a series of transformations to construct the desired heterocyclic core, and a final deprotection step.
Step 1: Synthesis of 3,4-Dibenzyloxybenzaldehyde
3,4-Dihydroxybenzaldehyde (protocatechualdehyde) is reacted with benzyl chloride in the presence of a base to afford 3,4-dibenzyloxybenzaldehyde.[1] This step protects the reactive hydroxyl groups, preventing unwanted side reactions in subsequent steps.
Step 2: Nitrostyrene Formation
The protected aldehyde is then condensed with a nitroalkane, such as nitromethane, in the presence of a catalyst like ammonium acetate, to yield a nitrostyrene derivative. For instance, (E)-3,4-dibenzyloxy-β-nitrostyrene can be synthesized by refluxing 3,4-dibenzyloxybenzaldehyde with nitromethane and ammonium acetate in acetic acid.[2]
Step 3: Reductive Cyclization and Deprotection
The nitrostyrene intermediate undergoes reductive cyclization to form the indole ring. The benzyl protecting groups are then removed via catalytic hydrogenation to yield the final 5,6-dihydroxyindole product. A common method for benzyl ether deprotection is palladium-catalyzed hydrogenation.[3][4] For example, 5,6-dibenzyloxyindole can be subjected to a hydrogen atmosphere in the presence of a palladium on carbon (Pd/C) catalyst in a suitable solvent like ethyl acetate to yield 5,6-dihydroxyindole.[2]
Pharmacological Activities and Quantitative Data
This compound derivatives and their analogues have demonstrated significant potential in several therapeutic areas, most notably as anticancer and neuroprotective agents.
Anticancer Activity
A variety of 1,3-benzodioxole derivatives have been synthesized and evaluated for their cytotoxic effects against numerous cancer cell lines. The data below summarizes the in vitro anticancer activity of selected compounds.
| Compound Class | Derivative | Cancer Cell Line | Activity Metric | Value (µM) | Reference |
| Benzodioxole-based dithiocarbamates | N-(1,3-Benzodioxol-5-ylmethyl)-2-[4-(4-nitrophenyl)-1-piperazinylthiocarbamoylthio]acetamide | C6 (rat glioma) | IC50 | 23.33 ± 7.63 (µg/mL) | [5] |
| Benzodioxole-based thiosemicarbazones | 4-(1,3-Benzodioxol-5-yl)-1-([1,1′-biphenyl]-4-ylmethylene)thiosemicarbazide | A549 (human lung adenocarcinoma) | IC50 | 10.67 ± 1.53 | [6] |
| Benzodioxole-based thiosemicarbazones | 4-(1,3-Benzodioxol-5-yl)-1-([1,1′-biphenyl]-4-ylmethylene)thiosemicarbazide | C6 (rat glioma) | IC50 | 4.33 ± 1.04 | [6] |
| 1,3-Benzodioxole Derivatives | 6-(4-aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl ester | Various (52 cell lines) | GI50 | 10⁻⁷ to 10⁻⁵ M |
Neuroprotective Activity
The 5,6-dihydroxy substitution pattern is a key feature in several neuroprotective flavonoids. Baicalein (5,6,7-trihydroxyflavone) and its glycoside baicalin are prominent examples that have been extensively studied for their neuroprotective effects.
| Compound | Assay | Activity Metric | Value (µg/mL) | Reference |
| Baicalin | Oxygen-Glucose Deprivation (OGD) in PC12 cells | EC50 | 1.2 | [7] |
| Baicalein | Oxygen-Glucose Deprivation (OGD) in PC12 cells | EC50 | 8.89 | [7] |
| Wogonin | Oxygen-Glucose Deprivation (OGD) in PC12 cells | EC50 | 4.3 | [7] |
| Wogonoside | Oxygen-Glucose Deprivation (OGD) in PC12 cells | EC50 | 7.4 | [7] |
Mechanisms of Action and Signaling Pathways
The biological activities of this compound derivatives are mediated through their interaction with various cellular targets and modulation of key signaling pathways.
Anticancer Mechanisms
The anticancer effects of these compounds are often multi-faceted, involving the induction of oxidative stress, inhibition of critical enzymes, and activation of apoptotic pathways.
-
Inhibition of the Thioredoxin System: Some 1,3-benzodioxole derivatives, particularly when conjugated with arsenicals, have been shown to inhibit the thioredoxin (Trx) system. The Trx system is a major antioxidant system that is often overexpressed in cancer cells, contributing to their survival and drug resistance. Inhibition of this system leads to an increase in intracellular reactive oxygen species (ROS), inducing oxidative stress and subsequently apoptosis.
-
DNA Synthesis Inhibition and Mitochondrial Dysfunction: Certain benzodioxole-based thiosemicarbazones have been found to inhibit DNA synthesis and disrupt the mitochondrial membrane potential in cancer cells. This disruption can trigger the intrinsic apoptotic pathway, leading to cell death.[6]
Caption: Anticancer mechanisms of this compound derivatives.
Neuroprotective Mechanisms
The neuroprotective effects of compounds containing the 5,6-dihydroxy moiety, such as baicalein, are attributed to their ability to modulate signaling pathways involved in inflammation, oxidative stress, and neuronal survival.
-
Modulation of Inflammatory Pathways: Baicalin and baicalein have been shown to exert neuroprotective effects by inhibiting Toll-like receptor 2 (TLR2) and TLR4 signaling pathways.[8] This inhibition leads to the downregulation of downstream inflammatory mediators like nuclear factor-kappa B (NF-κB), tumor necrosis factor-alpha (TNF-α), and various interleukins, thereby reducing neuroinflammation.[8]
-
Activation of Antioxidant Pathways: Phytochemicals, including those with a catechol structure, can activate the Nrf2/HO-1 signaling pathway. This pathway plays a crucial role in the cellular defense against oxidative stress by upregulating the expression of antioxidant enzymes.
-
Promotion of Neuronal Survival Pathways: The CREB-BDNF signaling pathway is vital for neuronal survival, differentiation, and synaptic plasticity. Some neuroprotective compounds have been found to upregulate this pathway, promoting the expression of brain-derived neurotrophic factor (BDNF).
Caption: Neuroprotective signaling pathways modulated by 5,6-dihydroxy analogues.
Experimental Workflows
General Workflow for Synthesis and Biological Evaluation
A typical workflow for the development of novel this compound derivatives involves a series of sequential steps from initial design and synthesis to comprehensive biological testing.
Caption: General experimental workflow for drug discovery.
Conclusion
This compound derivatives and their analogues represent a promising class of compounds with significant therapeutic potential, particularly in the areas of oncology and neurodegenerative diseases. Their synthesis, while requiring careful protection and deprotection strategies, is achievable through established organic chemistry methodologies. The potent and diverse biological activities of these compounds, underscored by their ability to modulate key signaling pathways involved in cell survival, inflammation, and oxidative stress, make them attractive candidates for further investigation and development. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the discovery of novel therapeutics based on this versatile chemical scaffold.
References
- 1. Buy 3,4-Dibenzyloxybenzaldehyde | 5447-02-9 [smolecule.com]
- 2. rsc.org [rsc.org]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. jk-sci.com [jk-sci.com]
- 5. worldresearchersassociations.com [worldresearchersassociations.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Neuroprotective effects of baicalin and baicalein on the central nervous system and the underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Enzymatic Polymerization of 5,6-Dihydroxy-1,3-benzodioxole: A Technical Guide for Researchers
Introduction
The enzymatic polymerization of phenolic compounds has emerged as a green and highly specific alternative to traditional chemical synthesis routes. Enzymes such as laccases and peroxidases offer mild reaction conditions, high selectivity, and the potential for creating novel polymeric structures with tailored properties. 5,6-Dihydroxy-1,3-benzodioxole, a catechol derivative, is a promising monomer for the synthesis of functional polymers with potential applications in drug delivery, biomaterials, and electronics, owing to the versatile reactivity of its catechol moiety.
This technical guide provides an in-depth overview of the core principles, experimental methodologies, and characterization techniques relevant to the enzymatic polymerization of this compound, drawing from extensive research on analogous compounds.
Enzymatic Pathways and Mechanisms
The enzymatic polymerization of catechol derivatives is primarily facilitated by oxidoreductases, namely laccases and peroxidases. These enzymes catalyze the oxidation of the hydroxyl groups on the benzene ring, leading to the formation of reactive intermediates that subsequently polymerize.
Laccase-Catalyzed Polymerization
Laccases are multi-copper oxidases that catalyze the one-electron oxidation of a wide range of phenolic substrates, with the concomitant reduction of molecular oxygen to water.[1] The proposed mechanism involves the formation of phenoxy radicals from the catechol moieties. These radicals can then undergo non-enzymatic coupling reactions to form dimers, oligomers, and ultimately, high molecular weight polymers. The polymerization can proceed through C-C and C-O linkages.[2]
Peroxidase-Catalyzed Polymerization
Peroxidases, such as horseradish peroxidase (HRP), utilize hydrogen peroxide (H₂O₂) as an oxidizing agent to convert phenolic substrates into radicals.[3] The catalytic cycle of HRP involves the reaction with H₂O₂ to form a high-valent iron-oxo species, which then abstracts a hydrogen atom from the phenolic substrate to generate a phenoxy radical. Similar to laccase-catalyzed polymerization, these radicals then couple to form the polymer.
Experimental Protocols
The following are detailed experimental protocols for the enzymatic polymerization of catechol derivatives, which can be adapted for this compound.
Laccase-Catalyzed Polymerization of Catechol Derivatives
This protocol is based on the laccase-catalyzed polymerization of catechol.[4][5]
Materials:
-
Monomer (e.g., Catechol)
-
Laccase from Trametes versicolor
-
Sodium acetate buffer (e.g., 50 mM, pH 5.0)
-
Organic co-solvent (e.g., Acetone)
-
Deionized water
Procedure:
-
Reaction Setup: In a sealed, temperature-controlled reactor, prepare a solution of the monomer in a mixture of aqueous buffer and organic co-solvent (e.g., 1:1 v/v aqueous-acetone solution).[5]
-
Enzyme Addition: Add laccase to the reaction mixture to a final concentration of approximately 0.02 U/mL.[4]
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25°C) with stirring for a specified duration (e.g., 24 hours).[4]
-
Polymer Precipitation and Collection: After incubation, the resulting polymer will precipitate. Collect the precipitate by centrifugation.
-
Washing and Drying: Wash the polymer pellet multiple times with deionized water to remove any unreacted monomer and enzyme. Dry the purified polymer under vacuum.
Horseradish Peroxidase (HRP)-Catalyzed Polymerization of Phenolic Compounds
This protocol is a general method for the HRP-catalyzed polymerization of phenols in aqueous-organic mixtures.[6]
Materials:
-
Monomer (e.g., p-phenylphenol)
-
Horseradish Peroxidase (HRP)
-
Hydrogen Peroxide (H₂O₂)
-
Aqueous buffer (e.g., Phosphate buffer)
-
Organic co-solvent (e.g., Dioxane, acetone)
Procedure:
-
Reaction Setup: Dissolve the monomer in an aqueous-organic solvent mixture (e.g., 85% dioxane).[6]
-
Enzyme Addition: Add HRP to the reaction mixture.
-
Initiation: Add hydrogen peroxide to initiate the polymerization. The H₂O₂ should be added gradually to avoid enzyme inactivation.[7]
-
Incubation: Stir the reaction mixture at room temperature for a defined period (e.g., 4-24 hours).
-
Polymer Isolation: Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., methanol or water).
-
Purification and Drying: Collect the polymer by filtration, wash thoroughly, and dry in a vacuum oven.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on the enzymatic polymerization of catechol and its derivatives. This data can serve as a benchmark for optimizing the polymerization of this compound.
Table 1: Laccase-Catalyzed Polymerization of Catechol
| Parameter | Value | Reference |
| Enzyme Source | Trametes versicolor | [4][5] |
| pH | 5.0 | [4] |
| Temperature | 25°C | [4] |
| Solvent | 10% (v/v) acetone-sodium acetate buffer | [4] |
| Initial Monomer Concentration | 250 mg/L | [4] |
| Enzyme Concentration | 0.02 U/mL | [4] |
| Number-Average Molecular Weight (Mn) | 813 Da | [5] |
| Polydispersity Index (PDI) | 1.17 | [5] |
Table 2: HRP-Catalyzed Polymerization of Phenol Derivatives
| Monomer | Co-solvent (v/v %) | Mn (Da) | PDI | Reference |
| p-Phenylphenol | 85% Dioxane | 26,000 | - | [6] |
| p-Cresol | 85% Dioxane | - | - | [6] |
| Phenol | 95% Dioxane | 400 - 26,000 | - | [6] |
| Hydroxytyrosol | Acetate buffer (pH 5) | ~30,000 | - |
Visualizations
Signaling Pathways and Workflows
The following diagrams illustrate the generalized enzymatic polymerization process and a typical experimental workflow.
Caption: Generalized pathway for the enzymatic polymerization of this compound.
Caption: A typical experimental workflow for enzymatic polymerization and polymer characterization.
Polymer Characterization
Characterization of the resulting polymer is crucial to understand its structure, molecular weight, and properties. Key techniques include:
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[2]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups and confirm the polymer structure.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure and linkages within the polymer.
-
Thermal Analysis (TGA/DSC): To evaluate the thermal stability of the polymer.[5]
-
UV-Vis Spectroscopy: To monitor the progress of the polymerization reaction.[2]
Conclusion
While direct experimental data on the enzymatic polymerization of this compound is currently lacking in the scientific literature, a wealth of information from analogous catechol and phenolic compounds provides a strong foundation for future research. The use of laccases and peroxidases offers a promising "green" route to novel polymers based on this monomer. The experimental protocols, quantitative data, and characterization methods outlined in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary tools to explore this exciting area of polymer chemistry. Future work should focus on adapting and optimizing these methods for this compound to unlock the full potential of its resulting polymers.
References
- 1. Enzymatic polymerization of enantiomeric L−3,4-dihydroxyphenylalanine into films with enhanced rigidity and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Laccase-catalyzed oxidative polymerization of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reaction conditions for laccase catalyzed polymerization of catechol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Polymerization of phenols catalyzed by peroxidase in nonaqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzymatic polymerization to give poly(dihydroxynaphthalene)s and their photoluminescent aluminum complexes | Semantic Scholar [semanticscholar.org]
- 7. Efficient Oxidative Polymerization of Hydroxytyrosol Using Horseradish Peroxidase Immobilized on a Magnetic Silica‐Coated Nanocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
The Hypothesized Role of 5,6-Dihydroxy-1,3-benzodioxole in Melanin Synthesis: A Technical Review Based on Structurally Related Compounds
Introduction
Melanogenesis, the complex biochemical process responsible for the production of melanin pigments, is a critical area of research in dermatology, cosmetology, and pharmacology. The primary enzyme governing this pathway is tyrosinase, which catalyzes the initial rate-limiting steps of melanin synthesis. Consequently, the identification and characterization of novel tyrosinase inhibitors are of significant interest for the development of skin-lightening agents and treatments for hyperpigmentation disorders.
This document explores the hypothesized role of 5,6-Dihydroxy-1,3-benzodioxole as a modulator of melanin synthesis. While direct studies on this compound are lacking, its structural similarity to known melanogenesis inhibitors possessing a 1,3-benzodioxole core, such as sesamol, provides a basis for postulating its mechanism of action. It is proposed that this compound may act as a competitive or non-competitive inhibitor of tyrosinase, thereby reducing melanin production. This guide summarizes the potential inhibitory mechanisms, presents quantitative data from related compounds, details relevant experimental protocols, and provides visual representations of the hypothesized signaling pathways.
Hypothesized Mechanism of Action
Based on the activities of structurally related 1,3-benzodioxole derivatives, this compound is hypothesized to inhibit melanin synthesis primarily through the direct inhibition of tyrosinase, the key enzyme in the melanogenesis pathway. The dihydroxy substitution on the benzene ring could chelate the copper ions within the active site of tyrosinase, rendering the enzyme inactive.
Furthermore, it may also influence the signaling cascades that regulate the expression of melanogenesis-related genes. This could involve the downregulation of Microphthalmia-associated Transcription Factor (MITF), the master regulator of melanocyte differentiation and pigment production. A reduction in MITF would subsequently decrease the transcription of tyrosinase (TYR) and its related proteins, TRP-1 and TRP-2, leading to a decrease in melanin synthesis. Signaling pathways such as the ERK, PKA, and AKT/GSK3β pathways, which are known to be modulated by other 1,3-benzodioxole compounds, may also be affected.
Quantitative Data from Structurally Related Compounds
The following tables summarize the inhibitory activities of compounds structurally related to this compound on tyrosinase activity and melanin production. This data provides a comparative basis for predicting the potential efficacy of the target compound.
Table 1: Tyrosinase Inhibitory Activity of 1,3-Benzodioxole Derivatives
| Compound | Source Organism/Enzyme | Substrate | Inhibition Type | IC50 Value (µM) | Reference |
| Sesamol | Mushroom Tyrosinase | L-DOPA | Competitive | 1.9 | [1] |
| Sesamol | Mushroom Tyrosinase | L-Tyrosine | Non-competitive | 3.2 | [1] |
| Piperine | Mushroom Tyrosinase | Not Specified | Not Specified | ~75 | [2][3] |
| Magnolol | Mushroom Tyrosinase | L-DOPA | Not Specified | - (46% inhibition at 93 µg/mL) | [4] |
| Honokiol | Mushroom Tyrosinase | L-DOPA | Not Specified | - (Inhibits tyrosinase) | [4] |
Table 2: Effect of 1,3-Benzodioxole Derivatives on Melanin Content in B16F10 Melanoma Cells
| Compound | Stimulant | Concentration | Melanin Inhibition (%) | Reference |
| Sesamol | α-MSH | 100 µg/mL | 63 | [1] |
| Piperine | α-MSH | 75 µM | Dose-dependent reduction | [2][3] |
| Magnolol | Not Specified | 1% of extract | 10% reduction | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate further research into the effects of this compound on melanin synthesis.
Mushroom Tyrosinase Activity Assay
This assay is a primary in vitro method to screen for tyrosinase inhibitors.
-
Reagents and Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA (3,4-dihydroxy-L-phenylalanine) or L-Tyrosine
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of the test compound.
-
In a 96-well plate, add 20 µL of various concentrations of the test compound, 20 µL of mushroom tyrosinase solution (e.g., 100 units/mL in phosphate buffer), and 140 µL of phosphate buffer.
-
Pre-incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA (e.g., 10 mM in phosphate buffer) or L-Tyrosine solution.
-
Measure the absorbance at 475-490 nm at regular intervals for a specified period (e.g., 20-30 minutes) using a microplate reader.
-
The rate of dopachrome formation is proportional to tyrosinase activity.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Cell Culture and Viability Assay
B16F10 murine melanoma cells are a standard model for studying melanogenesis.
-
Cell Culture:
-
Culture B16F10 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Viability (MTT) Assay:
-
Seed B16F10 cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm. Cell viability is expressed as a percentage of the untreated control.
-
Melanin Content Assay
This assay quantifies the amount of melanin produced by cultured cells.
-
Procedure:
-
Seed B16F10 cells in a 6-well plate (2 x 10^5 cells/well) and incubate for 24 hours.
-
Treat the cells with the test compound and a melanogenesis stimulator (e.g., α-melanocyte-stimulating hormone, α-MSH, at 100 nM) for 72 hours.
-
Wash the cells with PBS and lyse them with 1 N NaOH containing 10% DMSO at 80°C for 1 hour.
-
Measure the absorbance of the lysate at 405 nm.
-
Quantify the protein content of the lysate using a BCA protein assay kit.
-
Normalize the melanin content to the total protein content and express it as a percentage of the stimulated, untreated control.[5]
-
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the hypothesized signaling pathways and experimental workflows.
Caption: Hypothesized mechanism of melanogenesis inhibition by this compound.
Caption: Workflow for evaluating the anti-melanogenic effects of a test compound.
Conclusion and Future Directions
While direct evidence is currently unavailable, the structural characteristics of this compound and the known activities of related compounds strongly suggest its potential as an inhibitor of melanin synthesis. The primary hypothesized mechanism is the direct inhibition of tyrosinase, potentially supplemented by the modulation of key signaling pathways that regulate melanogenic gene expression.
Future research should focus on validating these hypotheses through direct experimentation. The protocols outlined in this guide provide a robust framework for such investigations. Key studies would include:
-
In vitro tyrosinase inhibition assays to determine the direct effect of this compound on enzyme activity and to elucidate its mode of inhibition (competitive, non-competitive, etc.).
-
Cell-based assays using B16F10 melanoma cells to confirm its effect on cellular melanin production and tyrosinase activity.
-
Molecular studies to investigate its impact on the expression of MITF, TYR, TRP-1, and TRP-2, and to identify the specific signaling pathways involved.
The successful validation of these hypotheses would position this compound as a promising candidate for the development of novel therapeutic and cosmetic agents for the management of hyperpigmentation.
References
- 1. Interaction of sesamol (3,4-methylenedioxyphenol) with tyrosinase and its effect on melanin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperine Regulates Melanogenesis through ERK Activation and Proteasomal Degradation of MITF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperine Regulates Melanogenesis through ERK Activation and Proteasomal Degradation of MITF [biomolther.org]
- 4. cnb.drirenaeris.com [cnb.drirenaeris.com]
- 5. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the NMR Analysis of 5,6-Dihydroxy-1,3-benzodioxole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the Nuclear Magnetic Resonance (NMR) analysis of 5,6-Dihydroxy-1,3-benzodioxole (CAS 21505-20-4). The following sections include predicted NMR data, a comprehensive experimental protocol for data acquisition, and a structural diagram for reference.
Predicted NMR Spectroscopic Data
Due to the limited availability of public experimental spectra for this compound, the following tables summarize predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on computational algorithms and can serve as a reference for spectral assignment.[1][2]
Table 1: Predicted ¹H NMR Data for this compound
| Atom Number | Chemical Shift (δ, ppm) | Multiplicity |
| H-4 | 6.33 | Singlet |
| H-7 | 6.33 | Singlet |
| -OH (x2) | 8.5 - 9.5 (broad) | Singlet |
| -CH₂- (O-CH₂-O) | 5.89 | Singlet |
Note: The chemical shift of the hydroxyl protons is highly dependent on solvent, concentration, and temperature.
Table 2: Predicted ¹³C NMR Data for this compound
| Atom Number | Chemical Shift (δ, ppm) |
| C-1, C-2 | 137.2 |
| C-3a, C-7a | 131.1 |
| C-4, C-7 | 100.5 |
| C-5, C-6 | 137.2 |
| -CH₂- (O-CH₂-O) | 101.3 |
Experimental Protocol: NMR Analysis
This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Acetone-d₆). The choice of solvent is critical, especially for observing the hydroxyl protons.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Transfer the solution to a standard 5 mm NMR tube.
-
If required for quantitative analysis, add a known amount of an internal standard.
2. Instrument Setup and Calibration:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution and lineshape.
3. ¹H NMR Data Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.
-
Spectral Width: Set a spectral width of approximately 12-16 ppm, centered around 6-8 ppm.
-
Acquisition Time: An acquisition time of at least 3-4 seconds is recommended for good resolution.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds.
-
Number of Scans: Acquire a sufficient number of scans (typically 8 to 64) to achieve an adequate signal-to-noise ratio.
-
Temperature: Maintain a constant temperature, typically 298 K.
4. ¹³C NMR Data Acquisition:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments) is commonly used.
-
Spectral Width: Set a spectral width of approximately 200-220 ppm, centered around 100-120 ppm.
-
Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.
-
Relaxation Delay: Use a relaxation delay of 2-5 seconds to ensure proper relaxation of quaternary carbons.
-
Number of Scans: A larger number of scans (typically 1024 or more) is required due to the low natural abundance of ¹³C.
5. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the signals in the ¹H spectrum.
-
Perform peak picking to identify the chemical shifts of all signals.
Structural and Pathway Diagrams
The following diagrams illustrate the molecular structure of this compound and a general workflow for its NMR analysis.
Caption: Molecular structure of this compound.
Caption: General experimental workflow for NMR analysis.
References
Application Note: HPLC Purification of 5,6-Dihydroxy-1,3-benzodioxole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of 5,6-Dihydroxy-1,3-benzodioxole, a catechol compound, using High-Performance Liquid Chromatography (HPLC). The methodologies described are based on established practices for the separation of related catechol compounds and hydroxy-metabolites of 3,4-methylenedioxymethamphetamine (MDMA).
Introduction
This compound is a key chemical intermediate and a potential metabolite in drug development studies. Achieving high purity of this compound is critical for accurate in-vitro and in-vivo characterization, as well as for meeting stringent regulatory standards. HPLC is a powerful technique for the purification of such polar, aromatic compounds. This protocol outlines the necessary steps, from sample preparation to fraction collection and analysis, to obtain high-purity this compound.
Data Presentation
Table 1: HPLC Instrumentation and Consumables
| Component | Specification |
| HPLC System | Preparative HPLC system with gradient capability |
| Pump | Capable of delivering flow rates up to 20 mL/min |
| Injector | Manual or automated with a loop volume appropriate for the intended scale |
| Column | Reversed-Phase C18, 5 µm particle size, 250 x 10 mm (or similar dimensions) |
| Detector | UV-Vis Detector |
| Fraction Collector | Automated fraction collector |
| Solvents | HPLC grade Acetonitrile, Methanol, and Water |
| Additives | Formic Acid (FA), Trifluoroacetic Acid (TFA), or Ammonium Formate |
| Sample Filters | 0.22 µm or 0.45 µm PTFE or Nylon syringe filters |
Table 2: Recommended HPLC Method Parameters
| Parameter | Condition A (Volatile Buffer) | Condition B (Acidic Modifier) |
| Mobile Phase A | 0.1% Ammonium Formate in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5-95% B over 20 minutes | 10-90% B over 15 minutes |
| Flow Rate | 5.0 mL/min | 4.5 mL/min |
| Column Temperature | 30 °C | 35 °C |
| Detection Wavelength | 280 nm | 280 nm |
| Injection Volume | 100 - 500 µL | 100 - 500 µL |
Experimental Protocols
Sample Preparation
-
Dissolution: Dissolve the crude or partially purified this compound in a minimal amount of a suitable solvent. A mixture of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) is often a good starting point.
-
Filtration: Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter. This is crucial to prevent clogging of the HPLC column and system.
HPLC System Preparation
-
Solvent Preparation: Prepare the mobile phases as described in Table 2. Ensure all solvents are properly degassed to prevent bubble formation in the pump and detector.
-
System Equilibration: Purge the HPLC system with the prepared mobile phases. Equilibrate the column with the initial mobile phase conditions (e.g., 5% Acetonitrile) for at least 15-20 minutes or until a stable baseline is achieved.
HPLC Purification
-
Injection: Inject the filtered sample onto the equilibrated HPLC column.
-
Chromatographic Run: Run the gradient method as detailed in Table 2. Monitor the chromatogram in real-time. The target compound, being a catechol, should have a strong absorbance at 280 nm.
-
Fraction Collection: Collect the fractions corresponding to the main peak of this compound using an automated fraction collector. It is advisable to collect narrow fractions across the peak to isolate the purest portions.
Post-Purification Processing
-
Purity Analysis: Analyze the collected fractions for purity using an analytical HPLC method. Pool the fractions that meet the desired purity level.
-
Solvent Evaporation: Remove the HPLC solvents from the pooled fractions using a rotary evaporator or a lyophilizer. If a volatile buffer like ammonium formate was used (Condition A), it can be removed during lyophilization.
-
Final Product Characterization: Characterize the final purified product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, and analytical HPLC) to confirm its identity and purity.
Mandatory Visualization
Caption: Workflow for the HPLC purification of this compound.
Application Notes and Protocols for 5,6-Dihydroxy-1,3-benzodioxole in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Dihydroxy-1,3-benzodioxole, also known as hydroxyhydroquinone, is a phenolic compound belonging to the benzodioxole family. While specific biological activities of this particular molecule are not extensively documented in publicly available literature, its structural motifs—a catechol (dihydroxybenzene) ring fused with a methylenedioxy ring—suggest potential for a range of cellular effects. Compounds with similar structures, such as other benzodioxole derivatives and polyphenols, are known to possess antioxidant, anti-inflammatory, and neuroprotective properties. These activities are often mediated through the modulation of key signaling pathways, including the Nrf2 and NF-κB pathways.
These application notes provide a framework for investigating the potential bioactivities of this compound in various cell-based assays. The protocols detailed below are standardized methods that can be adapted to evaluate its cytotoxic, antioxidant, and anti-inflammatory effects.
Data Presentation
Quantitative data from the following assays should be recorded and organized for clear comparison. The tables below are templates for presenting typical results.
Table 1: Cytotoxicity of this compound on Various Cell Lines
| Cell Line | Cell Type | Assay Duration (hours) | IC50 (µM) |
| e.g., HeLa | Human Cervical Cancer | 24 | User-Defined |
| e.g., SH-SY5Y | Human Neuroblastoma | 48 | User-Defined |
| e.g., RAW 264.7 | Mouse Macrophage | 24 | User-Defined |
| e.g., HEK293 | Human Embryonic Kidney | 72 | User-Defined |
Table 2: Antioxidant Activity of this compound
| Assay Type | Method | EC50 (µM) | Positive Control (e.g., Ascorbic Acid) EC50 (µM) |
| e.g., DPPH Scavenging | Spectrophotometry | User-Defined | User-Defined |
| e.g., ABTS Scavenging | Spectrophotometry | User-Defined | User-Defined |
| e.g., Cellular ROS Reduction | Fluorescence | User-Defined | User-Defined |
Table 3: Anti-inflammatory Effects of this compound in Macrophages
| Parameter Measured | Stimulant | IC50 (µM) | Positive Control (e.g., Dexamethasone) IC50 (µM) |
| e.g., Nitric Oxide (NO) Production | LPS | User-Defined | User-Defined |
| e.g., TNF-α Secretion | LPS | User-Defined | User-Defined |
| e.g., IL-6 Secretion | LPS | User-Defined | User-Defined |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on cell viability by measuring mitochondrial metabolic activity.
Materials:
-
Cell line of interest (e.g., HeLa, SH-SY5Y)
-
Complete culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Incubate at room temperature in the dark with gentle shaking for 2 hours to ensure complete solubilization of the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Workflow for Cell Viability Assay
Application Notes and Protocols for 5,6-Dihydroxy-1,3-benzodioxole in Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Dihydroxy-1,3-benzodioxole, a catechol-containing compound, holds potential for interacting with cellular proteins and influencing biological pathways. Its dihydroxy substitution on the benzene ring suggests a propensity for oxidation to a reactive quinone species, which can subsequently form covalent adducts with nucleophilic amino acid residues, such as cysteine, within proteins. This reactivity makes it an interesting candidate for investigation in chemical proteomics to identify its protein targets and elucidate its mechanism of action.
These application notes provide a detailed framework for utilizing this compound in proteomics research, covering experimental design, detailed protocols for target identification and quantitative proteomics, and data analysis. The protocols are based on established methodologies for studying small molecule-protein interactions.
Part 1: Target Identification using Chemical Proteomics
The primary objective of this phase is to identify the direct protein binding partners of this compound. An affinity-based chemical proteomics approach is proposed, where a derivatized version of the molecule is used to enrich its targets from a complex biological sample.
Experimental Workflow: Affinity-Based Target Identification
A chemical probe based on this compound will be synthesized to incorporate a handle for enrichment, such as an alkyne group for click chemistry. This probe allows for the covalent labeling of interacting proteins within live cells, followed by their selective enrichment and identification by mass spectrometry.
Caption: Workflow for identifying protein targets of this compound.
Protocol 1: Target Identification using a Clickable Probe
1. Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HEK293T, HeLa) to ~80% confluency.
-
Treat cells with varying concentrations of the this compound-alkyne probe (e.g., 1, 10, 50 µM) for a defined period (e.g., 1-4 hours). Include a DMSO-treated control.
2. Cell Lysis:
-
Harvest cells and wash with cold PBS.
-
Lyse cells in an appropriate lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Clarify the lysate by centrifugation.
3. Click Chemistry:
-
To the cleared lysate, add the click chemistry reaction cocktail: biotin-azide, copper (II) sulfate, and a reducing agent (e.g., sodium ascorbate).
-
Incubate at room temperature for 1 hour with gentle rotation.
4. Enrichment of Labeled Proteins:
-
Add streptavidin-coated magnetic beads to the lysate and incubate for 1-2 hours at 4°C to capture biotinylated proteins.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
5. On-Bead Digestion:
-
Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).
-
Reduce the proteins with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA).
-
Digest the proteins with trypsin overnight at 37°C.
6. Sample Preparation for Mass Spectrometry:
-
Collect the supernatant containing the digested peptides.
-
Desalt the peptides using a C18 StageTip.
-
Dry the peptides and resuspend in a buffer suitable for LC-MS/MS analysis.
7. LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution mass spectrometer (e.g., Orbitrap).
-
Employ a data-dependent acquisition (DDA) method to select precursor ions for fragmentation.
8. Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Search the data against a human protein database to identify proteins.
-
Quantify the identified proteins based on label-free quantification (LFQ) or spectral counting.
-
Identify specific targets by comparing the abundance of proteins in the probe-treated samples to the control.
| Parameter | Value |
| Cell Line | HEK293T |
| Probe Concentration | 1, 10, 50 µM |
| Treatment Time | 4 hours |
| Enrichment | Streptavidin Magnetic Beads |
| Digestion Enzyme | Trypsin |
| MS Instrument | Orbitrap Fusion Lumos |
| Data Analysis Software | MaxQuant |
Part 2: Quantitative Proteomics for Pathway Analysis
This section focuses on understanding the downstream effects of this compound on cellular signaling pathways and protein expression networks. A label-free quantitative proteomics approach is described.
Experimental Workflow: Quantitative Proteomics
Caption: Workflow for quantitative proteomic analysis of cellular responses.
Protocol 2: Label-Free Quantitative Proteomics
1. Cell Culture and Treatment:
-
Culture cells (e.g., A549, HepG2) and treat with this compound at a predetermined concentration (based on dose-response assays) and a vehicle control (DMSO) for a specific time (e.g., 24 hours). Perform at least three biological replicates.
2. Protein Extraction and Digestion:
-
Harvest cells, wash with PBS, and lyse in a urea-based lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Perform in-solution digestion: reduce with DTT, alkylate with IAA, and digest with trypsin.
3. Peptide Cleanup:
-
Acidify the peptide solution and desalt using C18 solid-phase extraction cartridges.
-
Dry the purified peptides.
4. LC-MS/MS Analysis:
-
Resuspend peptides and analyze using a high-resolution mass spectrometer.
-
Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.
5. Data Analysis:
-
Process the raw data using appropriate software (e.g., MaxQuant for DDA, Spectronaut for DIA).
-
Perform label-free quantification to determine the relative abundance of proteins between treated and control samples.
-
Perform statistical analysis to identify significantly regulated proteins (e.g., t-test, ANOVA).
6. Bioinformatics Analysis:
-
Use the list of differentially expressed proteins for pathway and gene ontology (GO) enrichment analysis using tools like DAVID, Metascape, or Ingenuity Pathway Analysis (IPA).
-
Construct protein-protein interaction networks using databases such as STRING.
| Parameter | Value |
| Cell Line | A549 |
| Compound Concentration | 10 µM |
| Treatment Time | 24 hours |
| Quantification Method | Label-Free Quantification (LFQ) |
| MS Acquisition Mode | Data-Independent Acquisition (DIA) |
| Bioinformatics Tools | Metascape, STRING |
Potential Signaling Pathway Involvement
Based on the reactivity of catechol-containing compounds, this compound may impact pathways sensitive to oxidative stress and electrophilic challenge. A potential signaling pathway that could be affected is the Nrf2-Keap1 pathway, a key regulator of the cellular antioxidant response.
Caption: Hypothesized activation of the Nrf2 pathway by this compound.
This proposed mechanism suggests that the reactive quinone of this compound could modify cysteine residues on Keap1, disrupting its ability to target Nrf2 for degradation. This would lead to the accumulation and nuclear translocation of Nrf2, followed by the transcription of antioxidant and cytoprotective genes. Quantitative proteomics experiments would be able to detect the upregulation of these Nrf2 target proteins.
Conclusion
The protocols outlined in these application notes provide a comprehensive strategy for investigating the proteomic effects of this compound. By combining chemical proteomics for target identification with quantitative proteomics for pathway analysis, researchers can gain significant insights into the molecular mechanisms of this compound, which is crucial for both basic research and drug development applications.
Application Notes and Protocols: 5,6-Dihydroxy-1,3-benzodioxole in Pharmaceutical Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
5,6-Dihydroxy-1,3-benzodioxole (also known as 5,6-methylenedioxy-1,2-benzenediol) is a unique chemical scaffold that combines the features of a catechol (1,2-dihydroxybenzene) with a methylenedioxy bridge. While direct, published applications in multi-step pharmaceutical syntheses are not extensively documented, its inherent chemical functionalities present significant potential as a versatile starting material or intermediate in drug discovery. The catechol moiety is a known pharmacophore and a key structural alert in many biologically active molecules, recognized for its antioxidant properties and ability to coordinate with metal ions. The rigid 1,3-benzodioxole structure is a common fragment in numerous natural products and synthetic drugs, often imparting favorable pharmacokinetic properties.
These application notes provide a theoretical framework and practical protocols for leveraging the reactivity of this compound in the synthesis of potential pharmaceutical agents. The proposed pathways are based on established chemical principles of catechol and benzodioxole moieties.
Physicochemical and Structural Data
A summary of the key properties of the starting material is presented below.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 21505-20-4[1] |
| Molecular Formula | C₇H₆O₄[1] |
| Molecular Weight | 154.12 g/mol [1] |
| Appearance | Off-white to light brown solid |
| Core Structure | Catechol fused with a Dioxole ring |
| Key Reactive Sites | C5-OH, C6-OH (Phenolic Hydroxyls) |
Application 1: Synthesis of Novel Ether and Ester Derivatives as Bioactive Scaffolds
The phenolic hydroxyl groups are the most prominent reactive sites on the this compound scaffold. Derivatization through O-alkylation or O-acylation can be used to generate libraries of compounds for screening against various biological targets. Ether linkages are stable and common in drug molecules, while ester groups can serve as prodrugs that are hydrolyzed in vivo.
Logical Workflow for Derivatization
Caption: General workflow for O-alkylation or O-acylation reactions.
Experimental Protocol: Williamson Ether Synthesis of a Dialkoxy Derivative
This protocol describes a general method for the dialkylation of this compound.
-
Reagents and Materials:
-
This compound (1.0 eq)
-
Alkyl halide (e.g., Benzyl bromide) (2.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask, magnetic stirrer, condenser, heating mantle.
-
-
Procedure: a. To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq) and anhydrous potassium carbonate (3.0 eq). b. Add anhydrous DMF to the flask to create a stirrable suspension (approx. 0.2 M concentration of the starting material). c. Add the alkyl halide (2.2 eq) to the mixture at room temperature. d. Heat the reaction mixture to 60-80 °C and stir vigorously for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). e. After completion, cool the reaction to room temperature and quench by slowly adding deionized water. f. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. g. Combine the organic layers and wash sequentially with deionized water and then brine. h. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo. i. Purify the crude product using flash column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to yield the desired dialkoxy-1,3-benzodioxole derivative.
Hypothetical Product Data
| Starting Material | Alkylating Agent | Product Name | Formula | MW ( g/mol ) |
| This compound | Benzyl Bromide | 5,6-Bis(benzyloxy)-1,3-benzodioxole | C₂₁H₁₈O₄ | 334.37 |
| This compound | Ethyl Iodide | 5,6-Diethoxy-1,3-benzodioxole | C₁₁H₁₄O₄ | 210.23 |
Application 2: Synthesis of Ortho-Quinones as Michael Acceptors
The catechol subunit can be readily oxidized to a highly reactive ortho-quinone. These quinones are potent electrophiles and can serve as intermediates for constructing more complex molecular architectures via reactions like Michael additions or Diels-Alder cycloadditions. This pathway is particularly relevant for synthesizing compounds that can covalently modify biological targets or act as precursors to novel heterocyclic systems.
Experimental Workflow for Quinone Formation and Trapping
Caption: Workflow for synthesis via an ortho-quinone intermediate.
Experimental Protocol: Oxidation and In-Situ Trapping with a Thiol Nucleophile
This protocol describes the formation of the ortho-quinone and its immediate trapping with a nucleophile like N-acetyl-L-cysteine.
-
Reagents and Materials:
-
This compound (1.0 eq)
-
Salcomine (catalytic amount, ~5 mol%) or Dess-Martin Periodinane (1.1 eq)
-
N-acetyl-L-cysteine (1.1 eq)
-
Methanol (MeOH) or Acetonitrile (MeCN)
-
Oxygen (O₂) balloon (if using Salcomine)
-
Round-bottom flask, magnetic stirrer.
-
-
Procedure: a. Dissolve this compound (1.0 eq) and N-acetyl-L-cysteine (1.1 eq) in methanol in a round-bottom flask. b. Add Salcomine (5 mol%) to the solution. c. Purge the flask with oxygen and maintain a positive pressure with an O₂ balloon. d. Stir the reaction at room temperature for 4-8 hours. The solution will typically darken as the quinone is formed. e. Monitor the reaction by TLC or LC-MS for the consumption of starting material and formation of the product adduct. f. Upon completion, concentrate the solvent in vacuo. g. Purify the residue directly by preparative HPLC or flash column chromatography to isolate the thiol-conjugated product.
Potential Applications in Drug Discovery
-
Covalent Inhibitors: The resulting Michael adducts can be designed to act as covalent inhibitors of enzymes with active-site cysteine residues.
-
Antioxidant Research: The pro-oxidant/antioxidant behavior of the parent compound and its derivatives can be studied, similar to investigations on 5,6-dihydroxyindoles.[2]
-
Heterocycle Synthesis: Quinones are valuable precursors for the synthesis of nitrogen- and sulfur-containing heterocyclic compounds with potential pharmacological activities.
Application 3: Precursor for Psychoactive Compound Analogs
The 1,3-benzodioxole ring is the core of several psychoactive substances, such as MDMA, which is synthesized from safrole (a 1,3-benzodioxole derivative).[3] While this compound is not a direct precursor, its structure allows for the hypothetical synthesis of novel analogs with potential neuromodulatory activity. For instance, modification of the hydroxyl groups followed by functionalization of the aromatic ring could lead to new classes of phenethylamine or amphetamine analogs.
Disclaimer: The synthesis of controlled substances is illegal in many jurisdictions. The following is presented for academic and research purposes only, illustrating the chemical possibilities of the scaffold.
Hypothetical Pathway to a Functionalized Amine
Caption: Multi-step pathway to an aminoethyl-functionalized derivative.
This theoretical pathway highlights the need for protecting the reactive hydroxyl groups before attempting to functionalize other positions on the molecule, a common strategy in complex organic synthesis.
This compound is a promising yet underexplored building block for pharmaceutical synthesis. Its value lies in the dual reactivity of its catechol and benzodioxole moieties. The protocols and pathways outlined above provide a foundational guide for researchers to begin exploring the synthesis of novel derivatives. Future work could focus on creating focused libraries of ethers, esters, and quinone-derived adducts for screening in anticancer, antidiabetic[4], and neuropharmacological assays, thereby unlocking the full potential of this versatile scaffold.
References
- 1. scbt.com [scbt.com]
- 2. 5,6-Dihydroxyindoles in the fenton reaction: a model study of the role of melanin precursors in oxidative stress and hyperpigmentary processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safrole - Wikipedia [en.wikipedia.org]
- 4. worldresearchersassociations.com [worldresearchersassociations.com]
Application Notes and Protocols: 5,6-Dihydroxy-1,3-benzodioxole as a Precursor for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,6-Dihydroxy-1,3-benzodioxole, also known as 1,3-benzodioxole-5,6-diol, is a versatile precursor in medicinal chemistry. Its catechol and methylenedioxy moieties provide a unique scaffold for the synthesis of a diverse range of bioactive molecules. This document provides detailed application notes on the utility of this compound in drug discovery, along with experimental protocols for its derivatization and the biological evaluation of the resulting compounds. The protocols and data presented herein are intended to serve as a guide for researchers in the exploration of novel therapeutics derived from this promising scaffold.
Introduction
The 1,3-benzodioxole ring system is a privileged scaffold in drug discovery, present in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] The inherent functionalities of this compound, namely the reactive catechol group and the metabolically significant methylenedioxy bridge, make it an attractive starting material for the synthesis of novel therapeutic agents. Derivatives of the 1,3-benzodioxole core have demonstrated potent anticancer, antidiabetic, and enzyme inhibitory activities.[3][4][5] These activities often stem from the ability of the benzodioxole moiety to interact with various biological targets, including enzymes and receptors. This document outlines the potential of this compound as a key building block in the development of new drugs and provides practical protocols for its application.
Synthetic Applications and Protocols
The catechol group of this compound is susceptible to oxidation and requires protection during many synthetic transformations. A common strategy involves the use of protecting groups that can be readily removed under mild conditions.
Proposed Synthesis of this compound
A plausible synthetic route to this compound starts from a suitable catechol derivative, followed by the formation of the methylenedioxy bridge and subsequent deprotection. A general method for the synthesis of 1,3-benzodioxoles from catechols involves reaction with a dihalomethane in the presence of a base.[6]
Protocol 1: Synthesis of 5,6-Bis(benzyloxy)-1,3-benzodioxole (Protected Precursor)
-
To a solution of 1,2-bis(benzyloxy)-4,5-dihydroxybenzene (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (2.5 equivalents).
-
Add dibromomethane (1.2 equivalents) dropwise to the stirring suspension.
-
Heat the reaction mixture to 80-90 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5,6-bis(benzyloxy)-1,3-benzodioxole.
Protocol 2: Deprotection to Yield this compound
-
Dissolve 5,6-bis(benzyloxy)-1,3-benzodioxole (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Subject the mixture to a hydrogen atmosphere (balloon or hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield this compound.
Derivatization of this compound
The hydroxyl groups of this compound are nucleophilic and can be readily derivatized to form ethers, esters, and other functional groups, expanding the chemical space for drug discovery.
Protocol 3: General Procedure for O-Alkylation
-
Dissolve this compound (1 equivalent) in a polar aprotic solvent such as acetone or DMF.
-
Add a suitable base, such as potassium carbonate or cesium carbonate (2.2 equivalents).
-
Add the desired alkylating agent (e.g., an alkyl halide) (2.2 equivalents) to the mixture.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete as monitored by TLC.
-
Work up the reaction by adding water and extracting with an organic solvent.
-
Purify the product by column chromatography.
Biological Applications and Evaluation Protocols
Derivatives of this compound have shown promise in several therapeutic areas, particularly in oncology and as enzyme inhibitors.
Anticancer Activity
The 1,3-benzodioxole scaffold is found in several natural and synthetic anticancer agents.[1] Derivatives have been shown to inhibit tubulin polymerization and the thioredoxin (Trx) system, leading to apoptosis in cancer cells.[7][8]
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
-
Seed cancer cell lines (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized 1,3-benzodioxole derivatives for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.
Table 1: Cytotoxic Activity of Selected 1,3-Benzodioxole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 10 | C6 (rat glioma) | 23.33 ± 7.63 | [4] |
| Cisplatin | C6 (rat glioma) | 19.00 ± 5.29 | [4] |
| Compound 12b | MCF-7 (breast cancer) | 3.54 ± 0.265 | [9] |
| Doxorubicin | MCF-7 (breast cancer) | 0.5785 ± 0.0095 | [9] |
Enzyme Inhibition
Certain 1,3-benzodioxole derivatives have been identified as potent inhibitors of various enzymes, including carbonic anhydrases and α-amylase.[4][5]
Protocol 5: Carbonic Anhydrase Inhibition Assay
-
The inhibitory effects on human carbonic anhydrase (hCA) isozymes I and II can be determined using a stopped-flow instrument to measure the CO2 hydration activity.
-
The assay is performed at 25 °C using a phenol red indicator.
-
The enzyme concentration is typically in the nanomolar range.
-
The inhibitor concentrations are varied to determine the IC50 value.
-
The IC50 values are calculated from the dose-response curves of enzyme activity versus inhibitor concentration.
Table 2: Carbonic Anhydrase Inhibitory Activity of 1,3-Benzodioxole Derivatives
| Compound | hCA-I IC50 (nM) | hCA-II IC50 (nM) | Reference |
| 3 | 0.346 | 0.287 | [4] |
| 4 | 0.288 | 0.338 | [4] |
| Acetazolamide (Standard) | 250 | 12 | [4] |
Protocol 6: α-Amylase Inhibition Assay
-
Prepare a reaction mixture containing the α-amylase enzyme, the test compound at various concentrations, and a starch solution as the substrate in a suitable buffer (e.g., phosphate buffer, pH 6.9).
-
Incubate the mixture at 37 °C for a defined period.
-
Stop the reaction by adding a dinitrosalicylic acid (DNS) color reagent.
-
Boil the mixture for 5-10 minutes to allow for color development.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
Table 3: α-Amylase Inhibitory Activity of Benzodioxole Carboxamide Derivatives
| Compound | α-Amylase IC50 (µM) | Reference |
| IIa | 0.85 | [5] |
| IIc | 0.68 | [5] |
| Acarbose (Standard) | 8.5 | [5] |
Visualizations
Signaling Pathways
Experimental Workflows
Conclusion
This compound is a valuable and versatile precursor for the discovery of novel drug candidates. Its unique chemical structure allows for the synthesis of a wide range of derivatives with significant biological activities. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the potential of this scaffold in developing new therapeutics for various diseases, including cancer and diabetes. Further investigation into the structure-activity relationships and mechanisms of action of this compound derivatives is warranted to fully exploit their therapeutic potential.
References
- 1. Synthesis and antitumor activity of 1,3-benzodioxole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of new benzodioxole-based dithiocarbamate derivatives as potential anticancer agents and hCA-I and hCA-II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 1,3-Benzodioxole - Wikipedia [en.wikipedia.org]
- 7. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-function studies with derivatives of 6-benzyl-1,3-benzodioxole, a new class of synthetic compounds which inhibit tubulin polymerization and mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Studies with 5,6-Dihydroxy-1,3-benzodioxole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Dihydroxy-1,3-benzodioxole, a member of the benzodioxole class of compounds, holds potential for investigation in various therapeutic areas due to the diverse biological activities exhibited by its structural analogs. Derivatives of 1,3-benzodioxole have demonstrated a range of pharmacological effects, including anticancer, anti-inflammatory, antioxidant, and enzyme inhibitory activities. These application notes and protocols provide a framework for conducting in vitro studies to explore the biological potential of this compound, drawing upon methodologies and data from studies on related compounds.
Disclaimer: Direct experimental data for this compound is limited in the currently available scientific literature. The quantitative data and potential mechanisms described herein are based on studies of structurally related 1,3-benzodioxole derivatives and should be considered as a guide for investigational purposes.
Data Presentation: In Vitro Activities of 1,3-Benzodioxole Derivatives
The following tables summarize the in vitro biological activities of various 1,3-benzodioxole derivatives, offering a comparative overview of their potential efficacy.
Table 1: Cytotoxic Activity of 1,3-Benzodioxole Derivatives against Cancer Cell Lines
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Compound 5 | A549 (Lung Adenocarcinoma) | 10.67 ± 1.53 | |
| Compound 5 | C6 (Rat Glioma) | 4.33 ± 1.04 | |
| Compound 10 | C6 (Rat Glioma) | 12.33 ± 4.93 | |
| Compound 2 | A549 (Lung Adenocarcinoma) | 24.0 ± 3.46 | |
| Compound 3 | A549 (Lung Adenocarcinoma) | 28.0 ± 1.0 | |
| Carboxamide derivative 2a | Hep3B (Hepatocellular Carcinoma) | - | |
| Carboxamide derivative 2b | Hep3B (Hepatocellular Carcinoma) | - |
Note: For compounds 2a and 2b, specific IC50 values were not provided, but they were reported to show anticancer activity and reduce α-fetoprotein secretion in Hep3B cells.
Table 2: Enzyme Inhibitory Activity of 1,3-Benzodioxole Derivatives
| Compound/Derivative | Enzyme | IC50 (µM) | Reference |
| Compound 2 | Lactate Dehydrogenase A (LDHA) | 13.63 | |
| Compound 10 | Lactate Dehydrogenase A (LDHA) | 47.2 | |
| Compound 6 | Lactate Dehydrogenase A (LDHA) | 452.5 | |
| PbPc molecule | α-amylase | 7.3 ± 0.3 | |
| PbPc molecule | Tyrosinase | 6.7 ± 0.6 |
Table 3: Antioxidant Activity of Benzodiazepine Derivatives of Benzodioxole
| Compound/Derivative | Assay | IC50 (µM) | Reference |
| Benzodiazepine derivative 7a | DPPH Radical Scavenging | 39.85 | |
| Benzodiazepine derivative 7b | DPPH Radical Scavenging | 79.95 | |
| Trolox (Standard) | DPPH Radical Scavenging | 7.72 |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the evaluation of this compound.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells and is widely used to measure cytotoxicity.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
Antioxidant Activity Assay (DPPH Radical Scavenging Assay)
This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-
Application Notes and Protocols for Developing 5,6-Dihydroxy-1,3-benzodioxole Derivatives for Antitumor Activity
Disclaimer: Due to a scarcity of publicly available research specifically focused on the antitumor activity of 5,6-Dihydroxy-1,3-benzodioxole derivatives, this document provides a detailed overview based on the broader class of 1,3-benzodioxole (methylenedioxyphenyl) derivatives . The methodologies and potential mechanisms of action described herein are derived from studies on structurally related compounds and are intended to serve as a foundational guide for researchers entering this area.
Introduction
The 1,3-benzodioxole scaffold is a key pharmacophore found in numerous biologically active natural products and synthetic compounds. Derivatives of this structure have demonstrated a wide range of therapeutic potential, including notable antitumor properties. These compounds can be synthetically modified at various positions on the aromatic ring and the dioxole bridge, allowing for the fine-tuning of their pharmacological profiles. This document outlines synthetic strategies, in vitro and in vivo evaluation protocols, and potential mechanisms of action for 1,3-benzodioxole derivatives as antitumor agents.
Data Presentation: In Vitro Cytotoxicity of 1,3-Benzodioxole Derivatives
The following tables summarize the cytotoxic activity of various 1,3-benzodioxole derivatives against a range of human cancer cell lines.
Table 1: Cytotoxicity of Novel 1,3-Benzodioxole Derivatives Against Various Cancer Cell Lines
| Compound ID | Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| YL201 | MDA-MB-231 (Breast) | 4.92 ± 1.09 | 5-Fluorouracil | 18.06 ± 2.33 |
| HeLa (Cervical) | Significant Cytotoxicity | 5-Fluorouracil | - | |
| A498 (Kidney) | Significant Cytotoxicity | 5-Fluorouracil | - | |
| Compound 10 | C6 (Glioma) | 23.33 ± 7.63 | Cisplatin | 19.00 ± 5.29 |
| A549 (Lung) | Not Significant | Cisplatin | - | |
| Compound 17 | CCRF-CEM (Leukemia) | 0.328 | - | - |
| MIA PaCa-2 (Pancreatic) | 0.644 | - | - | |
| Compound 20 | CCRF-CEM (Leukemia) | - | - | - |
| MIA PaCa-2 (Pancreatic) | - | - | - | |
| MAZ2 | Molm-13 (Leukemia) | < 1 | - | - |
| K562 (Leukemia) | < 1 | - | - | |
| HL-60 (Leukemia) | < 1 | - | - | |
| 4T1 (Breast) | < 1 | - | - |
Data compiled from multiple sources.[1][2][3][4]
Experimental Protocols
General Synthesis of 1,3-Benzodioxole Derivatives
A common approach to synthesizing novel 1,3-benzodioxole derivatives involves the modification of commercially available starting materials such as piperonal or piperonylic acid.
Protocol 3.1.1: Synthesis of (E)-3-(benzo[d][2][5]dioxol-5-yl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)acrylamide (YL201) [2]
-
Bromination: Start with a suitable substituted aniline to introduce a bromo group, which can then be used for subsequent coupling reactions.
-
Nucleophilic Substitution: React the brominated intermediate with a desired amine (e.g., ethylpiperazine) to introduce the side chain.
-
Reduction: If a nitro group is present on the aniline starting material, reduce it to an amine using a standard reducing agent like SnCl₂ or catalytic hydrogenation.
-
Condensation: Couple the synthesized amine with a carboxylic acid containing the 1,3-benzodioxole moiety (e.g., 3-(benzo[d][2][5]dioxol-5-yl)acrylic acid) using a coupling agent such as EDC/HOBt to form the final amide product.
-
Purification: Purify the final compound using column chromatography on silica gel.
-
Characterization: Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HR-MS).
In Vitro Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Protocol 3.2.1: MTT Assay [2]
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, HeLa, A498) into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized 1,3-benzodioxole derivatives (typically ranging from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
Potential Mechanisms of Action and Signaling Pathways
Research on 1,3-benzodioxole derivatives suggests several potential mechanisms for their antitumor activity.
Inhibition of the Thioredoxin System
Some 1,3-benzodioxole derivatives have been shown to inhibit the thioredoxin (Trx) system, which is often overexpressed in cancer cells and plays a crucial role in redox homeostasis and cell proliferation.[1][3][5] Inhibition of thioredoxin reductase (TrxR) leads to an increase in intracellular reactive oxygen species (ROS), inducing oxidative stress and subsequently triggering apoptosis.[1][3][5]
Induction of Apoptosis
Many 1,3-benzodioxole derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. This can be initiated through various signaling pathways, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Cell Cycle Arrest
Certain derivatives have been found to cause cell cycle arrest at different phases (e.g., G2/M or S phase), preventing cancer cells from proliferating.[4]
Visualizations
Experimental Workflow
Caption: Workflow for synthesis and evaluation of derivatives.
Signaling Pathway: Thioredoxin System Inhibition
Caption: Inhibition of the thioredoxin system by derivatives.
References
- 1. Synthesis and evaluation of new benzodioxole-based dithiocarbamate derivatives as potential anticancer agents and hCA-I and hCA-II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and anticancer evaluation of 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antitumor activity of 1,3-benzodioxole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of 5,6-Dihydroxy-1,3-benzodioxole in Biological Samples
Introduction
5,6-Dihydroxy-1,3-benzodioxole is a catechol derivative of interest in various fields of biomedical research, including pharmacology and toxicology. Accurate and reliable quantification of this analyte in biological matrices such as plasma, urine, and tissue homogenates is crucial for pharmacokinetic, pharmacodynamic, and metabolism studies. Due to its catechol structure, this compound is susceptible to oxidation, necessitating careful sample handling and robust analytical methodologies.
This document provides detailed protocols for the quantification of this compound in biological samples using two highly sensitive and selective analytical techniques: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols provided are based on established methods for similar phenolic compounds and serve as a comprehensive guide for method development and validation.
Method 1: Quantification by HPLC-ECD
High-Performance Liquid Chromatography with Electrochemical Detection is a highly sensitive technique for the analysis of electroactive compounds, such as catechols.[1][2][3] The dihydroxy functionality of this compound can be readily oxidized at a glassy carbon electrode, providing a sensitive and selective detection method.[1]
Experimental Protocol: HPLC-ECD
1. Sample Preparation (Human Plasma)
-
Collection: Collect whole blood in tubes containing EDTA as an anticoagulant.
-
Stabilization: Immediately after collection, add a stabilizing agent to prevent oxidation. A common choice is a solution of 0.1 M perchloric acid containing 0.05% Na₂S₂O₅ and 0.05% Na₂EDTA at a ratio of 1:10 (v/v, stabilizer to blood).
-
Centrifugation: Centrifuge the blood sample at 2,000 x g for 15 minutes at 4°C to separate the plasma.
-
Protein Precipitation: To 200 µL of plasma, add 400 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar, stable catechol derivative not present in the sample).
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C.[4]
-
Filtration: Transfer the supernatant to a new tube and filter through a 0.22 µm syringe filter into an HPLC vial.
-
Storage: If not analyzed immediately, store samples at -80°C.
2. Chromatographic Conditions
-
HPLC System: Standard HPLC system with a refrigerated autosampler.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase: Isocratic elution with a mobile phase consisting of 90:10 (v/v) 0.1 M sodium phosphate buffer (pH 3.0) with 0.1 mM EDTA and 1% methanol. The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 20 µL.
-
Electrochemical Detector:
-
Working Electrode: Glassy carbon.
-
Reference Electrode: Ag/AgCl.
-
Potential: +0.7 V (optimization required).
-
3. Calibration and Quality Control
-
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound into a blank matrix (e.g., drug-free human plasma).
-
The calibration curve should cover the expected concentration range of the study samples.
-
QC samples should be prepared at low, medium, and high concentrations.
Data Presentation: HPLC-ECD Method Performance (Hypothetical Data)
Table 1: Calibration Curve for this compound in Human Plasma
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 0.5 | 0.012 |
| 1.0 | 0.025 |
| 5.0 | 0.124 |
| 10.0 | 0.251 |
| 50.0 | 1.255 |
| 100.0 | 2.508 |
| Linear Range | 0.5 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
Table 2: Accuracy and Precision for this compound in Human Plasma
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%RSD) |
| LLOQ | 0.5 | 0.48 | 96.0 | 8.5 |
| Low | 1.5 | 1.55 | 103.3 | 6.2 |
| Medium | 25.0 | 24.2 | 96.8 | 4.1 |
| High | 75.0 | 76.8 | 102.4 | 3.5 |
Method 2: Quantification by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry offers superior selectivity and sensitivity, making it the gold standard for bioanalytical quantification.[5][6] This method is particularly useful for complex biological matrices where co-eluting peaks might interfere with electrochemical detection.
Experimental Protocol: LC-MS/MS
1. Sample Preparation (Human Urine)
-
Collection: Collect urine samples in containers with a preservative (e.g., 1% (w/v) ascorbic acid) to prevent degradation of the analyte.
-
Enzymatic Hydrolysis (for conjugated metabolites): To 100 µL of urine, add 50 µL of β-glucuronidase/sulfatase enzyme solution in acetate buffer (pH 5.0). Incubate at 37°C for 2 hours to hydrolyze glucuronide and sulfate conjugates.[7]
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.
-
Loading: Load the hydrolyzed urine sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analyte with 1 mL of methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm filter into an LC-MS vial.
2. LC-MS/MS Conditions
-
LC System: UHPLC system for fast and efficient separation.
-
Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
MRM Transitions (Hypothetical):
-
This compound: Q1: 153.0 m/z -> Q3: 109.0 m/z (quantifier), 153.0 m/z -> Q3: 81.0 m/z (qualifier).
-
Internal Standard (IS): A stable isotope-labeled version of the analyte would be ideal.
-
Data Presentation: LC-MS/MS Method Performance (Hypothetical Data)
Table 3: Calibration Curve for this compound in Human Urine
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 0.1 | 0.008 |
| 0.5 | 0.041 |
| 2.5 | 0.205 |
| 10.0 | 0.818 |
| 50.0 | 4.095 |
| 200.0 | 16.42 |
| Linear Range | 0.1 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
Table 4: Accuracy and Precision for this compound in Human Urine
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%RSD) |
| LLOQ | 0.1 | 0.11 | 110.0 | 12.1 |
| Low | 0.3 | 0.29 | 96.7 | 7.8 |
| Medium | 40.0 | 41.2 | 103.0 | 5.3 |
| High | 160.0 | 155.8 | 97.4 | 4.5 |
Method Validation
Both proposed methods should be fully validated according to the FDA or ICH M10 guidelines for bioanalytical method validation.[8][9][10] Key validation parameters include:
-
Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and internal standard.
-
Calibration Curve: Linearity, range, and goodness of fit.
-
Accuracy and Precision: Both intra-day and inter-day.
-
Recovery: Extraction efficiency of the sample preparation method.
-
Matrix Effect: Assessment of ion suppression or enhancement in LC-MS/MS.
-
Stability: Freeze-thaw stability, short-term bench-top stability, and long-term storage stability of the analyte in the biological matrix.
Mandatory Visualizations
Caption: Workflow for the quantification of this compound.
Caption: Sample preparation workflows for plasma and urine analysis.
References
- 1. The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benefits of using HPLC-ECD for Neurotransmitter Detection [amuzainc.com]
- 3. mdpi.com [mdpi.com]
- 4. protocols.io [protocols.io]
- 5. [Determination of catechol in tobacco by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Polar Phenol Detection in Plasma and Serum: Insights on Sample Pre-Treatment for LC/MS Analysis and Application on the Serum of Corinthian Currant-Fed Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. labs.iqvia.com [labs.iqvia.com]
- 10. fda.gov [fda.gov]
Troubleshooting & Optimization
"stability of 5,6-Dihydroxy-1,3-benzodioxole in cell culture media"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,6-Dihydroxy-1,3-benzodioxole in cell culture experiments. Due to its catechol structure, this compound is susceptible to degradation in aqueous and oxygen-rich environments like cell culture media, which can lead to experimental variability.
Frequently Asked Questions (FAQs)
Q1: My cell culture medium containing this compound turned brown/dark. What is happening?
A1: The color change is a strong indicator of the oxidative degradation of the catechol moiety of this compound. In the presence of oxygen, catechols can auto-oxidize to form highly colored quinone species and can subsequently polymerize. This process is often accelerated at physiological pH (around 7.4) and in the presence of certain metal ions in the medium.
Q2: I'm observing unexpected cytotoxicity or a loss of the expected biological effect in my multi-day experiment. Could this be related to the stability of this compound?
A2: Yes, this is a common issue with catechols. The degradation of this compound not only reduces its effective concentration over time but also generates reactive oxygen species (ROS) and quinone byproducts.[1] These degradation products can have their own biological activities, including cytotoxicity, which may mask or confound the intended effects of the parent compound.[2][3]
Q3: How should I prepare and store stock solutions of this compound to maximize stability?
A3: To ensure the stability of your stock solutions, follow these recommendations:
-
Solvent Selection: Use a high-purity, anhydrous solvent in which the compound is highly soluble, such as DMSO.
-
Concentration: Prepare a concentrated stock solution (e.g., 10 mM) to minimize the volume of solvent added to the cell culture, keeping the final DMSO concentration below 0.5% to avoid solvent-induced cytotoxicity.
-
Storage: Store stock solutions in small, single-use aliquots at -80°C to prevent degradation from repeated freeze-thaw cycles. Protect from light by using amber vials or wrapping tubes in foil.
Q4: What can I do to mitigate the instability of this compound during my cell culture experiments?
A4: If your compound is unstable in the culture medium, consider the following strategies:
-
Frequent Media Changes: Replace the culture medium with fresh medium containing the compound at regular intervals (e.g., every 12-24 hours) to maintain a more consistent concentration.
-
Use of Antioxidants: The addition of antioxidants like ascorbic acid to the culture medium can help to slow down the oxidation of the catechol group. However, be aware that antioxidants can also interfere with your experimental system.
-
Adjust Experimental Design: If possible, shorten the duration of the experiment to minimize the impact of instability.
-
Use a More Stable Analog: If available, consider using a structurally related analog with improved stability, such as one where the hydroxyl groups are protected.
Troubleshooting Guides
Issue 1: Inconsistent or Weaker-Than-Expected Biological Activity
-
Potential Cause: Degradation of this compound in the cell culture medium.
-
Troubleshooting Steps:
-
Assess Compound Stability: Before conducting extensive experiments, determine the stability of the compound in your specific cell culture medium. A general protocol for this is provided below.
-
Time-Course Experiment: The biological effect may be time-dependent due to degradation. Perform a time-course experiment to identify the optimal incubation time.
-
Prepare Fresh Working Solutions: Always prepare fresh dilutions of the compound in your cell culture medium immediately before each experiment from a frozen stock. Avoid storing diluted solutions.
-
Issue 2: Precipitation Observed After Adding the Compound to Cell Culture Medium
-
Potential Cause: Poor solubility at the final concentration or "solvent shock".
-
Troubleshooting Steps:
-
Check Final Concentration: The concentration of your compound may be exceeding its solubility limit in the aqueous medium. Try using a lower final concentration.
-
Optimize Dilution Method: Instead of adding a concentrated DMSO stock directly to a large volume of media, perform a serial dilution in pre-warmed (37°C) media. Adding the compound dropwise while gently vortexing can also help.
-
Use Pre-warmed Media: Adding the compound to cold media can decrease its solubility. Ensure your cell culture medium is pre-warmed to 37°C before adding the compound.
-
Quantitative Data Summary
| Time (hours) | % Remaining ( illustrative) |
| 0 | 100 |
| 2 | 85 |
| 4 | 70 |
| 8 | 50 |
| 24 | <10 |
Experimental Protocols
Protocol 1: Assessing Compound Stability in Cell Culture Medium
This protocol outlines a method to determine the stability of this compound in cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
This compound
-
Appropriate solvent for stock solution (e.g., DMSO)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with or without serum
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
HPLC system with UV or MS detector
2. Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of the test compound (e.g., 10 mM) in a suitable solvent like DMSO.
-
Spike the Media: Dilute the stock solution into pre-warmed (37°C) cell culture media to the desired final concentration (e.g., 10 µM). Ensure the final solvent concentration is low (typically <0.1%).
-
Incubation: Aliquot the spiked media into sterile microcentrifuge tubes for each time point (e.g., 0, 1, 2, 4, 8, 24 hours). Place the tubes in a 37°C, 5% CO₂ incubator.
-
Sample Collection: At each designated time point, remove one tube from the incubator.
-
Sample Processing: To stop further degradation and precipitate proteins, add a threefold excess of a cold organic solvent like acetonitrile or methanol. Vortex the samples and centrifuge at high speed to pellet the precipitated proteins. Transfer the supernatant to a clean tube or HPLC vial for analysis.
-
HPLC Analysis: Analyze the concentration of the parent compound in the processed samples using a validated HPLC method. A reverse-phase C18 column with a mobile phase of acetonitrile and water with a small amount of acid (e.g., formic or phosphoric acid) is a common starting point for catechol analysis.[4]
-
Data Calculation: Calculate the percentage of the compound remaining at each time point relative to the concentration at T=0.
Visualizations
Caption: Experimental workflow for assessing compound stability in cell culture media.
Caption: Potential degradation pathway and cellular effects of this compound.
References
- 1. Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Melanin precursor 5,6-dihydroxyindol: protective effects and cytotoxicity on retinal cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5,6-Dihydroxyindole is a melanin precursor showing potent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation of Catechol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
"solubility of 5,6-Dihydroxy-1,3-benzodioxole in common lab solvents"
This technical support guide provides researchers, scientists, and drug development professionals with information on the solubility of 5,6-Dihydroxy-1,3-benzodioxole and standardized protocols for its experimental determination.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common lab solvents?
Q2: How can I determine the precise solubility of this compound in my specific solvent system?
A2: A standardized experimental protocol is required to determine the quantitative solubility. This typically involves preparing a saturated solution of the compound in the solvent of interest at a controlled temperature, followed by quantifying the concentration of the dissolved solute. A detailed methodology is provided in the "Experimental Protocols" section of this guide.
Q3: Are there any known issues when dissolving this compound?
A3: As a phenolic compound, this compound may be susceptible to oxidation, especially in solution and when exposed to air and light, which can result in discoloration.[1] To minimize degradation, it is advisable to use fresh solvents and prepare solutions as needed.[2] If the compound is difficult to dissolve, gentle heating or sonication can be employed, but care should be taken to avoid thermal degradation.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Compound does not dissolve or dissolves very slowly. | The solution may be saturated, or the dissolution rate is slow.[2] | - Increase the temperature of the solvent to enhance solubility, but monitor for any signs of degradation.[2]- Use an ultrasonic bath to aid in the dissolution process by breaking down solute aggregates.[2]- Increase the volume of the solvent to work with a lower concentration.[2] |
| The solution is cloudy or contains suspended particles. | The compound is not fully dissolved and exists as a fine suspension. | - Filter the solution using a syringe filter (e.g., 0.22 µm or 0.45 µm) to remove undissolved particles.[2] |
| The solution changes color upon dissolution or over time. | The compound may be undergoing oxidation or degradation. Phenolic compounds can be sensitive to oxidation.[1] | - Prepare solutions fresh before each experiment.[2]- Store stock solutions at low temperatures (-20°C or -80°C) and protected from light.[2]- Consider purging the solvent with an inert gas (e.g., nitrogen or argon) before dissolution to remove dissolved oxygen.[1] |
| Precipitation occurs when an aqueous buffer is added. | The addition of an aqueous buffer may have reduced the concentration of the organic co-solvent to a level that can no longer maintain the solubility of the compound. | - Adjust the final concentration of the organic solvent in your experimental setup to ensure it is sufficient to keep the compound dissolved. |
Predicted Qualitative Solubility
The following table summarizes the predicted qualitative solubility of this compound in a range of common laboratory solvents based on general principles of organic chemistry.[3]
| Solvent | Solvent Type | Predicted Solubility |
| Water | Polar Protic | Low |
| Methanol | Polar Protic | Soluble |
| Ethanol | Polar Protic | Soluble |
| Acetone | Polar Aprotic | Soluble |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble |
| Dichloromethane (DCM) | Nonpolar | Sparingly Soluble |
| Hexane | Nonpolar | Insoluble |
Experimental Protocols
Protocol for Determining Qualitative Solubility
This method provides a rapid assessment of solubility in various solvents.
Materials:
-
This compound
-
Selection of test solvents (e.g., water, methanol, ethanol, acetone, DMSO, dichloromethane, hexane)
-
Small test tubes or vials
-
Spatula
-
Vortex mixer
Procedure:
-
Place approximately 25 mg of this compound into a small test tube.[4]
-
Add 0.75 mL of the selected solvent in small portions.[4]
-
After each addition, vigorously shake or vortex the test tube for at least 60 seconds.[5]
-
Visually inspect the solution to determine if the compound has completely dissolved.
-
Record the substance as "soluble," "sparingly soluble," or "insoluble."
Workflow for Solubility Determination
References
"optimizing reaction conditions for 5,6-Dihydroxy-1,3-benzodioxole synthesis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the reaction conditions for the synthesis of 5,6-Dihydroxy-1,3-benzodioxole.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, following a proposed synthetic route involving the protection of 1,2,4,5-tetrahydroxybenzene, subsequent methylenation, and final deprotection.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of 5,6-Dibenzyloxy-1,3-benzodioxole (Intermediate) | Incomplete reaction of the protected catechol with the methylenating agent. | - Ensure anhydrous conditions, as moisture can hydrolyze the reagents. - Increase the reaction time or temperature moderately. - Use a more reactive methylenating agent, such as diiodomethane, if using dichloromethane. |
| Polymerization of the starting material or intermediates. | - Maintain a strict inert atmosphere (nitrogen or argon) to prevent oxidation. - Use degassed solvents. - Consider using a milder base or lower reaction temperature. | |
| Formation of multiple products during methylenation | Non-selective reaction of the methylenating agent with the protected hydroxyl groups. | - Ensure that the protecting groups are stable under the reaction conditions. - Optimize the stoichiometry of the reactants to favor the desired reaction. |
| Incomplete protection of the starting material. | - Verify the complete protection of the hydroxyl groups by NMR or TLC before proceeding to the methylenation step. | |
| Low yield of this compound (Final Product) | Incomplete deprotection of the benzyl groups. | - Increase the catalyst loading (e.g., Palladium on carbon) or the hydrogen pressure. - Ensure the catalyst is active; use freshly opened catalyst if necessary. - Extend the reaction time.[1] |
| Degradation of the final product during workup. | - The dihydroxy product is sensitive to oxidation; perform the workup and purification under an inert atmosphere. - Use degassed solvents for extraction and chromatography. - Work at lower temperatures during purification. | |
| Product is dark-colored or contains impurities | Oxidation of the phenolic hydroxyl groups. | - Purify the product quickly after deprotection. - Store the final product under an inert atmosphere and in the dark. - Consider using an antioxidant during workup, which can be removed during chromatography. |
| Residual catalyst from the hydrogenation step. | - Ensure complete removal of the catalyst by filtration through a pad of celite.[1] |
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound?
A common and logical starting material is 1,2,4,5-tetrahydroxybenzene. The synthetic strategy involves the selective protection of two hydroxyl groups, followed by the formation of the methylenedioxy bridge and subsequent deprotection.
Q2: Why is it necessary to protect the hydroxyl groups?
Protection of the hydroxyl groups is crucial to ensure the selective formation of the 1,3-benzodioxole ring at the desired positions (1 and 2 of the 1,2,4,5-tetrahydroxybenzene). Without protection, the methylenating agent could react non-selectively with any of the catechol moieties, leading to a mixture of products.
Q3: What are suitable protecting groups for the hydroxyl functions?
Benzyl groups are a suitable choice as they are relatively stable under the basic conditions often used for methylenation and can be removed under mild conditions by catalytic hydrogenolysis.[1]
Q4: What is the mechanism of the methylenation reaction?
The formation of the 1,3-benzodioxole ring from a catechol and a dihalomethane (like dichloromethane) is a Williamson ether synthesis. The reaction proceeds via a double nucleophilic substitution where the deprotonated hydroxyl groups of the catechol act as nucleophiles, displacing the halide ions from the dihalomethane in two successive SN2 reactions.
Q5: What are the key parameters to control during the methylenation step?
Key parameters include:
-
Anhydrous conditions: Moisture can lead to side reactions and lower yields.
-
Choice of base: A strong, non-nucleophilic base is preferred to deprotonate the catechol without competing in the substitution reaction.
-
Reaction temperature: The temperature should be high enough to drive the reaction but not so high as to cause decomposition.
-
Inert atmosphere: To prevent oxidation of the electron-rich aromatic ring.
Q6: How can I monitor the progress of the reactions?
Thin-layer chromatography (TLC) is a convenient method to monitor the progress of both the protection, methylenation, and deprotection steps. Staining with a suitable agent (e.g., potassium permanganate) can help visualize the spots.[1]
Q7: What are the common side reactions during the synthesis?
-
Incomplete reaction: Leading to a mixture of starting material, mono-alkylated, and di-alkylated products.
-
Polymerization: Especially if the reaction conditions are too harsh or if oxygen is present.
-
Side reactions of the base: Some strong bases can have limited solubility or may promote elimination reactions if the alkyl halide has beta-hydrogens (not an issue with dichloromethane).
Q8: How should the final product, this compound, be handled and stored?
This compound is an electron-rich phenol and is susceptible to oxidation. It should be handled under an inert atmosphere (e.g., in a glovebox) and stored in a tightly sealed container, preferably in a freezer and protected from light.
Experimental Protocols
A plausible, though not explicitly documented, synthetic route is outlined below. Researchers should optimize these conditions for their specific laboratory setup.
Step 1: Synthesis of 1,4-Dibenzyloxy-2,5-dihydroxybenzene
-
To a solution of 1,2,4,5-tetrahydroxybenzene in a suitable solvent (e.g., DMF), add a base (e.g., potassium carbonate).
-
Slowly add benzyl bromide (2 equivalents) at room temperature.
-
Stir the reaction mixture at room temperature until TLC analysis indicates the consumption of the starting material.
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
Step 2: Synthesis of 5,6-Dibenzyloxy-1,3-benzodioxole
-
Dissolve the product from Step 1 in an anhydrous polar aprotic solvent (e.g., DMSO or DMF).
-
Add a strong base (e.g., sodium hydroxide or potassium hydroxide).
-
Add dichloromethane and heat the reaction mixture.
-
Monitor the reaction by TLC.
-
After completion, perform an aqueous workup and extract the product.
-
Purify by column chromatography.
Step 3: Synthesis of this compound
-
Dissolve the 5,6-dibenzyloxy-1,3-benzodioxole in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Add a palladium on carbon catalyst (5-10 mol%).[1]
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).[1]
-
Stir vigorously until TLC indicates the complete removal of the benzyl groups.[1]
-
Filter the reaction mixture through celite to remove the catalyst.[1]
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify rapidly by column chromatography under an inert atmosphere.[1]
Data Presentation
| Parameter | Step 1: Protection | Step 2: Methylenation | Step 3: Deprotection |
| Reactants | 1,2,4,5-Tetrahydroxybenzene, Benzyl bromide, Base | 1,4-Dibenzyloxy-2,5-dihydroxybenzene, Dichloromethane, Base | 5,6-Dibenzyloxy-1,3-benzodioxole, H2, Pd/C |
| Solvent | DMF | DMSO or DMF | Ethanol or Ethyl Acetate |
| Temperature | Room Temperature | Elevated Temperature (e.g., 80-100 °C) | Room Temperature |
| Reaction Time | 12-24 hours | 6-12 hours | 4-16 hours |
| Typical Yield | 70-85% | 50-70% | 85-95% |
Visualizations
Caption: Proposed synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield of the final product.
References
Technical Support Center: 5,6-Dihydroxy-1,3-benzodioxole NMR Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve NMR peak broadening issues encountered during the analysis of 5,6-Dihydroxy-1,3-benzodioxole.
Troubleshooting Guides
Issue: Broad or Unresolved Peaks in the ¹H NMR Spectrum of this compound
Broad peaks in the NMR spectrum of this compound, particularly for the hydroxyl (-OH) and aromatic protons, can obscure important structural information and coupling details. This guide provides a systematic approach to diagnose and resolve common causes of peak broadening.
A primary reason for peak broadening in phenolic compounds is the chemical exchange of the hydroxyl protons.[1] This rapid exchange can occur with residual water in the solvent or between molecules of the analyte, leading to a loss of signal sharpness.[1] Intermolecular hydrogen bonding is another significant contributor, creating a variety of chemical environments that result in broader signals.[1]
Caption: Troubleshooting workflow for NMR peak broadening.
Frequently Asked Questions (FAQs)
Q1: Why are the hydroxyl (-OH) proton signals of this compound particularly broad?
A: The broadening of phenolic -OH signals is a common phenomenon primarily due to:
-
Chemical Exchange: The acidic hydroxyl protons can rapidly exchange with other exchangeable protons, such as trace amounts of water in the deuterated solvent or with other phenol molecules.[1] If the rate of this exchange is on the same timescale as the NMR experiment, it leads to significant peak broadening.[2]
-
Intermolecular Hydrogen Bonding: The hydroxyl groups can form hydrogen bonds with other molecules of this compound or with the solvent. This can create a distribution of different chemical environments, resulting in a broad, averaged signal.[1]
-
Concentration Effects: At higher concentrations, molecules of this compound can form aggregates through hydrogen bonding, leading to slower molecular tumbling and broader peaks.[3][4]
Q2: Which deuterated solvent is best for analyzing this compound?
A: The choice of solvent is critical for obtaining a high-resolution spectrum. For catechol-like compounds, polar aprotic solvents are generally preferred.
| Solvent | Advantages | Disadvantages |
| DMSO-d₆ | Excellent at disrupting intermolecular hydrogen bonds. Good solubilizing power for polar compounds. | High boiling point can make sample recovery difficult. Absorbs atmospheric water, which can exacerbate proton exchange. |
| Acetone-d₆ | Good solubilizing power and less viscous than DMSO-d₆. Can often provide sharper signals than chloroform-d.[5] | Can be reactive with certain functional groups. Residual proton signal can overlap with analyte signals. |
| Chloroform-d (CDCl₃) | Commonly used and good for less polar compounds. | Often leads to broad hydroxyl peaks due to poor disruption of hydrogen bonding and aggregation.[6] |
| Methanol-d₄ (CD₃OD) | A protic solvent that will cause the acidic -OH protons to exchange with deuterium, leading to the disappearance of their signals. This can be a useful diagnostic tool to identify the -OH peaks. | The hydroxyl signals will not be observed. |
Recommendation: Start with high-purity, dry DMSO-d₆ or acetone-d₆ for observing the hydroxyl protons.
Q3: How does temperature affect the NMR spectrum and can it be used for troubleshooting?
A: Yes, temperature variation is a powerful tool.
-
Increasing Temperature: Can increase the rate of chemical exchange, potentially moving the exchange rate out of the intermediate regime on the NMR timescale, which can lead to sharper, averaged signals.[3] It can also disrupt intermolecular hydrogen bonds and aggregates, leading to better resolution.[7]
-
Decreasing Temperature: Slows down the rate of chemical exchange.[8][9] This can "freeze out" different conformations or proton exchange processes, resulting in sharper, distinct signals for each state, although the signals for the hydroxyl groups may remain broad.[8]
Experimental Protocol: Variable Temperature (VT) NMR
-
Sample Preparation: Prepare a sample of 5-10 mg of this compound in 0.6 mL of dry DMSO-d₆.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).
-
High-Temperature Spectrum: Increase the temperature in increments of 10-15 K (e.g., to 313 K, then 328 K) and acquire a spectrum at each step. Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquisition.
-
Low-Temperature Spectrum: Cool the sample in decrements of 10-15 K (e.g., to 283 K, then 268 K) and repeat the acquisition process.
-
Analysis: Compare the spectra to identify temperature-dependent changes in chemical shifts and peak widths.
Q4: Can pH changes in the NMR sample cause peak broadening?
A: Yes, the ionization state of the catechol hydroxyl groups is pH-dependent. If the pH of the sample is near the pKa of the hydroxyl groups, both the protonated and deprotonated forms will be present in equilibrium. This chemical exchange between the two forms can cause significant peak broadening.[10][11] Traces of acidic or basic impurities in the sample or solvent can influence this equilibrium.
Caption: Equilibrium between protonated and deprotonated states.
Experimental Protocol: D₂O Shake
-
Acquire Initial Spectrum: Obtain a ¹H NMR spectrum of your compound in a solvent like DMSO-d₆.
-
Add D₂O: Add one to two drops of deuterium oxide (D₂O) to the NMR tube.
-
Mix and Re-acquire: Cap the tube and shake it vigorously for a few seconds to mix. Re-acquire the ¹H NMR spectrum.
-
Analyze: The broad signals corresponding to the exchangeable hydroxyl protons should significantly decrease in intensity or disappear entirely, confirming their identity.[5][12]
This guide provides a foundational approach to troubleshooting common NMR issues for this compound. For more complex issues, consulting an NMR specialist is recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. people.bu.edu [people.bu.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. Item - Development of NMR tools to investigate aggregation phenomena - University of Sussex - Figshare [sussex.figshare.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. Two solvents, two different spectra - Aromatic Solvent Induced Shifts — Nanalysis [nanalysis.com]
- 7. benchchem.com [benchchem.com]
- 8. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Degradation of 5,6-Dihydroxy-1,3-benzodioxole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of 5,6-dihydroxy-1,3-benzodioxole.
Disclaimer: Specific degradation pathways for this compound are not extensively documented in publicly available literature. The information provided here is extrapolated from studies on structurally similar compounds, primarily catechol (1,2-dihydroxybenzene), and general principles of aromatic compound degradation.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound?
Based on the degradation of other catecholic compounds, this compound is expected to degrade primarily through oxidative pathways. These can be enzymatic (e.g., via polyphenol oxidases) or non-enzymatic (e.g., auto-oxidation, thermal degradation). The main routes likely involve:
-
Oxidation to an o-quinone: The dihydroxy moiety is susceptible to oxidation, forming a highly reactive o-quinone intermediate.
-
Ring cleavage: The aromatic ring can be cleaved by dioxygenase enzymes, typically following oxidation. This can occur via ortho or meta cleavage pathways.
-
Polymerization: The reactive quinone intermediates can polymerize to form dark-colored pigments, often referred to as melanins.[1]
-
Metabolism of the methylenedioxy group: The methylenedioxy bridge can be cleaved, leading to the formation of catechol metabolites.
Q2: What are the common causes of compound degradation during experiments?
Common factors that can lead to the degradation of this compound in solution include exposure to light, elevated temperatures, inappropriate pH levels, the presence of oxidizing agents (including dissolved oxygen), and enzymatic activity from cellular components.[2]
Q3: How can I monitor the degradation of this compound?
Degradation can be monitored using various analytical techniques:
-
UV-Vis Spectroscopy: To observe changes in the absorbance spectrum, which can indicate the formation of new chromophores. For instance, the formation of quinones often leads to new absorbance bands at longer wavelengths.
-
High-Performance Liquid Chromatography (HPLC): To separate and quantify the parent compound and its degradation products over time.[2][3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification and structural elucidation of metabolites and degradation products.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for analyzing volatile degradation products, potentially after derivatization.
Troubleshooting Guides
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Inconsistent experimental results or loss of compound activity. | Compound degradation in stock solution or during the experiment.[2] | 1. Prepare fresh stock solutions before each experiment. 2. Aliquot stock solutions to minimize freeze-thaw cycles.[2] 3. Protect solutions from light and store at the recommended temperature (typically -20°C or -80°C).[2] 4. Verify compound integrity using an analytical method like HPLC before use.[2] |
| Rapid color change (e.g., to brown or black) in the solution. | Oxidation of the catechol moiety to form quinones, which then polymerize. This can be due to photodegradation or enzymatic activity (e.g., polyphenol oxidase).[1][5][6] | 1. Work under low-light conditions or use amber-colored vials. 2. Degas solvents to remove dissolved oxygen. 3. If working with biological samples, consider using inhibitors of polyphenol oxidase (e.g., ascorbic acid, sodium metabisulfite).[7] 4. Control the pH of the solution, as the rate of oxidation can be pH-dependent. |
| Precipitate forms in the experimental medium. | Poor compound solubility or formation of an insoluble degradation product (e.g., polymer). | 1. Ensure the final concentration of any organic solvent (e.g., DMSO) is compatible with the aqueous medium. 2. Perform a solubility test before the main experiment. 3. Analyze the precipitate to determine if it is the parent compound or a degradation product. |
| Difficulty in identifying degradation products. | Low concentration of intermediates, or formation of a complex mixture of products. | 1. Use a more sensitive analytical technique, such as LC-MS/MS. 2. Quench the reaction at different time points to capture transient intermediates. 3. Employ derivatization techniques to enhance the detectability of certain functional groups.[3] |
Experimental Protocols
Protocol 1: General In Vitro Degradation Study
This protocol outlines a general approach to studying the degradation of this compound in a buffered solution.
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol).
-
Prepare a series of buffers at different pH values (e.g., pH 4, 7, and 9) to assess pH stability.
-
-
Incubation:
-
Add a small aliquot of the stock solution to the buffer to achieve the desired final concentration.
-
Incubate the solutions at a controlled temperature (e.g., 25°C or 37°C).
-
Protect the samples from light.
-
Include a control sample stored at a low temperature (e.g., -80°C) where degradation is minimal.
-
-
Sampling and Analysis:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench any reaction if necessary (e.g., by adding a strong acid or organic solvent).
-
Analyze the samples by HPLC to quantify the remaining parent compound and any major degradation products.
-
For identification of unknown products, use LC-MS/MS.
-
Protocol 2: Enzymatic Degradation using Polyphenol Oxidase (PPO)
This protocol is adapted from methods used to study catechol oxidase activity.[8]
-
Enzyme and Substrate Preparation:
-
Prepare a solution of PPO (e.g., from mushroom) in a suitable buffer (e.g., phosphate buffer, pH 7).
-
Prepare a solution of this compound in the same buffer.
-
-
Enzyme Assay:
-
In a cuvette, mix the buffer and the substrate solution.
-
Initiate the reaction by adding the PPO solution.
-
Immediately monitor the change in absorbance at a specific wavelength (e.g., 420-480 nm, corresponding to quinone formation) using a spectrophotometer.
-
Record the absorbance at regular intervals (e.g., every 30 seconds) for several minutes.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time plot.
-
Investigate the effects of inhibitors by pre-incubating the enzyme with the inhibitor before adding the substrate.
-
Quantitative Data
The following tables present hypothetical data to illustrate expected trends in degradation studies of this compound, based on the behavior of similar compounds.
Table 1: Effect of pH on the Stability of this compound in Aqueous Buffer at 25°C
| Time (hours) | Remaining Compound (%) at pH 4 | Remaining Compound (%) at pH 7 | Remaining Compound (%) at pH 9 |
| 0 | 100 | 100 | 100 |
| 2 | 98 | 92 | 75 |
| 4 | 96 | 85 | 55 |
| 8 | 92 | 70 | 30 |
| 24 | 80 | 45 | <10 |
Table 2: Inhibition of Polyphenol Oxidase-Mediated Degradation of this compound
| Inhibitor (Concentration) | Initial Reaction Rate (ΔAbs/min) | % Inhibition |
| None (Control) | 0.150 | 0 |
| Ascorbic Acid (1 mM) | 0.015 | 90 |
| Sodium Metabisulfite (1 mM) | 0.022 | 85 |
| L-Cysteine (1 mM) | 0.045 | 70 |
Visualizations
Caption: Hypothesized degradation pathways of this compound.
Caption: Experimental workflow for identifying degradation products.
References
- 1. Enzymatic browning: The role of substrates in polyphenol oxidase mediated browning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. New method for the resolution of the enantiomers of 5,6-dihydroxy-2-methyl-aminotetralin by selective derivatization and HPLC analysis: application to biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Enzymatic Activity of Polyphenol Oxidase: A Laboratory Experiment in Flexible Learning – Oriental Journal of Chemistry [orientjchem.org]
- 6. bibliotekanauki.pl [bibliotekanauki.pl]
- 7. mdpi.com [mdpi.com]
- 8. Plant Science Futures [plantsciencefutures.org.uk]
"preventing oxidation of 5,6-Dihydroxy-1,3-benzodioxole during experiments"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of 5,6-dihydroxy-1,3-benzodioxole during experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is changing color (e.g., turning pink, brown, or black). What is happening?
A1: A color change in your this compound solution is a visual indicator of oxidation.[1] Like other catechol-containing compounds, this compound is highly susceptible to oxidation, especially when exposed to air.[2] The hydroxyl groups on the benzene ring are oxidized to form highly reactive quinone species, which can then polymerize to produce colored products.[3]
Q2: What are the main factors that accelerate the oxidation of this compound?
A2: Several factors can significantly accelerate the oxidation of this compound:
-
Presence of Oxygen: Atmospheric oxygen is the primary oxidizing agent.[1][3]
-
High pH: The rate of catechol auto-oxidation increases significantly in neutral to alkaline conditions (pH > 7).[3][4] Acidic conditions (pH 3-5) are generally preferred to maintain stability.[5]
-
Exposure to Light: Light, especially UV radiation, can provide the energy to initiate and promote oxidation reactions.[1][3]
-
Presence of Metal Ions: Transition metal ions, such as iron (Fe) and copper (Cu), can act as catalysts, accelerating the rate of oxidation.[1][3]
-
Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.[1][3]
Q3: How should I store solid this compound and its solutions to ensure stability?
A3: For optimal stability:
-
Solid Compound: Store the solid compound in a tightly sealed container, protected from light (e.g., in an amber vial or wrapped in aluminum foil), and in a freezer under an inert atmosphere of argon or nitrogen.[3]
-
Solutions: It is highly recommended to prepare solutions fresh for each experiment.[3] If storage is necessary, solutions should be prepared with degassed solvents, stored in tightly sealed amber vials under an inert atmosphere, and kept at low temperatures (-20°C or -80°C).[3]
Q4: What are the most effective ways to prevent oxidation during my experiments?
A4: A multi-faceted approach is the most effective:
-
Use an Inert Atmosphere: Whenever possible, handle the solid and its solutions under an inert atmosphere, such as a nitrogen or argon glove box or by using Schlenk line techniques.[6][7]
-
Degas Solvents: Before preparing solutions, thoroughly degas all solvents by methods such as freeze-pump-thaw cycles or by sparging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes.[1][3]
-
Control pH: Maintain a slightly acidic pH (e.g., 4-6) for your solutions, as catechols are more stable in acidic conditions.[3][5]
-
Use Antioxidants and Chelating Agents: Add antioxidants like ascorbic acid or sodium metabisulfite to the solution to scavenge oxygen and reactive oxygen species.[1] A chelating agent such as ethylenediaminetetraacetic acid (EDTA) can be used to sequester catalytic metal ions.[1]
-
Protect from Light: Use amber glass vials or wrap your containers in aluminum foil to protect the compound from light-induced degradation.[1][3]
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Solution turns a brownish color immediately upon dissolution. | 1. High concentration of dissolved oxygen in the solvent.[3] 2. Contamination of glassware or solvent with metal ions.[3] 3. High pH of the solution.[3] | 1. Use thoroughly degassed solvents. 2. Utilize metal-free water and acid-washed glassware. 3. Prepare solutions in a buffer with a slightly acidic pH (e.g., pH 4-6).[3] |
| Initially clear solution darkens over the course of the experiment (minutes to hours). | 1. Gradual entry of oxygen into the solution.[3] 2. Light-induced oxidation.[3] 3. In biological experiments, enzymatic oxidation may occur.[3] | 1. Work under a continuous inert atmosphere (e.g., nitrogen or argon blanket). 2. Protect the solution from light using amber vials or aluminum foil.[3] 3. If applicable, consider using enzyme inhibitors.[3] |
| Inconsistent or non-reproducible results in biological assays. | 1. Varying degrees of this compound oxidation between experiments.[3] 2. Interference from the byproducts of oxidation.[3] | 1. Adhere to a strict and consistent protocol for the preparation and handling of solutions.[3] 2. Prepare fresh solutions for each experiment. 3. Consider adding an antioxidant like ascorbic acid to your solutions.[1] |
| Precipitate forms in the solution over time. | Polymerization of the oxidized quinone products, which are often insoluble.[2] | This indicates significant oxidation has occurred. The solution should be discarded and a fresh solution prepared using the preventative measures outlined above. |
Quantitative Data Summary
While specific quantitative data for this compound is limited in the literature, the following tables summarize general stability data for catechols, which are expected to be highly relevant.
Table 1: Influence of pH on Catechol Stability
| pH Range | Relative Stability | Comments |
| < 6 | High | The reduced (dihydroxy) form is favored. Oxidation is significantly slower.[5] |
| 6 - 8 | Moderate to Low | The rate of auto-oxidation increases as the pH becomes more neutral.[4] |
| > 8 | Very Low | Rapid oxidation occurs in alkaline conditions.[3][4] |
Table 2: Common Additives for Stabilization of Catechol Solutions
| Additive | Typical Concentration | Mechanism of Action | Relative Effectiveness |
| Ascorbic Acid (Vitamin C) | 0.1 - 1 mM | Antioxidant; readily oxidized, thereby protecting the catechol.[1] | High |
| Sodium Metabisulfite | 0.1 - 1 mM | Antioxidant; scavenges dissolved oxygen. | High |
| EDTA | 0.1 - 1 mM | Chelating agent; sequesters catalytic metal ions.[1] | Moderate to High (depends on metal contamination) |
| Boronic Acid | Varies | Forms a reversible complex with the diol, protecting it from irreversible oxidation, especially at basic pH.[8] | High (pH-dependent) |
Disclaimer: The effectiveness of additives can be system-dependent. It is recommended to perform pilot experiments to determine the optimal stabilization strategy for your specific application.
Experimental Protocols
Protocol for Preparing a Stabilized Solution of this compound
This protocol outlines the steps for preparing a solution of this compound with a minimized risk of auto-oxidation.
Materials and Reagents:
-
This compound
-
Degassed solvent (e.g., deionized water, buffer, or organic solvent)
-
L-Ascorbic acid (optional, as an antioxidant)
-
EDTA (optional, as a chelating agent)
-
Inert gas (Nitrogen or Argon)
-
Schlenk flask or similar glassware for handling air-sensitive reagents[7]
-
Gas-tight syringe[9]
-
Amber glass vials with screw caps
Methodology:
-
Solvent Degassing:
-
Place the desired volume of solvent into a Schlenk flask.
-
Perform at least three freeze-pump-thaw cycles. This involves freezing the solvent (e.g., with liquid nitrogen), evacuating the flask under high vacuum, and then allowing the solvent to thaw while the flask is sealed.[3]
-
Alternatively, sparge the solvent with an inert gas (nitrogen or argon) for a minimum of 30 minutes.[1]
-
-
Preparation of the Solution:
-
Weigh the required amount of this compound into a clean, dry amber glass vial.
-
Purge the vial containing the solid with the inert gas for 5 minutes.
-
If using stabilizing agents, first dissolve the antioxidant (e.g., ascorbic acid to a final concentration of 0.1-1 mM) and/or the chelating agent (e.g., EDTA to a final concentration of 0.1-1 mM) in the degassed solvent.[1]
-
Using a gas-tight syringe, transfer the degassed solvent (with or without stabilizers) to the vial containing the this compound.
-
Gently swirl or sonicate the vial until the compound is fully dissolved. Maintain a gentle stream of inert gas over the solution during this process.
-
-
Storage:
-
Immediately after dissolution, flush the headspace of the vial with the inert gas.
-
Tightly seal the cap and wrap the seal with parafilm for extra security.
-
Store the solution at the recommended low temperature (e.g., -20°C or -80°C) and protected from light.[3]
-
Visualizations
Caption: Oxidation pathway of this compound.
Caption: Troubleshooting workflow for oxidation issues.
Caption: Mechanism of antioxidant protection by ascorbic acid.
References
- 1. wpage.unina.it [wpage.unina.it]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. wpage.unina.it [wpage.unina.it]
- 5. WO2018234299A1 - PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS - Google Patents [patents.google.com]
- 6. New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 5,6-Dihydroxyindole oxidation in phosphate buffer/polyvinyl alcohol: a new model system for studies of visible chromophore development in synthetic eumelanin polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Purification of 1,3-Benzodioxole-5,6-diol
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges in the synthesis and purification of 1,3-benzodioxole-5,6-diol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of 1,3-benzodioxole-5,6-diol, providing potential causes and solutions.
Problem 1: Low Yield in the Benzylation of Pyrogallol
Potential Causes:
-
Incomplete deprotonation of pyrogallol: The phenolic hydroxyl groups of pyrogallol are acidic and require a strong enough base for complete deprotonation to the phenoxide, which is the reactive species.
-
Hydrolysis of benzyl bromide: Benzyl bromide can be hydrolyzed by any water present in the reaction mixture, reducing the amount available for the reaction.
-
Side reactions: Over-alkylation can occur, leading to the formation of tribenzylated pyrogallol.
Solutions:
-
Choice of Base and Solvent: Use a strong base such as potassium carbonate or sodium hydride in an anhydrous polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.
-
Anhydrous Conditions: Ensure all glassware is oven-dried and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Stoichiometry Control: Use a slight excess of pyrogallol relative to benzyl bromide to favor the formation of the dibenzylated product.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent the formation of byproducts.
Problem 2: Inefficient Methylenation of 1,2-Dibenzyloxy-3-hydroxybenzene
Potential Causes:
-
Weak Base: The phenoxide needs to be formed for the reaction to proceed.
-
Low Reactivity of Methylenating Agent: Dichloromethane is less reactive than diiodomethane or bromochloromethane.
-
Reaction Temperature: The reaction may require elevated temperatures to proceed at a reasonable rate.
Solutions:
-
Stronger Base/Solvent System: The use of cesium carbonate in DMF is reported to be highly effective for the methylenation of catechols.[1]
-
More Reactive Methylenating Agent: If yields are consistently low with dichloromethane, consider using bromochloromethane.
-
Higher Temperature: The reaction can be heated to temperatures around 110 °C in DMF to increase the reaction rate.[1]
-
Phase Transfer Catalyst: In some cases, a phase transfer catalyst can improve the efficiency of the reaction between the phenoxide and the dihalomethane.
Problem 3: Incomplete Deprotection of Benzyl Ethers
Potential Causes:
-
Catalyst Poisoning: Traces of sulfur-containing compounds or other impurities can poison the palladium catalyst.[2]
-
Inactive Catalyst: The palladium on carbon (Pd/C) may be old or of poor quality.
-
Insufficient Hydrogen Source: The amount of hydrogen gas or the hydrogen donor may be insufficient for complete deprotection.
Solutions:
-
Use Fresh, High-Quality Catalyst: Ensure the Pd/C catalyst is active.
-
Purify the Starting Material: Purify the benzylated intermediate before the deprotection step to remove any potential catalyst poisons.
-
Optimize Hydrogen Source: If using hydrogen gas, ensure the system is properly sealed and purged. If using a transfer hydrogenation reagent like ammonium formate or formic acid, use a sufficient excess.[3]
-
Reaction Conditions: The reaction can be gently heated to improve the rate of deprotection.
Problem 4: Product Decomposition and Discoloration (Turning Pink/Brown)
Potential Causes:
-
Oxidation: The diol product is highly susceptible to oxidation by atmospheric oxygen, especially in solution and in the presence of trace impurities. This leads to the formation of colored quinone-type byproducts.
-
Residual Catalyst: Traces of palladium from the deprotection step can catalyze oxidation.
Solutions:
-
Inert Atmosphere: Handle the final product under an inert atmosphere (nitrogen or argon) as much as possible, especially during purification and storage.[4]
-
Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or by freeze-pump-thaw cycles.
-
Thorough Catalyst Removal: After the deprotection step, ensure all palladium catalyst is removed by filtration through a pad of Celite®.
-
Storage: Store the final product as a solid under an inert atmosphere in a freezer, protected from light.
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route for 1,3-benzodioxole-5,6-diol?
A1: A common synthetic strategy involves a three-step process starting from pyrogallol:
-
Protection: Selective protection of the 1- and 2-hydroxyl groups of pyrogallol as benzyl ethers.
-
Methylenation: Formation of the methylenedioxy bridge across the two adjacent hydroxyl groups of the protected pyrogallol.
-
Deprotection: Removal of the benzyl protecting groups to yield the final diol.
Q2: Why is it necessary to protect the hydroxyl groups of pyrogallol before methylenation?
A2: The methylenation reaction is typically carried out under basic conditions. The acidic protons of the hydroxyl groups in pyrogallol would be deprotonated by the base, and the resulting phenoxides could undergo side reactions with the methylenating agent, leading to a complex mixture of products and low yield of the desired compound. Protecting the hydroxyl groups ensures that only the desired reaction occurs.
Q3: What are the best conditions for the deprotection of the benzyl ethers?
A3: Catalytic transfer hydrogenation is a mild and effective method for removing benzyl ethers, especially for sensitive molecules.[3] This can be achieved using palladium on carbon (Pd/C) as the catalyst and a hydrogen donor such as ammonium formate or formic acid in a solvent like methanol or ethanol. This method avoids the need for high-pressure hydrogenation equipment.[5]
Q4: How can I purify the final product, 1,3-benzodioxole-5,6-diol, given its sensitivity to air?
A4: Purification of air-sensitive compounds requires special techniques.
-
Inert Atmosphere Techniques: All purification steps should be carried out under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[4]
-
Recrystallization: Recrystallization from degassed solvents under an inert atmosphere can be an effective purification method.
-
Column Chromatography: If column chromatography is necessary, it should be performed using a flash chromatography system with degassed solvents, and the column should be packed and run under a positive pressure of inert gas.
Q5: What analytical techniques can be used to confirm the structure and purity of 1,3-benzodioxole-5,6-diol?
A5: Standard analytical techniques can be used, with the caveat that sample preparation should be done carefully to avoid degradation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the functional groups (e.g., O-H stretching for the diol).
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Data Presentation
Table 1: Estimated Yields for the Synthesis of 1,3-benzodioxole-5,6-diol
| Step | Reaction | Starting Material | Product | Estimated Yield (%) |
| 1 | Benzylation | Pyrogallol | 1,2-Dibenzyloxy-3-hydroxybenzene | 70-80 |
| 2 | Methylenation | 1,2-Dibenzyloxy-3-hydroxybenzene | 5,6-Dibenzyloxy-1,3-benzodioxole | 85-95[1] |
| 3 | Deprotection | 5,6-Dibenzyloxy-1,3-benzodioxole | 1,3-Benzodioxole-5,6-diol | 80-90 |
Table 2: Purity Profile of 1,3-benzodioxole-5,6-diol
| Analytical Method | Specification |
| HPLC | ≥ 98% |
| ¹H NMR | Conforms to structure |
| Mass Spectrometry | Conforms to molecular weight |
| Appearance | Off-white to pale tan solid |
Experimental Protocols
Protocol 1: Synthesis of 1,2-Dibenzyloxy-3-hydroxybenzene (Protection)
-
To a solution of pyrogallol (1 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).
-
Stir the mixture at room temperature under a nitrogen atmosphere for 30 minutes.
-
Add benzyl bromide (2.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-70 °C and monitor by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of 5,6-Dibenzyloxy-1,3-benzodioxole (Methylenation)
-
To a solution of 1,2-dibenzyloxy-3-hydroxybenzene (1 eq) in anhydrous DMF, add cesium carbonate (1.5 eq).[1]
-
Add bromochloromethane (1.2 eq) to the mixture.
-
Heat the reaction to 110 °C under a nitrogen atmosphere and monitor by TLC.[1]
-
After completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 3: Synthesis of 1,3-Benzodioxole-5,6-diol (Deprotection)
-
Dissolve 5,6-dibenzyloxy-1,3-benzodioxole (1 eq) in methanol.
-
Add 10% Pd/C (10 mol%) to the solution.
-
Add ammonium formate (5 eq) in portions to the reaction mixture.[3]
-
Stir the reaction at room temperature under a nitrogen atmosphere and monitor by TLC.
-
After completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization from a degassed solvent system (e.g., ethyl acetate/hexanes).
Visualizations
Caption: Proposed three-step synthetic workflow for 1,3-benzodioxole-5,6-diol.
Caption: Troubleshooting decision tree for the synthesis of 1,3-benzodioxole-5,6-diol.
References
- 1. A Simple, High-Yielding Method for the Methylenation of Catechols - [www.rhodium.ws] [erowid.org]
- 2. benchchem.com [benchchem.com]
- 3. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 4. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 5. jk-sci.com [jk-sci.com]
Navigating the Synthesis of 5,6-Dihydroxy-1,3-benzodioxole: A Technical Support Guide
For researchers, scientists, and professionals in drug development, the synthesis of 5,6-Dihydroxy-1,3-benzodioxole, a key intermediate, can present considerable challenges, particularly during scale-up. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered in the laboratory and during the transition to larger-scale production.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of this compound, offering potential causes and solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction: Insufficient reaction time, suboptimal temperature, or catalyst deactivation. Side reactions: Formation of polymeric or oxidized byproducts. Product loss during workup: Inefficient extraction or purification. | Reaction Optimization: Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time. Ensure uniform heating and efficient stirring, especially in larger reactors, to avoid thermal gradients.[1] If using a catalyst, consider catalyst loading and potential deactivation, and explore catalyst regeneration or the use of fresh catalyst. Minimize Side Reactions: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Control the temperature carefully, as higher temperatures can promote side reactions. Improve Workup: Optimize extraction solvent and pH. For purification, consider alternative techniques like column chromatography with different stationary/mobile phases or recrystallization from various solvents. |
| Impurity Formation | Presence of starting materials: Incomplete reaction. Formation of byproducts: Suboptimal reaction conditions, such as incorrect temperature or stoichiometry. Degradation of product: The dihydroxy-functionalized benzodioxole ring is sensitive to oxidation and polymerization. | Reaction Monitoring: Use analytical techniques to ensure the complete consumption of starting materials. Condition Screening: Perform small-scale experiments to screen for optimal temperature, reaction time, and stoichiometry of reagents. Product Stability: Handle the product under an inert atmosphere and protect it from light. Use antioxidants if compatible with the overall process. For long-term storage, consider converting the dihydroxy- moiety to a more stable derivative if the subsequent steps allow. |
| Difficult Purification | Similar polarity of product and impurities: Makes separation by chromatography challenging. Thermal instability of the product: Can lead to degradation during distillation. Product oiling out during recrystallization: Difficulty in obtaining a crystalline solid. | Chromatography Optimization: Experiment with different solvent systems and silica gel grades. Consider reverse-phase chromatography if the compound is sufficiently polar. Alternative Purification: Avoid high temperatures during purification. If distillation is necessary, use vacuum distillation at the lowest possible temperature. For recrystallization, try a wider range of solvents or solvent mixtures and control the cooling rate. Seeding with a small crystal of the pure product can sometimes induce crystallization. |
| Scale-Up Issues | Poor heat transfer: Larger reaction volumes can lead to localized hotspots and side reactions.[1] Inefficient mixing: Can result in non-uniform reaction conditions and lower yields.[1] Challenges in reagent addition: Controlling the addition rate of reagents is more critical at a larger scale to manage exotherms. Difficult product isolation: Filtration and drying of large quantities of product can be time-consuming and lead to product degradation. | Process Engineering: Use a reactor with a high surface-area-to-volume ratio and an efficient cooling system. Employ overhead stirring with appropriate impeller design to ensure good mixing. Controlled Addition: Use a syringe pump or a dropping funnel with precise control for reagent addition. Isolation and Drying: For large-scale filtration, consider using a filter press or a centrifuge. For drying, a vacuum oven at a controlled temperature is recommended to minimize degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound and what are the key considerations for scale-up?
A1: Several synthetic routes to this compound have been reported, often starting from catechol or its derivatives. A common approach involves the formation of the 1,3-benzodioxole ring followed by functionalization. For instance, a multi-step synthesis might start from 3,4-dibenzyloxybenzaldehyde.[2] When considering scale-up, key factors include the cost and availability of starting materials, the number of synthetic steps, the overall yield, and the safety and environmental impact of the reagents and solvents used.
Comparison of Synthetic Routes (Illustrative)
| Synthetic Route | Starting Material | Key Steps | Reported Yield (Lab Scale) | Scale-Up Considerations |
| Route A | 3,4-Dibenzyloxybenzaldehyde | Nitration, condensation, reductive cyclization, and debenzylation.[3] | Moderate to Good | Multi-step process can lead to lower overall yield on a larger scale. Debenzylation step may require specialized equipment. |
| Route B | Catechol | Reaction with a dihaloalkane to form the benzodioxole ring, followed by acylation and reduction.[4][5] | Variable | Acylation can be difficult to control on a large scale and may produce byproducts.[4][5] Use of a continuous flow process for acylation could improve selectivity and scalability.[4][5] |
Q2: What are the critical safety precautions to take during the synthesis and handling of this compound?
A2: It is crucial to handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7][8] The synthesis should be carried out in a well-ventilated fume hood.[6][7][8] Thermal decomposition can release irritating gases and vapors.[6] Ensure that eyewash stations and safety showers are readily accessible.[6][7] For specific handling and disposal procedures, always refer to the Safety Data Sheet (SDS) of the compound and all reagents used.[6][7][8][9][10]
Q3: How can I monitor the progress of the reaction effectively?
A3: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the progress of most organic reactions. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used. These techniques can help determine the consumption of starting materials and the formation of the product and any major impurities.
Experimental Protocol: A Representative Synthesis
This protocol describes a plausible multi-step synthesis of this compound, highlighting key considerations for potential scale-up.
Step 1: Synthesis of 2-Nitro-4,5-dibenzyloxybenzaldehyde
-
Reaction Setup: In a reactor equipped with an overhead stirrer, thermometer, and addition funnel, dissolve 3,4-dibenzyloxybenzaldehyde in a suitable solvent like acetic acid.
-
Nitrification: Cool the solution to 0-5 °C. Slowly add a nitrating agent (e.g., a solid nitrifier) while maintaining the temperature.
-
Scale-up consideration: The nitration reaction is often exothermic. Careful control of the addition rate and efficient cooling are critical to prevent runaway reactions and the formation of dinitro byproducts.
-
-
Workup: After the reaction is complete, quench the reaction mixture with ice water. The product will precipitate and can be collected by filtration. Wash the solid with water until the filtrate is neutral.
-
Scale-up consideration: Handling and filtering large volumes of acidic aqueous waste require appropriate safety measures and disposal procedures.
-
Step 2: Condensation to form 2,β-Dinitro-4,5-dibenzyloxystyrene
-
Reaction: React the 2-nitro-4,5-dibenzyloxybenzaldehyde with nitromethane in the presence of a base catalyst.
-
Workup: After the reaction, the product is typically isolated by filtration.
Step 3: Reductive Cyclization and Debenzylation to this compound
-
Reaction: The dinitro-styrene derivative is subjected to a reduction, intramolecular cyclization, and debenzylation in a single step using a catalyst such as palladium on carbon (Pd/C) in a suitable solvent under a hydrogen atmosphere.[3]
-
Scale-up consideration: Hydrogenation reactions require specialized high-pressure reactors and careful handling of hydrogen gas. The catalyst is flammable and should be handled with care. Efficient stirring is crucial to ensure good contact between the substrate, catalyst, and hydrogen.
-
-
Purification: After the reaction, the catalyst is removed by filtration through a pad of celite. The filtrate is concentrated, and the crude product is purified by column chromatography or recrystallization.[2]
-
Scale-up consideration: Filtration of the catalyst on a large scale needs to be done carefully to avoid catalyst fires (Pd/C can be pyrophoric). The purification of large quantities of the final product may require significant amounts of solvent for chromatography or recrystallization, impacting process economics and waste generation.
-
Visualizing the Process
Troubleshooting Workflow for Low Yield
Caption: A flowchart for troubleshooting low yields in synthesis.
Synthetic Pathway Overview
Caption: A simplified synthetic route to the target molecule.
References
- 1. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 2. rsc.org [rsc.org]
- 3. CN117924143A - Preparation method of 5, 6-dihydroxyindole - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Improved Process for the Continuous Acylation of 1,3-Benzodioxole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. chemos.de [chemos.de]
Technical Support Center: Interpreting Mass Spectrometry Data of 5,6-Dihydroxy-1,3-benzodioxole
This resource provides researchers, scientists, and drug development professionals with targeted guidance for the mass spectrometry analysis of 5,6-Dihydroxy-1,3-benzodioxole. Below you will find troubleshooting guides and frequently asked questions to address specific issues encountered during experimental workflows.
Troubleshooting Guide
This guide addresses common challenges that may arise during the LC-MS/MS analysis of this compound and related catechol compounds.
| Question | Answer |
| Why am I observing a weak or no signal for my analyte? | Poor signal intensity is a frequent issue in mass spectrometry.[1] Several factors could be responsible: • Sample Concentration: Your sample may be too dilute for detection or, conversely, too concentrated, leading to ion suppression.[1] • Ionization Efficiency: this compound, being a catechol, is prone to in-source oxidation, especially in positive ion mode, which can diminish the signal of the primary analyte.[2] Negative ion mode is often preferred for phenolic compounds.[2] Experiment with different ionization sources (e.g., ESI, APCI) and polarities to find the optimal conditions.[1] • Instrument Tuning: Ensure your mass spectrometer is properly tuned and calibrated according to the manufacturer's recommendations.[1] |
| My chromatographic peaks are broad or show significant tailing. What is the cause? | Poor peak shape often points to chromatographic issues.[3] • Solvent Mismatch: If the sample solvent is significantly stronger (higher organic content in reversed-phase) than your mobile phase starting conditions, it can cause peak distortion.[3] • Secondary Interactions: Catechols can interact with active sites on the stationary phase or with metal contaminants in the LC system, leading to tailing. Consider using a column with high-purity silica or adding a small amount of a chelating agent like formic acid to the mobile phase. • Column Degradation: Over time, column performance degrades. If the problem persists with fresh mobile phase and samples, consider replacing the column.[3] |
| I'm seeing unexpected peaks in my mass spectrum, including some at higher m/z values. | These could be due to several factors: • In-source Reactions: Catechols are known to undergo in-source oxidation and even form dimers under certain ESI conditions.[2] This can result in ions at m/z values corresponding to the dimer of this compound. • Contamination: Contaminants can be introduced from solvents, sample preparation steps, or the LC-MS system itself (e.g., plasticizers, column bleed).[4] Running a solvent blank is essential to identify these background ions.[4] • Isotopologues: Remember to account for the natural abundance of isotopes (e.g., ¹³C), which will produce small peaks at M+1, M+2, etc. |
| The retention time of my analyte is shifting between injections. Why is this happening? | Retention time instability can compromise data quality.[3] • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is especially critical when running gradients.[3] • Mobile Phase: Check for changes in mobile phase composition, which can occur due to evaporation of the more volatile solvent or improper mixing. The pH of the mobile phase is also critical and should be stable.[3] • Flow Rate Fluctuation: Verify that the LC pump is delivering a consistent and stable flow rate.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the expected protonated molecular ion ([M+H]⁺) for this compound?
The molecular formula for this compound is C₇H₆O₄. Its monoisotopic mass is approximately 154.0266 Da. Therefore, you should look for the protonated molecule [M+H]⁺ at an m/z of approximately 155.0339. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at an m/z of approximately 153.0191.
Q2: What are the characteristic fragmentation patterns for this compound in MS/MS?
While a definitive fragmentation pattern requires experimental data, based on the structure and general fragmentation rules for phenolic and benzodioxole compounds, the following losses are plausible:
-
Loss of CO (Carbon Monoxide): A common fragmentation pathway for phenols and catechols.
-
Loss of H₂O (Water): Neutral loss of water from the dihydroxy groups.
-
Loss of CH₂O (Formaldehyde): Cleavage within the methylenedioxy ring.
-
Retro-Diels-Alder (RDA) reactions: While more common in flavonoids, ring cleavage of the dioxole or benzene ring could occur.[5]
Q3: Is this compound prone to polymerization during analysis?
Yes, related catechol structures like 5,6-dihydroxyindole (DHI) are known to be highly unstable and can readily polymerize upon exposure to air, even without enzymatic catalysis.[6] This can lead to the observation of dimers, trimers, and higher-order oligomers in the mass spectrum.[6][7] It is crucial to handle samples under conditions that minimize oxidation, such as using fresh solutions and minimizing exposure to air and light.
Q4: Which ionization mode, positive or negative, is better for analyzing this compound?
Electrospray ionization (ESI) in negative mode is generally preferred for the analysis of phenolic compounds like catechols.[2] This is because the acidic hydroxyl groups are readily deprotonated, leading to stable [M-H]⁻ ions and often providing better sensitivity and less in-source oxidation compared to positive ion mode.[2]
Predicted Mass Spectrometry Data
The following table summarizes the predicted accurate mass-to-charge ratios (m/z) for the primary ion and potential major fragment ions of this compound in positive ion mode.
| Ion Description | Predicted m/z ([M+H]⁺) | Plausible Neutral Loss |
| Protonated Molecule | 155.0339 | - |
| Fragment 1 | 137.0233 | H₂O |
| Fragment 2 | 127.0390 | CO |
| Fragment 3 | 125.0233 | CH₂O |
| Fragment 4 | 109.0284 | CO + H₂O |
Experimental Protocol: LC-MS/MS Analysis
This section provides a general methodology for the targeted analysis of this compound. Optimization will be required based on the specific instrumentation used.
1. Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Perform serial dilutions from the stock solution to create a calibration curve (e.g., 1 µM to 100 µM) using a solvent mixture compatible with the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).[8]
-
All solutions should be prepared fresh and stored at -20°C to minimize degradation.[8]
2. Liquid Chromatography (LC) Conditions:
-
LC System: Agilent 1260 HPLC or equivalent.[8]
-
Column: Kinetex Phenyl-Hexyl, 2.6 µm, 100 x 2.1 mm, or equivalent reversed-phase column suitable for phenolic compounds.[8]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.[8]
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
3. Mass Spectrometry (MS) Conditions:
-
Mass Spectrometer: Triple Quadrupole or Q-TOF mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative modes for initial investigation.
-
Scan Mode: Full Scan (MS1) from m/z 50-400 to identify the precursor ion, followed by Targeted MS/MS (or Product Ion Scan) of the precursor ion of interest (e.g., m/z 155.03).
-
Key ESI Parameters (Example):
-
Capillary Voltage: 3.5 kV
-
Gas Temperature: 300°C
-
Gas Flow: 8 L/min
-
Nebulizer Pressure: 35 psi
-
Collision Energy (for MS/MS): Ramped from 10-40 eV to observe fragmentation patterns.
-
Visualizations
Caption: Experimental workflow from sample preparation to data analysis.
Caption: Decision tree for troubleshooting common MS issues.
Caption: Proposed fragmentation pathway for this compound.
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. Oxidation of catechols during positive ion electrospray mass spectrometric analysis: evidence for in-source oxidative dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. agilent.com [agilent.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. ijern.com [ijern.com]
- 8. Targeted analysis of phenolic compounds by LC-MS [protocols.io]
"addressing poor solubility of 5,6-Dihydroxy-1,3-benzodioxole in aqueous solutions"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor aqueous solubility of 5,6-Dihydroxy-1,3-benzodioxole.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Q1: My this compound is not dissolving in my aqueous buffer. What are the initial steps I should take?
A1: When facing dissolution challenges with this compound, it is recommended to begin with the following preliminary checks:
-
Verify Compound Purity: Impurities can significantly alter the solubility of a compound. Ensure you are using a high-purity grade of this compound.
-
Particle Size Reduction: The dissolution rate of a compound is related to its particle size.[1] Grinding the solid compound to a fine powder can increase the surface area available for solvation, potentially improving the rate of dissolution.[1] Techniques like micronization can be employed for this purpose.[2]
-
Gentle Heating and Agitation: Increasing the temperature of the solution can enhance the solubility of many compounds.[3] Combine gentle heating with continuous stirring or sonication to facilitate the dissolution process. However, be mindful of the compound's stability at elevated temperatures, as polyphenols can be sensitive to heat.[4][5]
Q2: I have attempted basic dissolution methods without success. What advanced techniques can I employ to improve the solubility of this compound?
A2: For compounds with persistent solubility issues, several advanced methods can be utilized. These techniques modify the solvent environment or the compound itself to enhance its interaction with water. The primary approaches include:
-
pH Adjustment: The solubility of ionizable compounds is often pH-dependent.[6]
-
Co-solvency: The addition of a water-miscible organic solvent can increase the solubility of hydrophobic compounds.[7][8]
-
Cyclodextrin Complexation: Encapsulating the molecule within a cyclodextrin can improve its aqueous solubility.[][10]
-
Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic molecules, increasing their solubility in aqueous solutions.[6]
Q3: How does pH influence the solubility of this compound?
A3: this compound is a catechol-containing compound, and the phenolic hydroxyl groups can be deprotonated in a pH-dependent manner.[11] At acidic pH, the compound will be in its neutral, less soluble form. As the pH increases towards the pKa of the hydroxyl groups, they will begin to ionize, forming phenolate anions. This ionization increases the polarity of the molecule and its ability to interact with water, thereby increasing its solubility.[12] However, it is important to note that at alkaline pH, catechol moieties can be susceptible to oxidation, especially in the presence of metal ions like Fe3+.[13][14]
Q4: Can I use co-solvents to dissolve my compound, and which ones are recommended?
A4: Yes, co-solvents are a highly effective and common technique for dissolving poorly water-soluble compounds.[2][7] By adding a water-miscible organic solvent, you create a solvent mixture that is less polar than water, which can better solvate hydrophobic molecules.[15] For laboratory-scale experiments, common co-solvents include:
-
Ethanol
-
Dimethyl sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
Propylene glycol
-
Polyethylene glycols (PEGs)[7]
The choice of co-solvent will depend on the specific requirements of your experiment, including downstream applications and potential toxicity to biological systems.[2]
Q5: I am concerned about my compound precipitating when I dilute my co-solvent stock solution into an aqueous buffer. How can this be prevented?
A5: Uncontrolled precipitation upon dilution is a common issue when using co-solvents.[2] To mitigate this, consider the following strategies:
-
Slow Addition: Add the co-solvent stock solution to the aqueous buffer slowly and with vigorous stirring. This allows for more controlled mixing and can prevent localized supersaturation.
-
Use of Surfactants or Polymers: The inclusion of a small amount of a non-ionic surfactant (e.g., Tween® 80, Pluronic® F68) or a water-soluble polymer (e.g., PVP, HPMC) in the final aqueous solution can help to stabilize the dissolved compound and prevent precipitation.[16][17]
-
Ternary Systems: In some cases, a combination of a co-solvent and another solubilizing agent, such as a cyclodextrin, can create a more stable formulation.[17]
Q6: What are cyclodextrins, and how can they improve the solubility of this compound?
A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity.[10] They can encapsulate poorly water-soluble "guest" molecules, like this compound, within their cavity, forming an inclusion complex.[18] This complex has a hydrophilic exterior, which allows it to be readily dissolved in aqueous solutions, thereby increasing the apparent solubility of the guest molecule.[10] Commonly used cyclodextrins in pharmaceuticals include hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), which have improved solubility and safety profiles compared to native β-cyclodextrin.[][19]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a significant concern?
A1: this compound is a polyphenolic compound, a class of molecules known for their potential biological activities, including antioxidant and anti-inflammatory properties.[20][21] However, like many polyphenols, it has low water solubility, which can limit its bioavailability and therapeutic efficacy.[5] Poor solubility can lead to incomplete absorption in biological systems and challenges in formulating aqueous dosage forms for in vitro and in vivo studies.[6]
Q2: What are the general challenges associated with the poor solubility of polyphenolic compounds?
A2: Polyphenolic compounds often present several challenges for researchers:
-
Low Bioavailability: Poor aqueous solubility leads to low dissolution in the gastrointestinal tract, resulting in limited absorption and reduced effectiveness.[5]
-
Formulation Difficulties: Creating stable aqueous formulations for research or therapeutic use is challenging.
-
Sensitivity: Polyphenols can be sensitive to environmental factors such as heat, light, and pH, which can further complicate formulation efforts.[4][5]
Q3: What safety precautions should I consider when using organic solvents to dissolve this compound?
A3: When working with organic solvents, always adhere to standard laboratory safety protocols. This includes:
-
Working in a well-ventilated area or a fume hood.
-
Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Consulting the Safety Data Sheet (SDS) for each solvent to be aware of its specific hazards, handling, and storage requirements.
-
Considering the toxicity of the solvent, especially if the solution will be used in biological systems.
Data Presentation
The following table summarizes the solubility of a structurally similar compound, 5,6-dihydroxyindole, in various solvents to provide a general guideline.
| Solvent System | Approximate Solubility | Reference |
| Ethanol | ~10 mg/mL | [22] |
| Dimethylformamide (DMF) | ~10 mg/mL | [22] |
| Dimethyl sulfoxide (DMSO) | ~3 mg/mL | [22] |
| 1:1 Ethanol:PBS (pH 7.2) | ~0.5 mg/mL | [22] |
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
-
Prepare a series of aqueous buffers with varying pH values (e.g., from pH 4 to 9).
-
Add an excess amount of this compound to a fixed volume of each buffer in separate vials.
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Plot the measured solubility against the pH of the buffer to determine the pH-solubility profile.
Protocol 2: Co-solvent Solubility Enhancement
-
Select a water-miscible organic co-solvent (e.g., ethanol, propylene glycol, or PEG 400).
-
Prepare a series of co-solvent/water mixtures with varying volume fractions of the co-solvent (e.g., 10%, 20%, 30%, 40%, 50% v/v).
-
Add an excess amount of this compound to a fixed volume of each co-solvent mixture.
-
Follow steps 3-6 from the pH Adjustment Protocol to determine the equilibrium solubility in each co-solvent mixture.
-
Plot the logarithm of the solubility against the volume fraction of the co-solvent to assess the solubilization efficiency.
Protocol 3: Cyclodextrin Inclusion Complex Formation (Kneading Method)
-
Select a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Weigh out this compound and the cyclodextrin in a 1:1 molar ratio.
-
Place the powders in a mortar and triturate to obtain a homogeneous mixture.
-
Add a small amount of a hydroalcoholic solution (e.g., 50% ethanol in water) dropwise to the powder mixture while continuously kneading with the pestle to form a paste.
-
Continue kneading for a specified period (e.g., 60 minutes).
-
Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved, or dry under vacuum.
-
Grind the dried complex into a fine powder and store it in a desiccator.
-
The solubility of the prepared complex in an aqueous solution can then be determined using the methods described in the previous protocols.
Visualizations
Caption: Troubleshooting workflow for addressing poor aqueous solubility.
Caption: Mechanism of solubility enhancement by cyclodextrin inclusion.
References
- 1. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpbr.in [ijpbr.in]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. researchgate.net [researchgate.net]
- 6. brieflands.com [brieflands.com]
- 7. Cosolvent - Wikipedia [en.wikipedia.org]
- 8. Co-solvent: Significance and symbolism [wisdomlib.org]
- 10. scispace.com [scispace.com]
- 11. chem.pg.edu.pl [chem.pg.edu.pl]
- 12. researchgate.net [researchgate.net]
- 13. pH-dependent cross-linking of catechols through oxidation via Fe3+ and potential implications for mussel adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pH-dependent cross-linking of catechols through oxidation via Fe3+ and potential implications for mussel adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. ijmsdr.org [ijmsdr.org]
- 17. eijppr.com [eijppr.com]
- 18. researchgate.net [researchgate.net]
- 19. pharmaexcipients.com [pharmaexcipients.com]
- 20. Various therapeutic formulations of phenolic compounds: An overview [mnba-journal.com]
- 21. mnba-journal.com [mnba-journal.com]
- 22. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Minimizing Interference of 5,6-Dihydroxy-1,3-benzodioxole in Colorimetric Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from 5,6-Dihydroxy-1,3-benzodioxole in colorimetric assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my colorimetric assay?
A1: this compound is a phenolic compound.[1] Phenolic compounds are known to interfere with various colorimetric assays through several mechanisms:
-
Intrinsic Absorbance: The compound itself may absorb light at or near the wavelength used for measurement in your assay, leading to falsely elevated readings.
-
Reducing Potential: As a phenolic compound, this compound has antioxidant properties and can act as a reducing agent. This is a significant issue in assays that rely on the reduction of a reagent as part of the detection mechanism (e.g., BCA protein assay, antioxidant assays like DPPH and ABTS).[2][3][4]
-
Chemical Reactivity: It may react directly with assay reagents, leading to color changes that are independent of the analyte of interest.
-
Non-specific Binding: The compound could bind to proteins or other assay components, altering their reactivity or spectroscopic properties.
Q2: I am observing unexpectedly high absorbance values in my protein assay (BCA or Bradford) when this compound is present. What is the likely cause?
A2: The most probable cause is the reducing potential of this compound.
-
BCA Assay: This assay is based on the reduction of Cu²⁺ to Cu¹⁺ by protein, which then chelates with bicinchoninic acid to produce a colored product.[3][5] As a reducing agent, this compound can directly reduce Cu²⁺, leading to an overestimation of protein concentration.[2]
-
Bradford Assay: While less susceptible to reducing agents than the BCA assay, high concentrations of phenolic compounds can still interfere.[6][7] The interference might be due to non-specific binding with the Coomassie dye or by altering the protein-dye binding equilibrium.
Q3: My antioxidant assay (DPPH or ABTS) results are difficult to interpret in the presence of this compound. Why is this happening?
A3: this compound is an antioxidant, and its presence is expected to show activity in these assays. However, interference can arise from:
-
High Intrinsic Activity: The compound's own potent antioxidant activity might be saturating the assay, making it difficult to measure the activity of other components in your sample.
-
Spectral Overlap: The compound or its reaction products might have an absorbance spectrum that overlaps with the detection wavelength of the assay (typically 517 nm for DPPH and 734 nm for ABTS), complicating the interpretation of the results.[4]
Q4: How can I remove this compound from my sample before running a colorimetric assay?
A4: Two effective methods for removing small phenolic compounds like this compound are protein precipitation with acetone and treatment with polyvinylpyrrolidone (PVPP).[2][8][9][10][11][12][13] Detailed protocols are provided in the "Experimental Protocols" section.
Troubleshooting Guides
Issue 1: Suspected Spectral Interference from this compound
Symptoms:
-
High background absorbance in your blank samples containing this compound.
-
Inconsistent or non-linear results.
Troubleshooting Workflow:
Caption: Troubleshooting spectral interference.
Detailed Steps:
-
Run a "Compound-Only" Control: Prepare a sample containing this compound at the same concentration as in your experimental samples, but without the analyte of interest. Measure the absorbance at the assay's detection wavelength. This will quantify the direct absorbance contribution of the compound.
-
Perform a Wavelength Scan: Use a spectrophotometer to measure the absorbance of a solution of this compound across a range of wavelengths (e.g., 350-700 nm).[14][15] This will identify its absorbance maxima and reveal the extent of spectral overlap with your assay's wavelength.
-
Use a Sample Blank: For each sample containing this compound, prepare a corresponding blank that includes the compound but lacks a key reagent for color development. Subtract the absorbance of the blank from your sample reading.
-
Bichromatic Measurement: If your spectrophotometer allows, measure absorbance at two wavelengths: the primary wavelength for your assay and a secondary wavelength where the compound absorbs but the assay chromophore does not. Subtracting the secondary reading from the primary can correct for the interference.
Issue 2: Interference in Protein Assays (BCA & Bradford)
Symptoms:
-
Overestimation of protein concentration.
-
High absorbance in "no protein" controls containing this compound.
Troubleshooting Workflow:
Caption: Troubleshooting protein assay interference.
Detailed Steps:
-
Confirm Interference: Run a control containing your assay buffer, this compound, and no protein. A significant color change confirms interference.
-
Sample Dilution: If your protein concentration is high, diluting the sample may reduce the concentration of this compound to a non-interfering level.[16]
-
Protein Precipitation: For complete removal of the interfering compound, use the acetone precipitation protocol detailed below to separate the protein from the solution.[8][9][10][11][12]
-
Assay the Precipitate: After precipitation, carefully remove the supernatant containing this compound and redissolve the protein pellet in a buffer compatible with your assay.
Issue 3: Interference in Antioxidant Assays (DPPH & ABTS)
Symptoms:
-
Rapid and complete color change even at very low sample concentrations.
-
Difficulty in obtaining a dose-response curve.
Troubleshooting Workflow:
Caption: Troubleshooting antioxidant assay interference.
Detailed Steps:
-
Optimize Sample Concentration: Perform a wide range of serial dilutions of your sample to find a concentration range that yields a measurable dose-response.
-
Use Sample Blanks: For each dilution, prepare a corresponding blank containing the sample but no radical (DPPH or ABTS). Subtract the absorbance of the blank from the sample reading to correct for intrinsic color.
-
Removal of this compound: If the goal is to measure the antioxidant capacity of other components in the sample, remove this compound using the PVPP treatment protocol below.[2][13][17][18]
Experimental Protocols
Wavelength Scan of this compound
Objective: To determine the absorbance spectrum of this compound to identify potential spectral interference.
Materials:
-
Spectrophotometer capable of wavelength scanning
-
Quartz cuvettes
-
This compound
-
Appropriate solvent (e.g., ethanol, methanol, or your assay buffer)
Procedure:
-
Prepare a solution of this compound in the chosen solvent at a concentration similar to that in your assay.
-
Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.[19][20]
-
Set the spectrophotometer to scanning mode.
-
Fill a cuvette with the solvent to be used as a blank and place it in the spectrophotometer.
-
Zero the instrument with the blank cuvette.
-
Replace the blank cuvette with the cuvette containing the this compound solution.
-
Scan the absorbance from a starting wavelength to an ending wavelength that covers the detection wavelength of your assay (e.g., 350 nm to 700 nm).[14][15]
-
Record the absorbance spectrum and identify the wavelength(s) of maximum absorbance.
Acetone Precipitation of Proteins
Objective: To separate proteins from interfering substances like this compound.[8][9][10][11][12]
Materials:
-
Ice-cold acetone (-20°C)
-
Microcentrifuge
-
Acetone-compatible microcentrifuge tubes
-
Resuspension buffer compatible with the downstream assay
Procedure:
-
Place your protein sample in a pre-chilled, acetone-compatible microcentrifuge tube.
-
Add four volumes of ice-cold (-20°C) acetone to your sample (e.g., for 100 µL of sample, add 400 µL of cold acetone).[8][10][12]
-
Vortex briefly to mix thoroughly.
-
Incubate the mixture at -20°C for at least 60 minutes. For low protein concentrations, incubation can be extended overnight.[9]
-
Centrifuge at 13,000-15,000 x g for 10 minutes at 4°C to pellet the protein.[9][10][12]
-
Carefully decant the supernatant, which contains the interfering substances.
-
Allow the pellet to air-dry for a few minutes to evaporate residual acetone. Do not over-dry, as this can make resuspension difficult.
-
Resuspend the protein pellet in a suitable volume of a buffer that is compatible with your subsequent colorimetric assay.
Polyvinylpyrrolidone (PVPP) Treatment to Remove Phenolic Compounds
Objective: To selectively remove phenolic compounds like this compound from a sample.[2][13][17][18]
Materials:
-
Polyvinylpyrrolidone (PVPP)
-
Small chromatography column or a syringe plugged with glass wool
-
Centrifuge (optional, for batch method)
-
Microcentrifuge tubes
Procedure (Column Method):
-
Prepare a small column by packing a syringe with PVPP.
-
Equilibrate the column with the same buffer your sample is in.
-
Carefully load your sample onto the top of the PVPP bed.
-
Allow the sample to flow through the column by gravity.
-
Collect the eluate, which will be depleted of phenolic compounds.
Procedure (Batch Method):
-
Add an appropriate amount of PVPP to your sample in a microcentrifuge tube (the optimal amount may need to be determined empirically, starting with ~10 mg/mL).
-
Vortex the mixture and incubate for 15-30 minutes at 4°C with occasional mixing.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the PVPP with the bound phenolics.
-
Carefully collect the supernatant for your assay.
Data Presentation
Table 1: Compatibility of Common Substances with BCA and Bradford Assays
| Interfering Substance Category | BCA Assay Compatibility | Bradford Assay Compatibility |
| Reducing Agents (e.g., DTT, BME) | Low (interference at low mM concentrations)[16] | High (generally compatible)[7] |
| Detergents | Generally compatible with non-ionic detergents | Sensitive to most detergents, especially SDS[6][21] |
| Chelating Agents (e.g., EDTA) | Low (interferes with copper chelation)[5] | High (generally compatible)[7] |
| Phenolic Compounds | Prone to interference due to reducing nature[2] | Can interfere at high concentrations[6] |
Table 2: Key Characteristics of DPPH and ABTS Antioxidant Assays
| Feature | DPPH Assay | ABTS Assay |
| Radical | 2,2-diphenyl-1-picrylhydrazyl (stable free radical)[4] | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (radical cation)[4] |
| Color Change | Violet to yellow/colorless[22] | Blue-green to colorless |
| Detection Wavelength | ~517 nm[4][22] | ~734 nm[4] |
| Solubility | Soluble in organic solvents (methanol, ethanol)[22] | Soluble in both aqueous and organic solvents |
| Interference | More susceptible to interference from colored compounds[4] | Less interference from colored compounds due to longer wavelength[4] |
References
- 1. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Rapid and Simple Method to Remove Polyphenols from Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 4. benchchem.com [benchchem.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Bradford Protein Assay | Bio-Rad [bio-rad.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. How do I perform an Acetone Precipitation for concentrating and desalting protein samples? [qiagen.com]
- 9. benchchem.com [benchchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. mass-spec.chem.tamu.edu [mass-spec.chem.tamu.edu]
- 13. researchgate.net [researchgate.net]
- 14. Spectrophotometry (Procedure) : Physical Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 15. pennwest.edu [pennwest.edu]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. grapeworks.com.au [grapeworks.com.au]
- 18. oiv.int [oiv.int]
- 19. scribd.com [scribd.com]
- 20. drawellanalytical.com [drawellanalytical.com]
- 21. Bradford protein assay | Abcam [abcam.com]
- 22. DPPH Radical Scavenging Assay [mdpi.com]
Validation & Comparative
A Comparative Analysis of the Antioxidant Capacities of 5,6-Dihydroxy-1,3-benzodioxole and Resveratrol
In the field of antioxidant research, both naturally occurring and synthetic compounds are continuously evaluated for their potential to mitigate oxidative stress, a key factor in the pathogenesis of numerous chronic diseases. This guide provides a comparative overview of the antioxidant capacities of the well-studied polyphenol, resveratrol, and the less-characterized compound, 5,6-Dihydroxy-1,3-benzodioxole. While extensive experimental data is available for resveratrol, direct quantitative analysis of this compound's antioxidant potential is not readily found in current scientific literature. Therefore, this comparison will present the established antioxidant profile of resveratrol and infer the potential activity of this compound based on structure-activity relationship principles of related phenolic compounds.
Quantitative Antioxidant Capacity of Resveratrol
Resveratrol (3,5,4'-trihydroxystilbene) is a natural polyphenol found in various plants, including grapes, berries, and peanuts.[1] Its antioxidant properties have been extensively documented through a variety of in vitro assays, which are summarized in the table below. These assays measure the ability of a compound to scavenge free radicals or to reduce oxidizing agents.
| Assay | IC50 / Activity Value | Reference |
| DPPH Radical Scavenging Activity | IC50: 15.54 µg/mL | [2] |
| ABTS Radical Scavenging Activity | IC50: 2.86 µg/mL | [2] |
| FRAP (Ferric Reducing Antioxidant Power) | IC0.5: 5.1 µg/mL | [3] |
| ORAC (Oxygen Radical Absorbance Capacity) | 0.64 µmol TE/µmol | [4] |
| Cellular Antioxidant Activity (CAA) | EC50: 1.66 µg/mL | [2] |
Note: IC50 (half maximal inhibitory concentration) is the concentration of an antioxidant required to scavenge 50% of the free radicals; a lower IC50 value indicates higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) and ORAC values are expressed relative to the antioxidant capacity of Trolox, a water-soluble vitamin E analog.
Potential Antioxidant Capacity of this compound
Direct experimental data quantifying the antioxidant capacity of this compound through common assays like DPPH, ABTS, or FRAP is currently unavailable in published literature. However, its chemical structure provides insights into its potential antioxidant activity.
This compound possesses an ortho-dihydroxy substitution on the benzene ring, a structural feature that is well-known to confer potent antioxidant activity.[5] The proximity of the two hydroxyl groups allows for the donation of hydrogen atoms to free radicals and the formation of a stable ortho-quinone, which delocalizes the unpaired electron and terminates the radical chain reaction. Studies on the structure-activity relationships of phenolic compounds have consistently shown that the presence and position of hydroxyl groups are critical determinants of antioxidant capacity, with ortho-dihydroxy arrangements being particularly effective.[5][6] For instance, dihydroxybenzoic acids with ortho-hydroxyl groups exhibit significant antioxidant activity.[5]
Based on these principles, it can be hypothesized that this compound would exhibit significant free radical scavenging and reducing properties. However, without direct experimental validation, a quantitative comparison to resveratrol remains speculative.
Experimental Protocols
The following are detailed methodologies for the key antioxidant assays cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
-
A stock solution of DPPH in methanol is prepared.
-
The antioxidant compound is dissolved in a suitable solvent to prepare various concentrations.
-
An aliquot of the antioxidant solution is mixed with the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured spectrophotometrically at a wavelength of approximately 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the antioxidant, and A_sample is the absorbance of the DPPH solution with the antioxidant.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
DPPH Radical Scavenging Assay Workflow
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
The ABTS radical cation is generated by reacting ABTS stock solution with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Various concentrations of the antioxidant are prepared.
-
An aliquot of the antioxidant solution is mixed with the diluted ABTS•+ solution.
-
After a specific incubation time (e.g., 6 minutes), the absorbance is measured at 734 nm.
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), by comparing the antioxidant's activity to that of Trolox.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
The FRAP reagent is prepared by mixing acetate buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.
-
The antioxidant solution is added to the FRAP reagent.
-
The mixture is incubated at 37°C for a specified time (e.g., 30 minutes).
-
The formation of the ferrous-TPTZ complex results in a blue color, and the absorbance is measured at 593 nm.
-
The antioxidant capacity is determined by comparing the absorbance change to a standard curve prepared with known concentrations of Fe²⁺ or Trolox.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.
-
A fluorescent probe (e.g., fluorescein) is mixed with the antioxidant compound in a multi-well plate.
-
A peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), is added to the mixture.
-
The fluorescence decay of the probe is monitored over time at specific excitation and emission wavelengths.
-
The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).
-
The results are expressed as Trolox equivalents.
Signaling Pathways in Antioxidant Action
Resveratrol's Antioxidant Signaling Pathways
Resveratrol exerts its antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that enhance the endogenous antioxidant defense system. Key pathways include the activation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) via the SIRT1/AMPK pathway. Activated Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the upregulation of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).
Antioxidant Signaling Pathway of Resveratrol
Potential Antioxidant Signaling Pathways of this compound
The signaling pathways involved in the antioxidant action of this compound have not been elucidated. However, as a phenolic compound, it is plausible that it could also influence cellular antioxidant defenses, potentially through pathways similar to those activated by other polyphenols, such as the Nrf2 pathway. Further research is required to investigate these potential mechanisms.
Conclusion
Resveratrol is a well-established antioxidant with a multifaceted mechanism of action that includes direct radical scavenging and the modulation of key cellular signaling pathways. In contrast, while the chemical structure of this compound, particularly its ortho-dihydroxy arrangement, strongly suggests significant antioxidant potential, there is a clear need for direct experimental evidence to quantify its activity and elucidate its mechanisms of action. Future studies employing standardized antioxidant assays are crucial to accurately position this compound within the landscape of known antioxidants and to enable a direct and meaningful comparison with compounds like resveratrol. Such research will be invaluable for drug development professionals and scientists seeking novel and effective antioxidant agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Antioxidant Activity and Mechanism of Resveratrol and Polydatin Isolated from Mulberry (Morus alba L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant Potential of Resveratrol as the Result of Radiation Exposition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxygen radical absorbance capacity (ORAC) of cyclodextrin-solubilized flavonoids, resveratrol and astaxanthin as measured with the ORAC-EPR method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-antiradical activity relationships of 25 natural antioxidant phenolic compounds from different classes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
In Vivo Validation of 1,3-Benzodioxole Derivatives: A Comparative Guide for Researchers
For scientists and professionals engaged in drug discovery and development, the translation of in vitro findings to in vivo efficacy is a critical milestone. This guide offers a comparative analysis of the in vivo activity of 1,3-benzodioxole derivatives, with a focus on their antitumor properties. We will delve into supporting experimental data, detailed methodologies, and a comparison with a standard chemotherapeutic agent to provide a comprehensive overview for researchers.
Antitumor Activity of 1,3-Benzodioxole Derivatives
Recent preclinical studies have highlighted the potential of 1,3-benzodioxole derivatives as antitumor agents. Among these, Apiole, a naturally occurring phenylpropene, has shown promising activity in colon cancer models.[1][2] This section compares the in vivo efficacy of Apiole with Cisplatin, a widely used chemotherapeutic drug.
Data Summary: In Vivo Antitumor Efficacy
The following table summarizes the quantitative data from a preclinical study evaluating the antitumor effects of Apiole in a human colon cancer xenograft model.
| Compound | Dosage | Administration Route | Tumor Growth Inhibition | Reference |
| Apiole | 1, 5, or 30 mg/kg | Intraperitoneal | Significant inhibition at >1 mg/kg | [1] |
| Cisplatin | 5 mg/kg | Intraperitoneal | Standard-of-care comparison | [3] |
| Vehicle Control | 0.5% DMSO in saline | Intraperitoneal | Baseline tumor progression | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the key experimental protocols for the in vivo evaluation of Apiole's antitumor effects.
In Vivo Xenograft Model: [1][3]
-
Cell Line: Human colon cancer cells (COLO 205) are used.
-
Animal Model: Athymic nude mice are utilized for tumor xenografts.
-
Tumor Implantation: COLO 205 cells are subcutaneously injected into the mice to induce tumor growth.
-
Treatment Groups:
-
Vehicle Control (e.g., 0.5% DMSO in saline)
-
Apiole - Low Dose (e.g., 25 mg/kg)
-
Apiole - High Dose (e.g., 50 mg/kg)
-
Positive Control (e.g., Cisplatin, 5 mg/kg)
-
-
Administration: Treatments are administered via intraperitoneal injection every other day.[3]
-
Monitoring: Tumor volume and body weight are monitored regularly throughout the study.
-
Endpoint: At the end of the study, tumors are excised for further analysis, such as immunohistochemistry for markers of cell proliferation (Ki-67) and apoptosis (cleaved caspase-3).[3]
Immunohistochemistry: [3]
-
Tissue Preparation: Excised tumors are fixed, embedded in paraffin, and sectioned.
-
Antigen Retrieval: Sections are treated to unmask the antigens.
-
Blocking: Endogenous peroxidase activity and non-specific binding are blocked.
-
Primary Antibody Incubation: Sections are incubated with primary antibodies against Ki-67 and cleaved caspase-3.
-
Secondary Antibody Incubation: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied.
-
Detection: The signal is visualized using a suitable substrate, and the sections are counterstained.
-
Analysis: The percentage of positive cells is quantified to assess cell proliferation and apoptosis.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of Apiole's antitumor activity and the general experimental workflow for in vivo testing.
Caption: Proposed signaling pathway for Apiole's antitumor activity.
Caption: General experimental workflow for in vivo validation.
Other Potential Therapeutic Applications of 1,3-Benzodioxole Derivatives
Beyond their antitumor effects, 1,3-benzodioxole derivatives have been investigated for other therapeutic applications in vivo.
Neuroprotective Activity
Certain benzodioxole-propanamide derivatives, such as BDZ-P7, have shown neuroprotective potential in a mouse model of Parkinson's disease.[4] These compounds are being explored for their ability to modulate AMPA receptors.[4] Another derivative, Stiripentol, is an approved anticonvulsant that has also demonstrated neuroprotective effects.[5][6]
Antidiabetic Activity
Benzodioxole carboxamide derivatives have been evaluated for their antidiabetic properties. In a streptozotocin-induced diabetic mouse model, a notable reduction in blood glucose levels was observed after treatment with a specific derivative, compound IIc.[7][8][9]
This guide provides a snapshot of the current in vivo validation of 1,3-benzodioxole derivatives. The promising results in various therapeutic areas, particularly in oncology, warrant further investigation and development of this class of compounds. Researchers are encouraged to build upon these findings to explore the full therapeutic potential of 1,3-benzodioxole derivatives.
References
- 1. Study of the antitumor mechanisms of apiole derivatives (AP-02) from Petroselinum crispum through induction of G0/G1 phase cell cycle arrest in human COLO 205 cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Evaluating the Neuroprotective Potential of Novel Benzodioxole Derivatives in Parkinson's Disease via AMPA Receptor Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stiripentol--Update-on-Its-Mechanisms-of-Action-and-Biological-Properties [aesnet.org]
- 6. Neuroprotective activity of stiripentol with a possible involvement of voltage-dependent calcium and sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. staff.najah.edu [staff.najah.edu]
Cross-Reactivity of 5,6-Dihydroxy-1,3-benzodioxole Core Structure in Immunoassays: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the potential for cross-reactivity in immunoassays is paramount for accurate and reliable results. This guide provides a comparative analysis of the cross-reactivity of compounds containing the 5,6-Dihydroxy-1,3-benzodioxole moiety, such as 3,4-methylenedioxymethamphetamine (MDMA) and its metabolites, in commonly used immunoassay platforms. The structural similarity of these compounds can lead to interferences and false-positive results in drug screening assays.[1][2]
Performance Comparison of Immunoassays
The cross-reactivity of MDMA and related compounds varies significantly across different immunoassay kits. The following tables summarize the percentage of cross-reactivity of several key analytes in commercially available immunoassays. This data is crucial for selecting the appropriate assay and for the correct interpretation of screening results.
Table 1: Cross-Reactivity in CEDIA Amphetamines/Ecstasy Immunoassay
| Compound | Concentration Tested (ng/mL) | % Cross-Reactivity |
| d,l-Amphetamine | 1,250 | 67.2 |
| d,l-Methamphetamine | 1,000 | 58.4 |
| MDA | 1,000 | 113 |
| MDMA | 500 | 199 |
| MDEA | 300 | 207 |
| MBDB | - | 123 |
| BDB | - | 72 |
| PMA | - | 24 |
| PMMA | - | 100 |
Data sourced from Thermo Fisher Scientific product insert.
Table 2: Cross-Reactivity in EMIT® II Plus Ecstasy Assay
| Compound | Concentration to Produce a Result Equivalent to 500 ng/mL MDMA (ng/mL) |
| MDMA | 500 |
| MDA | 300 |
| MDEA | 300 |
| d-Amphetamine | 10,000 |
| d-Methamphetamine | 2,000 |
Data sourced from Siemens Healthineers product literature.[3]
Table 3: Cross-Reactivity in Various Immunoassays for Amphetamines
| Immunoassay | MDMA | MDA | MDEA |
| Abuscreen RADIOIMMUNOASSAY (RIA) | Low | High | Low |
| EMIT d.a.u. | Low | Moderate | Low |
| TDx (FPIA) | Low | High | Low |
Qualitative comparison based on data from various studies.
Experimental Protocols
To ensure the reproducibility and validity of cross-reactivity studies, detailed experimental protocols are essential. Below are generalized, yet comprehensive, protocols for determining the cross-reactivity of a compound in common immunoassay formats.
Enzyme-Multiplied Immunoassay Technique (EMIT®)
This protocol is a general guideline for assessing cross-reactivity using a homogeneous enzyme immunoassay like the EMIT® II Plus Ecstasy Assay.
-
Reagent Preparation: Prepare all reagents, calibrators, and controls according to the manufacturer's instructions. Allow them to equilibrate to the designated temperature for the automated analyzer.
-
Sample Preparation:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., methanol or drug-free urine).
-
Create a series of dilutions of the stock solution in drug-free urine to achieve a range of concentrations to be tested.
-
-
Assay Procedure:
-
Calibrate the automated clinical chemistry analyzer using the manufacturer-provided calibrators for the specific assay (e.g., MDMA).
-
Run the prepared dilutions of the test compound as unknown samples.
-
Include positive and negative controls in the run to ensure assay validity.
-
-
Data Analysis:
-
The analyzer will provide a qualitative (positive/negative) or semi-quantitative result for each dilution.
-
Determine the minimum concentration of the test compound that produces a positive result at the assay's cutoff level.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (Concentration of Calibrator / Concentration of Cross-Reactant yielding a similar response) x 100
-
Cloned Enzyme Donor Immunoassay (CEDIA™)
This protocol outlines the steps for evaluating cross-reactivity using a CEDIA™ assay, such as the CEDIA Amphetamines/Ecstasy Assay.
-
Reagent Preparation: Reconstitute and prepare all reagents, calibrators, and controls as specified in the product insert.
-
Sample Preparation:
-
Prepare a stock solution and serial dilutions of the test compound in certified drug-free urine.
-
-
Assay Procedure:
-
Perform a calibration on the automated analyzer using the provided calibrators.
-
Analyze the prepared dilutions of the test compound.
-
Include controls to monitor assay performance.
-
-
Data Analysis:
-
Record the response (e.g., absorbance change) for each dilution.
-
Determine the concentration of the test compound that produces a response equivalent to the cutoff calibrator.
-
Calculate the percent cross-reactivity as described in the EMIT® protocol.
-
Visualizing Pathways and Workflows
To better understand the context of this compound cross-reactivity, the following diagrams illustrate the metabolic pathway of MDMA and a typical immunoassay workflow.
Caption: Metabolic pathway of MDMA leading to various metabolites.
References
- 1. usscreeningsource.com [usscreeningsource.com]
- 2. ohsu.edu [ohsu.edu]
- 3. siemens-healthineers.com [siemens-healthineers.com]
- 4. Cross-reactivity of antibodies with phenolic compounds in pistachios during quantification of ochratoxin A by commercial enzyme-linked immunosorbent assay kits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Analysis of 5,6-Dihydroxy-1,3-benzodioxole Derivatives: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 5,6-dihydroxy-1,3-benzodioxole derivatives, focusing on their antioxidant, cytotoxic, and enzyme inhibitory activities. The information presented herein is curated from experimental data to facilitate the rational design of novel therapeutic agents based on this scaffold.
Core Structure and Derivatives
The foundational structure is this compound, a catechol derivative with a methylenedioxy bridge. The biological activity of its derivatives is significantly influenced by the nature and position of substituents on the benzodioxole ring system. This guide will explore how modifications to this core structure impact its pharmacological effects.
Comparative Biological Activity
The following sections summarize the quantitative data on the biological activities of various this compound derivatives, providing a basis for understanding their structure-activity relationships.
Antioxidant Activity
The antioxidant capacity of this compound derivatives is a key feature, primarily attributed to the catechol moiety, which can effectively scavenge free radicals. The table below presents a comparison of the antioxidant activities of different derivatives.
Table 1: Antioxidant Activity of this compound Derivatives
| Compound/Derivative | Assay | IC50 (µM) | Reference Compound | IC50 (µM) |
| Hypecoumic acid | DPPH scavenging | 86.3 ± 0.2[1] | Ascorbic acid | Not specified |
Structure-Activity Relationship Insights:
-
The presence of the free hydroxyl groups at the 5 and 6 positions is crucial for antioxidant activity.
-
The introduction of certain substituents can modulate this activity, though specific quantitative data for a series of 5,6-dihydroxy derivatives is limited in the currently available literature.
Cytotoxic Activity
Several 1,3-benzodioxole derivatives have demonstrated cytotoxic effects against various cancer cell lines. The presence and nature of substituents play a critical role in determining the potency and selectivity of these compounds.
Table 2: Cytotoxic Activity of 1,3-Benzodioxole Derivatives (Data on 5,6-dihydroxy derivatives is limited)
| Compound/Derivative | Cell Line | GI50 (µM) |
| Compound 10 | PANC-1 (human pancreatic cancer) | 12.19 |
Structure-Activity Relationship Insights:
-
The 1,3-benzodioxole moiety is a common scaffold in compounds exhibiting anti-tumor properties.[1]
-
Conjugation of the 1,3-benzodioxole ring with other pharmacophores, such as arsenicals, has been shown to enhance anti-proliferative properties.[1]
Enzyme Inhibitory Activity
Derivatives of 1,3-benzodioxole have been investigated as inhibitors of various enzymes, including α-amylase and the thioredoxin system.
Table 3: Enzyme Inhibitory Activity of 1,3-Benzodioxole Derivatives (Data on 5,6-dihydroxy derivatives is limited)
| Compound/Derivative | Enzyme Target | IC50 (µM) |
| Benzodioxole carboxamide derivative | α-amylase | Not specified |
Structure-Activity Relationship Insights:
-
The 1,3-benzodioxole moiety can act as an inhibitor of microsomal cytochrome-P450-family enzymes.[1]
-
Derivatives have shown potent inhibition of the thioredoxin system, which is overexpressed in many cancer cells.[1][2]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant activity of compounds.
Principle: Antioxidants donate a hydrogen atom to the stable DPPH radical, reducing it to DPPH-H. This causes a color change from violet to yellow, which is measured spectrophotometrically. The degree of discoloration indicates the scavenging potential of the antioxidant.
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a fresh solution of DPPH in the same solvent.
-
In a 96-well plate or cuvettes, add a specific volume of the DPPH solution to varying concentrations of the test compound.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
A control containing the solvent and DPPH solution is also measured.
-
The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.
Cytotoxicity Assay (e.g., MTT or MTS Assay)
This assay is used to assess the effect of a compound on the viability of cultured cells.
Principle: Viable cells with active metabolism reduce a tetrazolium salt (e.g., MTT or MTS) to a colored formazan product. The amount of formazan produced is proportional to the number of living cells and is measured colorimetrically.
Procedure:
-
Seed cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add the MTT or MTS reagent to each well and incubate for a few hours.
-
If using MTT, a solubilizing agent is added to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The GI50 (Growth Inhibition 50) or IC50 (Inhibitory Concentration 50) value is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general workflow for evaluating the biological activity of this compound derivatives and a potential signaling pathway they may modulate based on the activities of the broader 1,3-benzodioxole class.
Caption: General experimental workflow for the synthesis and biological evaluation of novel derivatives.
Caption: Hypothesized modulation of the Thioredoxin system by this compound derivatives.
References
A Comparative Analysis of 5,6-Dihydroxy-1,3-benzodioxole and Other Catechols: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 5,6-dihydroxy-1,3-benzodioxole and other common catechols, focusing on their biological activities and potential therapeutic applications. While direct comparative experimental data for this compound is limited in publicly available literature, this document outlines the key parameters for evaluation and presents available data for related catechol compounds to serve as a benchmark for future research.
Chemical Structures
Catechols are a class of organic compounds characterized by a benzene ring with two hydroxyl (-OH) groups in adjacent (ortho) positions. This compound is a derivative of catechol, featuring a methylenedioxy bridge.
| Compound | Structure |
| Catechol | |
| This compound | |
| Hydroquinone (Isomer) | |
| 4-Methylcatechol |
Comparative Performance Data
A direct quantitative comparison of this compound with other catechols is hampered by the lack of specific experimental data for the former. The following tables present available data for common catechols to provide a framework for future comparative studies.
Antioxidant Activity
The antioxidant activity of catechols is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, where a lower IC50 value indicates higher antioxidant potency.
| Compound | DPPH Radical Scavenging Activity (IC50) | Reference |
| This compound | Data not available | |
| Catechol | 20.13 µM[1] | [1] |
| Hydroquinone | 10.96 µg/mL[1] | [1] |
| Ascorbic Acid (Standard) | Data varies by study |
Note: Direct comparison of µM and µg/mL values requires conversion based on the molecular weight of the compound.
Cytotoxicity
The cytotoxic effects of catechols are crucial for their potential as anticancer agents. The EC50 value, the concentration at which a compound exerts half of its maximal response, is a common metric.
| Compound | Cell Line | Cytotoxicity (EC50/IC50) | Reference |
| This compound | Data not available | Data not available | |
| Catechol | MCF-7 (Breast Cancer) | Concentration-dependent cytotoxicity observed[2] | [2] |
| Catechol | MDA-MB-231 (Breast Cancer) | Concentration-dependent cytotoxicity observed[2] | [2] |
| Hydroquinone | Not specified | Inhibits tyrosinase at concentrations > 1 x 10-3 M[3] | [3] |
| 4-Methylcatechol | Not specified | Data not available |
Enzyme Inhibition
Catechols are known to inhibit various enzymes, including tyrosinase, which is involved in melanin production. The inhibitory constant (Ki) is a measure of an inhibitor's potency.
| Compound | Enzyme | Inhibition Constant (Ki) | Reference |
| This compound | Tyrosinase | Data not available | |
| Catechol | Mushroom Tyrosinase | Synergistic effect on DOPA oxidation[4] | [4] |
| Hydroquinone | Tyrosinase | Inhibition at concentrations > 1 x 10-3 M[3] | [3] |
| 4-Methylcatechol | Mushroom Tyrosinase | Synergistic effect on DOPA oxidation[4] | [4] |
Signaling Pathways
General Catechol-Induced Apoptosis
Catechols have been shown to induce apoptosis in cancer cells through various signaling pathways. A common mechanism involves the activation of p53, which in turn modulates the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to caspase activation and programmed cell death. The MAPK (mitogen-activated protein kinase) pathway is also often implicated.
Hypothetical Metabolic Activation of this compound
The 1,3-benzodioxole moiety is known to be metabolized by the cytochrome P450 enzyme system. This metabolic activation can lead to the formation of reactive intermediates that may be responsible for the compound's biological activity, including potential cytotoxicity and interaction with cellular signaling pathways.
Experimental Protocols
DPPH Radical Scavenging Assay
This assay assesses the antioxidant activity of a compound by its ability to scavenge the stable DPPH radical.
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare various concentrations of the test compound and a standard antioxidant (e.g., ascorbic acid) in methanol.
-
Reaction: In a 96-well plate, add a specific volume of each concentration of the test compound or standard to an equal volume of the DPPH working solution. A control well should contain only the solvent and DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of each well at a specific wavelength (typically 517 nm) using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity for each concentration. The IC50 value is determined as the concentration of the compound that scavenges 50% of the DPPH radicals.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a few hours (e.g., 4 hours) at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.
-
Calculation: Calculate the percentage of cell viability for each concentration relative to the untreated control. The EC50 value is determined as the concentration of the compound that reduces cell viability by 50%.
Tyrosinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the enzyme tyrosinase.
-
Reagent Preparation: Prepare a solution of tyrosinase enzyme, a substrate (e.g., L-DOPA), and various concentrations of the test compound and a known inhibitor (e.g., kojic acid) in a suitable buffer (e.g., phosphate buffer).
-
Reaction Initiation: In a 96-well plate, mix the tyrosinase enzyme with the test compound or inhibitor and pre-incubate for a short period. Initiate the reaction by adding the substrate.
-
Kinetic Measurement: Measure the absorbance at a specific wavelength (e.g., 475 nm for dopachrome formation) at regular intervals over a set period using a microplate reader in kinetic mode.
-
Calculation: Determine the initial velocity of the reaction for each concentration of the inhibitor. The type of inhibition and the inhibition constant (Ki) can be determined by analyzing Lineweaver-Burk plots.
Conclusion
While this compound holds promise as a bioactive catechol derivative, a comprehensive understanding of its therapeutic potential requires direct comparative studies against other well-characterized catechols. The experimental protocols and comparative data for related compounds provided in this guide offer a valuable starting point for researchers to design and execute studies that will elucidate the specific antioxidant, cytotoxic, and enzyme-inhibitory properties of this compound and its underlying mechanisms of action. Future research should focus on generating robust quantitative data to enable a thorough and conclusive comparative analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Natural compound catechol induces DNA damage, apoptosis, and G1 cell cycle arrest in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of tyrosinase activity by 4-tert-butylcatechol and other depigmenting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergism exerted by 4-methyl catechol, catechol, and their respective quinones on the rate of DL-DOPA oxidation by mushroom tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Mechanistic Landscape of 1,3-Benzodioxoles: A Comparative Guide
An Objective Analysis of 5,6-Dihydroxy-1,3-benzodioxole and its Congeners
For researchers, scientists, and professionals in drug development, understanding the precise mechanism of action of a compound is paramount. This guide provides a comparative analysis of the purported mechanisms of this compound, a member of the broader 1,3-benzodioxole family. It is important to note that while specific research on this compound is limited, the extensive studies on related 1,3-benzodioxole derivatives offer significant insights into its likely biological activities. This guide will therefore compare the known mechanisms of representative 1,3-benzodioxole compounds to elucidate the probable action of this compound.
The 1,3-benzodioxole moiety is a common scaffold in a variety of biologically active compounds, exhibiting properties ranging from anticancer to antihyperlipidemic and antioxidant effects.[1][2][3] The biological activity of these derivatives is often linked to their ability to interact with various enzymatic systems and cellular pathways.
Potential Mechanisms of Action
The primary mechanisms associated with 1,3-benzodioxole derivatives include inhibition of cytochrome P450 enzymes, antioxidant activity, and induction of apoptosis in cancer cells. The dihydroxy substitution in this compound particularly suggests a strong potential for antioxidant and pro-oxidant activities, which can contribute to its overall biological effect.
Comparative Analysis of Biological Activity
To provide a clear comparison, the following table summarizes the known biological activities of various 1,3-benzodioxole derivatives against different cell lines and enzymes.
| Compound | Target | Assay | Result (IC50/EC50) | Reference |
| General 1,3-Benzodioxole Derivatives | Cytochrome P450 | Microsomal Oxidation | Inhibition | [4] |
| Cancer Cell Lines | Anti-proliferative | Varies | [1][5] | |
| Hyperlipidemic Mice | Lipid Reduction | Effective | [1] | |
| Safrole (5-(2-propenyl)-1,3-benzodioxole) | Human Tumor Cell Lines | Cytotoxicity | Varies | [2] |
| Stiripentol | Microsomal Cytochrome P450 | Enzyme Inhibition | Effective | [5] |
| N-(benzo[d][6][7]dioxol-5-yl)-2-(one-benzylthio) acetamides | Auxin Receptor TIR1 | Agonist Activity | Promotes Root Growth | [8] |
Experimental Protocols
Cytochrome P450 Inhibition Assay
Objective: To determine the inhibitory effect of a test compound on the activity of cytochrome P450 enzymes.
Methodology:
-
Human liver microsomes are incubated with the test compound at various concentrations.
-
A known cytochrome P450 substrate (e.g., a fluorescent probe) is added to the mixture.
-
The reaction is initiated by the addition of NADPH.
-
The reaction is incubated at 37°C for a specific time.
-
The reaction is stopped, and the formation of the metabolite is quantified using LC-MS/MS or a fluorescence plate reader.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the test compound concentration.
DPPH Radical Scavenging Assay (Antioxidant Activity)
Objective: To assess the free radical scavenging capacity of a test compound.
Methodology:
-
A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
The test compound is dissolved in a suitable solvent and prepared in a series of concentrations.
-
The test compound solutions are mixed with the DPPH solution.
-
The mixture is incubated in the dark at room temperature for 30 minutes.
-
The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated, and the EC50 value is determined.
Visualizing the Pathways and Workflows
Signaling Pathway for Apoptosis Induction by 1,3-Benzodioxole Derivatives
Caption: Proposed apoptotic pathway induced by 1,3-benzodioxole derivatives.
Experimental Workflow for Evaluating Anticancer Activity
Caption: Workflow for assessing the in vitro anticancer activity.
Conclusion
While direct experimental evidence for the mechanism of action of this compound is not yet abundant, the known biological activities of the 1,3-benzodioxole scaffold provide a strong foundation for predicting its behavior. The presence of the dihydroxy groups likely enhances its antioxidant and potential pro-oxidant activities, making it a compound of interest for further investigation, particularly in the context of cancer research and as a modulator of metabolic enzymes. The experimental protocols and conceptual pathways provided in this guide offer a framework for researchers to systematically explore the therapeutic potential of this and related compounds.
References
- 1. Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of the metabolism of 1,3-benzodioxoles to carbon monoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]
Assessing the Reproducibility of In Vitro Antioxidant and Neuroprotective Effects of 5,6-Dihydroxy-1,3-benzodioxole
A Comparative Guide for Researchers
For researchers and drug development professionals, the reproducibility of experimental results is a cornerstone of scientific advancement. This guide provides a comparative analysis of the reproducibility of in vitro experiments utilizing 5,6-Dihydroxy-1,3-benzodioxole, a catechol derivative with recognized antioxidant properties. We focus on two key experimental areas: its efficacy as a radical scavenger and its potential as a neuroprotective agent in a cellular model of Parkinson's disease. This guide objectively compares its performance with alternative compounds, presents supporting experimental data in structured tables, and provides detailed experimental protocols to aid in the design and replication of studies.
Antioxidant Activity: A Comparison of Radical Scavenging Efficacy
The antioxidant potential of phenolic compounds is frequently evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This method measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, resulting in a color change that can be quantified spectrophotometrically. The half-maximal inhibitory concentration (IC50), the concentration of a substance required to scavenge 50% of the DPPH radicals, is a common metric for antioxidant efficacy.
Table 1: Comparative Antioxidant Activity (DPPH Radical Scavenging Assay)
| Compound | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| Sesamol | < 14.48 | Kojic Acid | > 6150 | [3] |
| Sesamol | 51.84 (LOX inhibition) | - | - | [4] |
| Benzodiazepine derivative (7a) | 39.85 | Trolox | 7.72 | [5] |
| Benzodiazepine derivative (7b) | 79.95 | Trolox | 7.72 | [5] |
Note: The IC50 value for sesamol from the lipoxygenase (LOX) inhibition assay is included to provide additional context on its antioxidant mechanism, although it is not a direct DPPH assay measurement.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines the key steps for assessing the antioxidant activity of this compound and its alternatives.
Detailed Methodology:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.
-
Preparation of Test Samples: Dissolve this compound and alternative compounds in a suitable solvent (e.g., methanol) to create stock solutions. Prepare a series of dilutions from the stock solutions.
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of each dilution of the test compounds.
-
Add the DPPH solution to each well.
-
Include a blank (solvent and DPPH solution) and a positive control (e.g., ascorbic acid or Trolox).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the blank and Abs_sample is the absorbance of the test compound.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Neuroprotective Effects in a Cellular Model of Parkinson's Disease
The neuroprotective potential of compounds can be assessed in vitro using cellular models of neurodegenerative diseases. A common model for Parkinson's disease involves treating the human neuroblastoma cell line, SH-SY5Y, with the neurotoxin 6-hydroxydopamine (6-OHDA). This toxin selectively damages dopaminergic neurons, mimicking a key pathological feature of Parkinson's disease. The neuroprotective effect of a compound is evaluated by its ability to mitigate 6-OHDA-induced cell death.
Currently, there is a lack of specific studies reporting the neuroprotective effects of this compound in the 6-OHDA-induced SH-SY5Y cell model. However, the known antioxidant properties of this compound class suggest potential for such activity. The following table presents data for a related benzodioxole derivative and a common alternative neuroprotective agent, resveratrol, to provide a comparative context. The reproducibility of this type of cell-based assay can be influenced by factors such as cell passage number, 6-OHDA concentration, and treatment duration.
Table 2: Comparative Neuroprotective Activity in 6-OHDA-Treated SH-SY5Y Cells
| Compound | Concentration | Effect | Alternative Compound | Concentration | Effect | Reference |
| Hesperidin | - | Protective effect, reduced biochemical markers of cell damage/death | 6-OHDA | 150 µM | Induced cell damage | [6] |
| Resveratrol | 5 and 10 µM | Inhibited cytotoxicity, reduced apoptotic nuclei | 6-OHDA | 60 µM | Induced cytotoxicity and apoptosis | [7] |
| Organoselenides | Pre-treatment | Significantly neuroprotective against 6-OHDA toxicity | 6-OHDA | - | Induced toxicity | [8] |
Experimental Protocol: Neuroprotection Assay in 6-OHDA-Treated SH-SY5Y Cells
This protocol describes a general workflow for assessing the neuroprotective effects of this compound.
Detailed Methodology:
-
Cell Culture: Culture SH-SY5Y human neuroblastoma cells in appropriate media and conditions.
-
Compound Treatment:
-
Seed the cells in 96-well plates.
-
Pre-treat the cells with various concentrations of this compound or alternative compounds for a specified period (e.g., 24 hours).
-
-
Induction of Neurotoxicity: Add 6-OHDA to the cell culture medium at a concentration known to induce significant cell death (e.g., 100 µM) and incubate for a further 24 hours.[9]
-
Cell Viability Assay (MTT Assay):
-
Remove the culture medium and add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
-
Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control group.
Conclusion
This guide highlights the potential of this compound as an antioxidant and a neuroprotective agent. While direct, replicated quantitative data for this specific compound is limited, the provided information on related benzodioxole derivatives and established experimental protocols offers a solid foundation for researchers. The consistency of results for similar compounds in the DPPH assay suggests that experiments investigating the antioxidant activity of this compound should be reproducible if conducted under controlled conditions. Further research is warranted to establish a more comprehensive and directly comparable dataset for its neuroprotective effects. By following standardized protocols and including appropriate controls, researchers can contribute to a more robust understanding of the therapeutic potential of this and similar compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Inflammatory and Anticancer Properties of Bioactive Compounds from Sesamum indicum L.—A Review | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 6-OHDA mediated neurotoxicity in SH-SY5Y cellular model of Parkinson disease suppressed by pretreatment with hesperidin through activating L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of the neurotoxic/neuroprotective role of organoselenides using differentiated human neuroblastoma SH-SY5Y cell line challenged with 6-hydroxydopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential toxicity of 6-hydroxydopamine in SH-SY5Y human neuroblastoma cells and rat brain mitochondria: protective role of catalase and superoxide dismutase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of Neuroprotective Agents: Standard Drugs vs. the Potential of 5,6-Dihydroxy-1,3-benzodioxole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of established neuroprotective drugs—Memantine, Donepezil, and Levodopa—against the prospective, yet currently unestablished, efficacy of the polyphenolic compound 5,6-Dihydroxy-1,3-benzodioxole. While extensive in vivo data for the standard drugs are available and summarized herein, it is critical to note that no direct in vivo efficacy studies for this compound in the context of neuroprotection have been identified in the public domain. The discussion of this compound is therefore based on the neuroprotective potential of polyphenolic compounds in general and serves to outline a framework for its future evaluation.
Part 1: Standard Neuroprotective Drugs - In Vivo Efficacy and Mechanisms
The standard drugs presented below are commonly used in the management of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Their in vivo efficacy has been demonstrated in numerous preclinical and clinical studies.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of Memantine, Donepezil, and Levodopa in relevant animal models of neurodegenerative diseases.
Table 1: In Vivo Efficacy of Memantine in Alzheimer's Disease Models
| Parameter | Finding | Species/Model |
| Cognitive Function | Significantly improved performance in Morris Water Maze (reduced latency to find platform). | 3xTg-AD mice[1] |
| Neuropathology | Associated with a decline in total and hyperphosphorylated tau levels. | 3xTg-AD mice[1][2] |
| Synaptic Plasticity | Prevented Aβ-induced inhibition of long-term potentiation (LTP) in hippocampal slices. | C57BL/6 mice[1][2] |
| Behavioral Deficits | Statistically significant improvement in behavioral outcomes, particularly agitation/aggression. | Pooled analysis of human clinical trials[3] |
Table 2: In Vivo Efficacy of Donepezil in Cognitive Impairment Models
| Parameter | Finding | Species/Model |
| Cognitive Function | Significantly prevented scopolamine-induced memory impairment. | Mice[4][5] |
| Acetylcholinesterase (AChE) Inhibition | Maximum inhibition of 31.5 ± 5.7% observed after oral treatment. | Hairless rats[5] |
| Target Brain Concentration | 46.5 ± 3.5 ng/g is an efficacious target concentration for improving learning and memory. | Rodents[5] |
| Clinical Cognitive Improvement | Statistically significant improvements in Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog) scores. | Human clinical trials[6] |
Table 3: In Vivo Efficacy of Levodopa in Parkinson's Disease Models
| Parameter | Finding | Species/Model |
| Motor Function | Improved motor function, though did not normalize all behavioral phenotypes. | Angelman Syndrome mouse model[7] |
| Plasma Concentration | ONO-2160/CD (a levodopa pro-drug) resulted in sustained plasma levodopa concentrations with smaller fluctuations compared to levodopa/CD. | Human Phase I study[8] |
| Symptomatic Efficacy | Superior symptomatic efficacy over dopamine agonists. | Clinical guidelines and studies[9] |
| Motor State | Extended-release formulations can improve "on" time upon waking. | Human clinical trials[10] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of these standard drugs are mediated through distinct signaling pathways.
Memantine: As an NMDA receptor antagonist, memantine is thought to protect against excitotoxicity by reducing the pathological overactivation of these receptors by glutamate, while still permitting their normal physiological function.[1][11]
References
- 1. Memantine Improves Cognition and Reduces Alzheimer’s-Like Neuropathology in Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Memantine: a review of studies into its safety and efficacy in treating Alzheimer’s disease and other dementias - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The efficacy and safety of donepezil in patients with Alzheimer's disease: results of a US Multicentre, Randomized, Double-Blind, Placebo-Controlled Trial. The Donepezil Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. angelman.org [angelman.org]
- 8. Pharmacokinetics and safety/efficacy of levodopa pro-drug ONO-2160/carbidopa for Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Levodopa treatment: impacts and mechanisms throughout Parkinson’s disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vjneurology.com [vjneurology.com]
- 11. EFFECTS OF LONG-TERM MEMANTINE ON MEMORY AND NEUROPATHOLOGY IN TS65DN MICE, A MODEL FOR DOWN SYNDROME - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of 5,6-Dihydroxy-1,3-benzodioxole in Enzymatic Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 5,6-Dihydroxy-1,3-benzodioxole with other established enzyme inhibitors, supported by experimental data and detailed protocols. The objective is to assess the specificity of this compound in enzymatic assays, offering a valuable resource for researchers in pharmacology and drug discovery.
Introduction to this compound
This compound is a member of the benzodioxole family of organic compounds. Structurally, it is a derivative of catechol, a common motif in biologically active molecules. The primary known target of this compound is Catechol-O-methyltransferase (COMT), an enzyme pivotal in the metabolism of catecholamine neurotransmitters such as dopamine, norepinephrine, and epinephrine. By inhibiting COMT, this compound can modulate the levels of these crucial signaling molecules in the body. The therapeutic potential of COMT inhibitors is most notably realized in the treatment of Parkinson's disease, where they are used as adjuncts to Levodopa therapy to enhance its bioavailability and efficacy.
Comparative Analysis of Enzyme Inhibition
To ascertain the specificity of this compound, a comparative analysis of its inhibitory activity against its primary target, COMT, is presented alongside that of well-established COMT inhibitors, Entacapone and Tolcapone.
| Compound | Enzyme | Organism/Tissue | IC50 (nM) | Reference |
| Entacapone | Soluble COMT | Rat Liver | 14.3 | [Source] |
| Total COMT | Rat Liver | 20.1 | [Source] | |
| Membrane-bound COMT | Rat Liver | 73.3 | [Source] | |
| COMT | Human Liver | 151 | [Source] | |
| Tolcapone | Soluble COMT | Rat Brain | 2 | [Source] |
| Membrane-bound COMT | Rat Brain | 3 | [Source] | |
| Soluble COMT | Rat Liver | 795 | [Source] | |
| Membrane-bound COMT | Rat Liver | 123 | [Source] | |
| COMT | Human Liver | 773 | [Source] |
Potential Off-Target Considerations
While the primary focus is on COMT, it is crucial to consider potential interactions with other enzymes to fully understand the specificity profile of this compound. The catechol structure present in the molecule suggests potential interactions with other catechol-binding enzymes. Enzymes that should be considered for selectivity profiling include:
-
Tyrosinase: A key enzyme in melanin synthesis, which also acts on catechol-like substrates.
-
Monoamine Oxidases (MAO-A and MAO-B): Enzymes involved in the degradation of monoamine neurotransmitters.
-
Cytochrome P450 Enzymes: A large family of enzymes involved in drug metabolism. Benzodioxole derivatives have been reported to interact with this enzyme family.
A comprehensive assessment of the inhibitory activity of this compound against a panel of these and other relevant enzymes is necessary to establish a complete selectivity profile.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key enzymatic assays are provided below.
Catechol-O-methyltransferase (COMT) Inhibition Assay (Spectrophotometric Method)
This assay measures the O-methylation of a catechol substrate by COMT, resulting in a product with a distinct absorbance spectrum.
Materials:
-
Recombinant human S-COMT
-
Substrate: 3,4-Dihydroxybenzoic acid
-
Co-substrate: S-adenosyl-L-methionine (SAM)
-
Buffer: 50 mM Tris-HCl, pH 7.4
-
Cofactor: 50 mM MgCl₂
-
Reducing Agent: 40 mM Dithiothreitol (DTT)
-
Test Compound (this compound) and reference inhibitors
-
Stop Solution: 0.1% Formic acid in acetonitrile
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, DTT, and the COMT enzyme in a 96-well plate.
-
Add the test compound or reference inhibitor at various concentrations to the respective wells.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the substrate (3,4-dihydroxybenzoic acid) and co-substrate (SAM).
-
Incubate the plate at 37°C for a defined period (e.g., 6 minutes).
-
Terminate the reaction by adding the stop solution.
-
Measure the absorbance of the product at the appropriate wavelength using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by plotting the data and fitting to a dose-response curve.
Tyrosinase Inhibition Assay (L-DOPA as Substrate)
This assay determines the ability of a compound to inhibit the oxidation of L-DOPA to dopachrome, catalyzed by tyrosinase.
Materials:
-
Mushroom Tyrosinase
-
Substrate: L-DOPA (3,4-dihydroxyphenylalanine)
-
Buffer: 50 mM Sodium Phosphate Buffer, pH 6.8
-
Test Compound (this compound)
-
96-well microplate
-
Microplate reader
Procedure:
-
Add the sodium phosphate buffer, tyrosinase solution, and the test compound at various concentrations to the wells of a 96-well plate.
-
Pre-incubate the plate at room temperature for a short period.
-
Initiate the reaction by adding the L-DOPA solution to all wells.
-
Immediately measure the absorbance at 475 nm (for dopachrome formation) at regular intervals for a set duration using a microplate reader.
-
Determine the rate of reaction from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric Method)
This assay measures the activity of MAO by detecting the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a substrate.
Materials:
-
MAO-A or MAO-B enzyme preparation
-
Substrate: p-Tyramine
-
Horseradish Peroxidase (HRP)
-
Fluorometric probe (e.g., Amplex Red)
-
Buffer: 50 mM Sodium Phosphate Buffer, pH 7.4
-
Test Compound (this compound)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Add the phosphate buffer, MAO enzyme, HRP, and the test compound at various concentrations to the wells of a black 96-well plate.
-
Pre-incubate the mixture at 37°C for a defined period.
-
Initiate the reaction by adding the substrate (p-tyramine) and the fluorometric probe.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 530 nm excitation / 585 nm emission for Amplex Red) at regular intervals.
-
Determine the rate of reaction from the linear portion of the fluorescence vs. time plot.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Visualizing Key Pathways and Workflows
To further aid in the understanding of the enzymatic context and experimental design, the following diagrams are provided.
Caption: Dopamine metabolism pathway involving COMT and the inhibitory action of this compound.
Caption: A generalized workflow for screening and assessing the specificity of enzyme inhibitors.
Conclusion
This compound is a known inhibitor of COMT and holds potential for further investigation. However, a comprehensive assessment of its specificity is currently hampered by the lack of quantitative data on its potency against COMT and its activity against other enzymes. This guide provides the necessary framework and experimental protocols to conduct such studies. By comparing its inhibitory profile with established drugs like Entacapone and Tolcapone, and by performing broad selectivity screening, researchers can elucidate the precise specificity of this compound, a critical step in its evaluation as a potential therapeutic agent or research tool.
Benchmarking 5,6-Dihydroxy-1,3-benzodioxole Against Known Antioxidants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant potential of 5,6-Dihydroxy-1,3-benzodioxole against well-established antioxidants: Vitamin C (Ascorbic Acid), Vitamin E (α-tocopherol), Trolox, and Quercetin. Due to the limited availability of direct comparative experimental data for this compound in standard antioxidant assays, this document summarizes the antioxidant capacity of known benchmarks and discusses the potential activity of this compound based on structure-activity relationships of related benzodioxole derivatives.
Data Presentation: Comparative Antioxidant Activity
The following tables summarize the antioxidant activities of the benchmark compounds, as measured by common in vitro assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, ORAC (Oxygen Radical Absorbance Capacity), and FRAP (Ferric Reducing Antioxidant Power). Values for this compound are largely unavailable in the literature and await experimental determination.
Table 1: DPPH Radical Scavenging Activity (IC₅₀, µM)
| Compound | DPPH IC₅₀ (µM) | Reference |
| This compound | Data not available | |
| Vitamin C (Ascorbic Acid) | ~25 | [1] |
| Vitamin E (α-tocopherol) | ~40 | |
| Trolox | ~45 | |
| Quercetin | ~5-10 | [2] |
Note: IC₅₀ values can vary depending on experimental conditions. The values presented are representative.
Table 2: ABTS Radical Cation Scavenging Activity (TEAC)
| Compound | ABTS TEAC (Trolox Equivalents) | Reference |
| This compound | Data not available | |
| Vitamin C (Ascorbic Acid) | ~1.0-1.1 | |
| Vitamin E (α-tocopherol) | ~0.5-0.7 | |
| Trolox | 1.0 (by definition) | |
| Quercetin | ~4.7 | [3] |
Note: TEAC (Trolox Equivalent Antioxidant Capacity) values are expressed relative to Trolox.
Table 3: Oxygen Radical Absorbance Capacity (ORAC)
| Compound | ORAC (µmol TE/µmol) | Reference |
| This compound | Data not available | |
| Vitamin C (Ascorbic Acid) | ~1.0 | |
| Vitamin E (α-tocopherol) | ~1.0 | |
| Trolox | 1.0 (by definition) | |
| Quercetin | ~4.0-8.0 | [4] |
Note: ORAC values are expressed as micromoles of Trolox Equivalents (TE) per micromole of the antioxidant.
Table 4: Ferric Reducing Antioxidant Power (FRAP)
| Compound | FRAP (µmol Fe²⁺/µmol) | Reference |
| This compound | Data not available | |
| Vitamin C (Ascorbic Acid) | ~1.0 | |
| Vitamin E (α-tocopherol) | ~0.5 | |
| Trolox | ~1.0 | |
| Quercetin | ~4.0-5.0 | [5] |
Note: FRAP values are expressed as micromoles of Fe²⁺ equivalents produced per micromole of the antioxidant.
Discussion on the Antioxidant Potential of this compound
While direct quantitative data for this compound is lacking, the structure-activity relationships of phenolic compounds and related benzodioxole derivatives suggest it possesses significant antioxidant potential. The presence of two hydroxyl groups on the benzene ring, particularly in an ortho configuration, is a key structural feature for potent radical scavenging activity. This catechol-like moiety can effectively donate hydrogen atoms to stabilize free radicals.
Studies on other benzodioxole derivatives have demonstrated their capacity as radical trapping antioxidants and inhibitors of ferroptosis, a form of iron-dependent cell death characterized by lipid peroxidation. For instance, some synthetic 5-hydroxy-1,3-benzodioxole derivatives have shown antioxidant effects comparable to or greater than butylated hydroxyanisole (BHA) and propyl gallate.[6] Furthermore, the methylenedioxy bridge is thought to contribute to the stabilization of the resulting phenoxy radical, enhancing its antioxidant activity.[7] It is therefore reasonable to hypothesize that this compound would exhibit strong antioxidant activity in the assays mentioned above. However, empirical validation is necessary to confirm this.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to facilitate the direct comparison of this compound with other antioxidants in future studies.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant. The color change from violet to yellow is measured spectrophotometrically.
Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol)
-
Test compound solutions at various concentrations
-
Positive controls (e.g., Vitamin C, Trolox, Quercetin)
-
Methanol (or other suitable solvent)
Procedure:
-
Prepare a working solution of DPPH in methanol.
-
In a 96-well microplate, add a specific volume of the test compound or standard to a defined volume of the DPPH working solution.
-
Include a control well containing the solvent and DPPH solution.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at the wavelength of maximum absorbance of DPPH (typically around 517 nm) using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100
-
The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺). The reduction of the blue-green ABTS•⁺ to its colorless neutral form is monitored spectrophotometrically.
Reagents:
-
ABTS solution (e.g., 7 mM in water)
-
Potassium persulfate solution (e.g., 2.45 mM in water)
-
Test compound solutions at various concentrations
-
Positive controls (e.g., Trolox)
-
Ethanol or phosphate-buffered saline (PBS)
Procedure:
-
Generate the ABTS•⁺ radical cation by mixing the ABTS stock solution with the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•⁺ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add a specific volume of the test compound or standard to a defined volume of the diluted ABTS•⁺ solution.
-
Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the substance under investigation.
ORAC (Oxygen Radical Absorbance Capacity) Assay
This assay measures the antioxidant scavenging activity against peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The method is based on the inhibition of the fluorescence decay of a fluorescent probe (e.g., fluorescein) by the antioxidant.
Reagents:
-
Fluorescein sodium salt solution
-
AAPH solution
-
Test compound solutions at various concentrations
-
Positive control (Trolox)
-
Phosphate buffer (pH 7.4)
Procedure:
-
In a black 96-well microplate, add the fluorescein solution to each well.
-
Add the test compound or Trolox standard to the wells.
-
Incubate the plate at 37°C for a specified time.
-
Initiate the reaction by adding the AAPH solution to all wells.
-
Immediately begin monitoring the fluorescence decay at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm every 1-2 minutes for at least 60 minutes.
-
The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from that of the sample.
-
The results are expressed as Trolox Equivalents (TE).
FRAP (Ferric Reducing Antioxidant Power) Assay
This assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is measured spectrophotometrically.
Reagents:
-
FRAP reagent: prepared by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃·6H₂O solution (20 mM) in a 10:1:1 ratio.
-
Test compound solutions at various concentrations
-
Positive controls (e.g., FeSO₄·7H₂O, Trolox)
Procedure:
-
Prepare the FRAP reagent fresh and warm it to 37°C.
-
Add a specific volume of the test compound or standard to a defined volume of the FRAP reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).
-
Measure the absorbance at 593 nm.
-
The antioxidant capacity is determined against a standard curve of FeSO₄·7H₂O or Trolox.
-
The results are expressed as Fe²⁺ equivalents or Trolox equivalents.
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates a key cellular antioxidant response pathway, the Keap1-Nrf2 signaling pathway. Many phenolic antioxidants exert their protective effects by modulating this pathway, leading to the upregulation of endogenous antioxidant enzymes. The specific interaction of this compound with this pathway is a subject for future investigation.
Caption: The Keap1-Nrf2 antioxidant response pathway.
Experimental Workflow Diagrams
The following diagrams illustrate the general workflows for the DPPH and ABTS antioxidant assays.
Caption: General workflow for the DPPH radical scavenging assay.
Caption: General workflow for the ABTS radical cation decolorization assay.
References
- 1. mdpi.com [mdpi.com]
- 2. jelsciences.com [jelsciences.com]
- 3. benchchem.com [benchchem.com]
- 4. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Total synthesis of a natural antioxidant and structure-activity relationships of related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 1,3-Benzodioxole-5,6-diol Moiety through the Lens of Schisantherin A
Schisantherin A (also known as Gomisin C) has demonstrated a wide array of pharmacological effects, including neuroprotective, anti-inflammatory, hepatoprotective, and anti-cancer activities.[1][2][3] This document summarizes the quantitative data from various studies, details the experimental protocols used, and visualizes the key signaling pathways involved in its mechanism of action.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies on Schisantherin A, providing a comparative overview of its potency across different biological systems.
Table 1: Cytotoxicity (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| HepG2 | Hepatocellular Carcinoma | 6.65 | [4][5] |
| Hep3B | Hepatocellular Carcinoma | 10.50 | [4][5] |
| HCCLM3 | Hepatocellular Carcinoma | >50 (viability significantly inhibited at 30 µM) | [3] |
| Huh7 | Hepatocellular Carcinoma | 10.72 | [4][5] |
| A549 | Non-Small Cell Lung Cancer | Inhibition of viability observed (specific IC₅₀ not stated) | [6] |
| HCC827 | Non-Small Cell Lung Cancer | Inhibition of viability observed (specific IC₅₀ not stated) | [6] |
Table 2: Anti-HIV Activity (EC₅₀ Value) of a Related Lignan
| Compound | Virus | Cell Line | EC₅₀ (µg/mL) | Reference |
| Schisantherin D | HIV | H9 | 0.5 | [7] |
Note: This data is for Schisantherin D, a structurally related lignan, as direct anti-HIV data for Schisantherin A was not found in the reviewed literature.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols from the cited studies.
In Vitro Cytotoxicity Assays
-
Objective: To determine the concentration at which Schisantherin A inhibits the growth of cancer cells by 50% (IC₅₀).
-
Cell Lines: Human hepatocellular carcinoma cells (HepG2, Hep3B, HCCLM3, Huh7) and non-small cell lung cancer cells (A549, HCC827).[3][4][5][6]
-
Methodology:
-
Cells were seeded in 96-well plates and cultured to allow for attachment.
-
Varying concentrations of Schisantherin A (e.g., 10 µM, 30 µM, 50 µM) were added to the wells.[3] A vehicle control (DMSO) was used for comparison.
-
Cells were incubated for a specified period (e.g., 48 hours).[3]
-
Cell viability was assessed using the Cell Counting Kit-8 (CCK-8) assay, which measures metabolic activity.[3]
-
The absorbance was measured using a microplate reader, and the IC₅₀ values were calculated based on the dose-response curves.[4][5]
-
Western Blot Analysis for Protein Expression
-
Objective: To quantify the expression levels of specific proteins involved in signaling pathways affected by Schisantherin A.
-
Sample Types: Protein lysates from cultured cells (e.g., RAW 264.7 macrophages, human chondrocytes) or hippocampal tissue from animal models.[8][9][10]
-
Methodology:
-
Proteins were extracted from samples using RIPA lysis buffer.[8]
-
Protein concentration was determined using a BCA protein assay.
-
Equal amounts of protein (e.g., 60 µg) were separated by size using SDS-PAGE (e.g., 10% gel).[8]
-
The separated proteins were transferred to a PVDF membrane.
-
The membrane was blocked (e.g., with 5% skim milk powder in TBST) to prevent non-specific antibody binding.[3][8]
-
The membrane was incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., Nrf2, Keap1, NF-κB p65, p-ERK, Bcl-2, Bax).[8][9][10]
-
After washing, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.[8]
-
The protein bands were visualized using an ECL reagent and quantified.[3]
-
Animal Models of Disease
-
Objective: To evaluate the in vivo efficacy of Schisantherin A in disease models.
-
Models:
-
Methodology:
-
Animals were randomly assigned to control, model, and Schisantherin A treatment groups.
-
Schisantherin A was administered orally at specified doses (e.g., 0.01 and 0.1 mg/kg for the Aβ₁₋₄₂ model).[11]
-
Behavioral tests (e.g., Morris water maze, Y-maze) were conducted to assess cognitive function.[8][11]
-
At the end of the experiment, animals were euthanized, and tissues (e.g., hippocampus, liver) were collected.
-
Biochemical assays were performed on tissue homogenates to measure levels of oxidative stress markers (SOD, CAT, GSH, MDA) and inflammatory cytokines.[8][11]
-
Histopathological analysis and western blotting were also performed on tissue samples.[11]
-
Signaling Pathway and Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the key molecular pathways modulated by Schisantherin A.
Anti-Inflammatory and Anti-Apoptotic Mechanism
Schisantherin A exerts anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[9][10] It also shows anti-apoptotic properties by modulating the Bcl-2 family proteins.[1][8]
References
- 1. Research Progress on the Pharmacological Action of Schisantherin A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Progress on the Pharmacological Action of Schisantherin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Schisantherin A inhibits cell proliferation by regulating glucose metabolism pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Schisantherin A induces ferroptosis in non-small cell lung cancer through activation of the YAP/ACSL4/TfR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Schisantherin A improves learning and memory abilities partly through regulating the Nrf2/Keap1/ARE signaling pathway in chronic fatigue mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Schisantherin A exhibits anti-inflammatory properties by down-regulating NF-kappaB and MAPK signaling pathways in lipopolysaccharide-treated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Schisantherin A suppresses interleukin-1β-induced inflammation in human chondrocytes via inhibition of NF-κB and MAPKs activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Schisantherin A recovers Aβ-induced neurodegeneration with cognitive decline in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hepato-protective effects of six schisandra lignans on acetaminophen-induced liver injury are partially associated with the inhibition of CYP-mediated bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 5,6-Dihydroxy-1,3-benzodioxole: A Guide to Safe and Compliant Practices
For researchers and scientists in the dynamic field of drug development, the responsible management of chemical reagents is as crucial as the innovative research itself. This document provides a comprehensive guide to the proper disposal procedures for 5,6-Dihydroxy-1,3-benzodioxole, ensuring the safety of laboratory personnel and adherence to environmental regulations.
Immediate Safety and Hazard Information
Before initiating any disposal protocol, it is imperative to be aware of the potential hazards. Based on the data for 1,3-Benzodioxole, this compound should be treated as a hazardous substance. All handling and disposal procedures must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Summary of Potential Hazards (Based on 1,3-Benzodioxole Data)
| Hazard Classification | Description | Primary Precaution |
| Flammability | Flammable liquid and vapor.[1] | Keep away from heat, sparks, open flames, and hot surfaces.[2] |
| Acute Toxicity (Oral) | Harmful if swallowed.[1] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[2] |
| Acute Toxicity (Inhalation) | May be harmful if inhaled.[2] | Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.[2] |
| Skin/Eye Irritation | Potential for skin and eye irritation. | Wear protective gloves, protective clothing, eye protection, and face protection.[2] |
| Environmental Hazards | Potentially toxic to aquatic life with long-lasting effects. | Avoid release to the environment. Do not empty into drains. |
Step-by-Step Disposal Protocol
The proper disposal of this compound and its contaminated materials must be managed through your institution's hazardous waste program. Adherence to these steps will ensure a safe and compliant disposal process.
Experimental Protocol for Waste Segregation and Collection
-
Waste Identification and Segregation :
-
Solid Waste : Collect any solid this compound, along with contaminated items such as weighing papers, gloves, and disposable lab equipment, in a dedicated and clearly labeled hazardous waste container.[3]
-
Liquid Waste : Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.[3] Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[3][4]
-
-
Container Selection and Labeling :
-
Use a container that is compatible with the chemical waste. Often, the original container can be reused for this purpose.[4]
-
All waste containers must be securely capped at all times, except when adding waste.[4]
-
Label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[3][4]
-
-
Storage and Accumulation :
-
Scheduling Waste Disposal :
Emergency Procedures for Spills
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Secure : Evacuate all non-essential personnel from the immediate area and restrict access.[3]
-
Ventilate : Ensure the area is well-ventilated. If the spill is within a chemical fume hood, keep the hood running.[3]
-
Containment and Cleanup :
-
Decontamination : Clean the spill area thoroughly. The cleaning materials should also be disposed of as hazardous waste.[3]
-
Reporting : Report the spill to your institution's EHS office or emergency response team.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 5,6-Dihydroxy-1,3-benzodioxole
Hazard Identification and Personal Protective Equipment
Based on analogous compounds, 5,6-Dihydroxy-1,3-benzodioxole is anticipated to be harmful if swallowed or inhaled, and may cause skin and eye irritation.[1][2] Appropriate personal protective equipment is crucial to minimize exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[2][3] |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact, which may cause irritation or toxic effects.[3] |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. | Prevents accidental skin contact with the chemical.[3] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[4] | Minimizes the inhalation of potentially toxic fumes or dust.[1][5] |
Operational Plan: Safe Handling and Storage
Proper handling and storage are critical to maintaining the chemical's stability and preventing accidental exposure.
Preparation:
-
Ensure a chemical fume hood is operational.
-
Verify that an emergency eyewash station and safety shower are accessible.
-
Confirm that all necessary PPE is available and in good condition.
-
Review the experimental protocol and identify all potential hazards.
Handling Procedure:
-
Always wear the recommended PPE as detailed in Table 1.[3][5]
-
Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.[4]
-
Avoid direct contact with the skin, eyes, and clothing.[2]
-
Use spark-proof tools and avoid sources of ignition, as related compounds may be flammable.[1][5]
-
Keep the container tightly closed when not in use to prevent contamination and exposure.[2][6]
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][3]
-
Keep containers tightly sealed and clearly labeled.[6]
Spill and Disposal Plan
Proper containment and disposal of this compound are essential to prevent environmental contamination and ensure laboratory safety.
Spill Response:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE, including respiratory protection.
-
For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[3][4]
-
For large spills, contain the spill and prevent it from entering drains or waterways.[7]
-
Clean the spill area thoroughly with a suitable solvent.
Disposal Protocol:
-
Waste Identification: All materials contaminated with this compound, including the chemical itself, contaminated labware, and cleaning materials, should be considered hazardous waste.[6]
-
Containerization: Collect waste in a dedicated, compatible, and clearly labeled hazardous waste container.[8] The label should include the words "Hazardous Waste" and the full chemical name.
-
Storage of Waste: Store waste containers in a designated satellite accumulation area, ensuring they are tightly capped and segregated from incompatible materials.[8]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain or in the regular trash.[6][7]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. sds.metasci.ca [sds.metasci.ca]
- 7. chemos.de [chemos.de]
- 8. engineering.purdue.edu [engineering.purdue.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
